molecular formula C22H18N2O4 B558811 Fmoc-4-hydrazinobenzoic acid CAS No. 214475-53-3

Fmoc-4-hydrazinobenzoic acid

Katalognummer: B558811
CAS-Nummer: 214475-53-3
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: MLVJMSRGLQCZDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-4-hydrazinobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H18N2O4 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Fmoc-hydrazino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonyl)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(26)14-9-11-15(12-10-14)23-24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20,23H,13H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVJMSRGLQCZDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373267
Record name 4-(2-Fmoc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214475-53-3
Record name 4-(2-Fmoc-hydrazino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fmoc-hydrazino)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 214475-53-3

This technical guide provides a comprehensive overview of Fmoc-4-hydrazinobenzoic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols for its use in peptide synthesis and bioconjugation.

Physicochemical Properties

This compound is an off-white to light grey solid.[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on a hydrazine moiety, which is attached to a benzoic acid backbone. This unique combination of functional groups makes it a valuable reagent in organic and medicinal chemistry.

PropertyValueReference
CAS Number 214475-53-3[1][2][3][4][5][6]
Molecular Formula C₂₂H₁₈N₂O₄[1][2][3][4][5]
Molecular Weight 374.39 g/mol [2][5]
Appearance Off-white to light grey solid[1]
Purity ≥95% (HPLC)[1]
Storage Temperature 0 - 8 °C[1]
Density 1.363 g/cm³ (Predicted)[2]
pKa 4.58 ± 0.10 (Predicted)[2]

Synthesis

The synthesis of this compound typically involves two main steps: the synthesis of the precursor 4-hydrazinobenzoic acid, followed by the protection of the hydrazine group with an Fmoc moiety.

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid can be synthesized from p-aminobenzoic acid through a diazotization reaction followed by reduction.[2][7]

Experimental Protocol:

Step 1: Diazotization of p-Aminobenzoic Acid [2]

  • Suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).

  • Add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt [2]

  • In a separate large beaker, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium metabisulfite, in water.

  • Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.

  • After the complete addition of the diazonium salt solution, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.

Step 3: Isolation of 4-Hydrazinobenzoic Acid [2]

  • Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • Dry the product to obtain 4-hydrazinobenzoic acid.

Fmoc Protection of 4-Hydrazinobenzoic Acid

The introduction of the Fmoc protecting group onto the hydrazine moiety of 4-hydrazinobenzoic acid is a standard procedure in peptide chemistry.

Experimental Protocol:

  • Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as a mixture of dioxane and water.

  • Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours or overnight.

  • Acidify the reaction mixture with a dilute acid, such as hydrochloric acid.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by chromatography to obtain this compound.

Applications in Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal hydrazide functionality.[1] Peptide hydrazides are valuable intermediates for the synthesis of peptide thioesters, which are crucial for native chemical ligation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DMF) Resin->Swell Load Load First Fmoc-Amino Acid Swell->Load Deprotect1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Next Fmoc-Amino Acid Wash2 Wash Couple->Wash2 Wash1->Couple Deprotect2 Fmoc Deprotection Deprotect2->Wash1 Repeat Repeat Coupling and Deprotection Wash2->Repeat Repeat->Deprotect2 Cleave Cleave Peptide from Resin Repeat->Cleave Final Cycle Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporating this compound in SPPS
  • Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF).

  • Loading of this compound:

    • Dissolve this compound and a base (e.g., DIPEA) in DMF.

    • Add the solution to the swollen resin and agitate for a specified time to allow for covalent attachment.

    • Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of methanol and DIPEA in dichloromethane).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the hydrazine moiety, exposing the free hydrazine.

  • Peptide Chain Elongation: Proceed with standard Fmoc-SPPS cycles of coupling and deprotection to build the desired peptide sequence on the free hydrazine.

  • Cleavage: Cleave the peptide hydrazide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a solution containing trifluoroacetic acid).

Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)

This compound is a valuable linker in the construction of antibody-drug conjugates (ADCs). The hydrazine group can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage, which is often designed to be cleavable under the acidic conditions of the lysosome within a cancer cell.

General Strategy for ADC Synthesis using a Hydrazone Linker

The following diagram outlines the general strategy for synthesizing an ADC using a linker derived from this compound.

ADC_Synthesis cluster_linker Linker Preparation cluster_conjugation Conjugation Steps Fmoc_Linker Fmoc-4-hydrazinobenzoic acid derivative Activated_Linker Activated Linker (e.g., NHS ester) Fmoc_Linker->Activated_Linker Activation mAb_Linker mAb-Linker-Fmoc Activated_Linker->mAb_Linker Conjugation to mAb Antibody Antibody (mAb) Antibody->mAb_Linker mAb_Linker_Hydrazine mAb-Linker-NHNH2 mAb_Linker->mAb_Linker_Hydrazine Fmoc Deprotection (Piperidine) ADC Antibody-Drug Conjugate (ADC) mAb_Linker_Hydrazine->ADC Hydrazone Formation with Drug-Carbonyl Drug Cytotoxic Drug with Carbonyl Group Drug->ADC

Caption: General workflow for the synthesis of an ADC using a hydrazone linker.

Experimental Protocol for ADC Synthesis

This protocol outlines a general procedure for conjugating a drug to an antibody via a hydrazone linker.

Stage 1: Conjugation of the Linker to the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).

  • Linker Activation: If not already activated, activate the carboxylic acid group of this compound using standard carbodiimide chemistry (e.g., with EDC and NHS).

  • Conjugation: Add the activated linker to the antibody solution at a specific molar excess. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis to obtain the Fmoc-protected linker-antibody conjugate.

Stage 2: Drug Ligation

  • Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the purified Fmoc-linker-antibody conjugate and incubate for 10-30 minutes at room temperature.

  • Purification: Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and byproducts.

  • Hydrazone Formation:

    • Dissolve the carbonyl-containing drug in a suitable solvent (e.g., DMSO).

    • Add the drug solution to the deprotected hydrazide-linker-antibody conjugate in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5). A catalytic amount of aniline may be added to facilitate the reaction.

    • Incubate the reaction for 2-16 hours at room temperature.

  • Final Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst.

Role in a Biological Context: ADC Targeting a Cancer Cell

While this compound itself is not directly involved in signaling pathways, it is instrumental in creating molecules like ADCs that are designed to interact with and disrupt cellular processes in a targeted manner. The following diagram illustrates the mechanism of action of an ADC, synthesized using a hydrazone linker, targeting a cancer cell.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH) Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Hydrazone Cleavage & Drug Release DNA DNA Drug->DNA 5. Target Engagement (e.g., DNA Damage) Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

Safety and Handling

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Handling:

    • Use in a well-ventilated area, preferably in a fume hood.[8]

    • Avoid breathing dust.[9]

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water.[8][9]

    • In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[8][9]

    • If inhaled: Move to fresh air.[8][9]

    • If swallowed: Do NOT induce vomiting. Seek medical attention.[8][9]

This guide provides a detailed technical overview of this compound, highlighting its importance as a versatile tool for researchers in the fields of peptide chemistry and drug development. The provided protocols and diagrams serve as a valuable resource for the practical application of this compound in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

This compound is a versatile bifunctional molecule that serves as a critical building block and linker in modern organic synthesis, particularly within peptide chemistry and drug development.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for orthogonal protection strategies in synthesis, a reactive hydrazine moiety, and a carboxylic acid group, enabling a wide range of chemical modifications.[1][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and detailed experimental protocols.

Physicochemical and Structural Data

This compound is characterized by its specific molecular structure which dictates its reactivity and applications. The key quantitative data for this compound are summarized below.

PropertyValueReferences
Molecular Weight 374.4 g/mol [1][4][5][6]
Molecular Formula C₂₂H₁₈N₂O₄[1][4][5][6][7]
CAS Number 214475-53-3[1][4][5]
Appearance Off-white to light grey solid[1][4]
Purity Typically ≥95% - 96% (by HPLC)[1][4][5]
Storage Conditions 0 - 8 °C[1][4]
Synonyms 4-(Fmoc-hydrazino)-benzoic acid[1][4][5][6][7]

Core Applications in Research and Development

The unique trifunctional nature of this compound makes it an invaluable tool in several advanced scientific fields.

  • Solid-Phase Peptide Synthesis (SPPS) : The compound is a key building block for synthesizing peptide hydrazides.[1][8] Peptide C-terminal hydrazides are important precursors for producing peptide thioesters, which are crucial for protein synthesis via native chemical ligation (NCL).[8][9] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under basic conditions during the SPPS cycle.[10][11]

  • Chemical Linker : It functions as a stable linker in bioconjugation, connecting biomolecules to surfaces or other molecules.[1][2] The linker is notably stable to both acidic and basic conditions but can be cleaved with high specificity under mild oxidative conditions.[2]

  • Drug Development :

    • Anticancer Agents : The 4-hydrazinobenzoic acid scaffold is being actively explored for the development of novel anticancer therapeutics.[3][12] Derivatives have shown potent inhibitory effects against cancer cell lines such as HCT-116 and MCF-7, often inducing apoptosis.[12]

    • Pharmaceutical Intermediates : The core molecule, 4-hydrazinobenzoic acid, is a critical intermediate in the industrial synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload from blood transfusions.[13][14][15]

Synthesis and Methodologies

The synthesis of this compound begins with the preparation of its precursor, 4-hydrazinobenzoic acid, from p-aminobenzoic acid. This process involves a two-step chemical transformation: diazotization followed by reduction.[16][17]

G cluster_synthesis Synthesis of 4-Hydrazinobenzoic Acid pABA p-Aminobenzoic Acid Diazonium p-Carboxybenzenediazonium Chloride (Intermediate) pABA->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) HBA 4-Hydrazinobenzoic Acid Diazonium->HBA 2. Reduction (Na₂SO₃ / Na₂S₂O₅) FmocHBA This compound HBA->FmocHBA 3. Fmoc Protection (Fmoc-OSu or Fmoc-Cl)

General synthesis pathway for this compound.

This protocol details the synthesis of the core intermediate from p-aminobenzoic acid.[3][14][16]

Materials and Reagents:

  • p-Aminobenzoic acid

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium sulfite (Na₂SO₃) or Sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Ice

Step 1: Diazotization

  • Suspend p-aminobenzoic acid (e.g., 1.0 molar equivalent) in a solution of hydrochloric acid and water.[14][16]

  • Cool the suspension to 0-5 °C in an ice bath with vigorous and continuous stirring.[14][16]

  • In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (1.0 - 1.1 molar equivalents).[16]

  • Slowly add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, ensuring the temperature is maintained below 5 °C.[14][17]

  • After the addition is complete, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the p-carboxybenzenediazonium chloride intermediate.[14][16]

Step 2: Reduction

  • In a separate large beaker, prepare a cold solution of the reducing agent (e.g., sodium sulfite, 2.0 - 2.5 molar equivalents) in water.[16]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the reducing agent solution. This step is exothermic and involves the evolution of nitrogen gas, so controlled addition is critical.[16]

  • Continue to stir the reaction mixture for 30-60 minutes after the addition is complete to ensure the reduction is finished.[14]

Step 3: Isolation and Purification

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.[3][17]

  • Collect the solid precipitate by filtration and wash it with cold deionized water.[14]

  • To obtain the free acid, the hydrochloride salt can be dissolved in water and treated with a concentrated aqueous solution of sodium acetate.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[14]

  • Dry the final product under vacuum. An overall yield of around 82% can be achieved.[18]

The final step to obtain the title compound involves the protection of the hydrazine moiety with a fluorenylmethoxycarbonyl (Fmoc) group, typically using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyl chloroformate) in the presence of a base.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used to functionalize a resin, creating a stable support for the synthesis of peptide C-terminal hydrazides.[8][9] This Fmoc-hydrazine resin is then used in a standard automated SPPS workflow.

G cluster_synthesis SPPS Workflow for Peptide Hydrazides Resin Start: Solid Support Resin (e.g., 2-Chlorotrityl chloride) Load Load this compound Resin->Load Deprotect1 Fmoc Deprotection (Piperidine in DMF) Load->Deprotect1 Couple Couple first Fmoc-AA-OH Deprotect1->Couple Cycle Repeat Synthesis Cycle: 1. Deprotection 2. Coupling Couple->Cycle Cleave Cleavage from Resin (e.g., TFA cocktail) Cycle->Cleave Peptide Result: Peptide C-terminal Hydrazide Cleave->Peptide

Workflow for using this compound in SPPS.
  • Resin Preparation : A suitable resin (e.g., 2-chlorotrityl chloride) is functionalized with this compound to create the starting solid support.[8]

  • Fmoc Deprotection : The synthesis cycle begins with the removal of the Fmoc protecting group from the resin-bound linker using a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF), to expose the free hydrazine group.[10]

  • Amino Acid Coupling : The first Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the hydrazine moiety on the resin.[6]

  • Chain Elongation : The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.[11] This cycle proceeds from the C-terminus to the N-terminus.[11]

  • Final Cleavage : Once the peptide sequence is fully assembled, the peptide hydrazide is cleaved from the solid support using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).[8] The cleaved peptide is then precipitated, purified (typically by RP-HPLC), and characterized.

References

Fmoc-4-hydrazinobenzoic acid structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

Introduction

This compound is a specialized chemical reagent extensively utilized in the fields of peptide synthesis and medicinal chemistry.[1] Its unique structure, incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydrazine linker, and a benzoic acid moiety, makes it an invaluable tool for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are crucial intermediates for producing peptide thioesters, which are essential for native chemical ligation (NCL), a powerful technique for constructing large peptides and small proteins.[2][3][4] This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers, scientists, and professionals in drug development.

Structure and Chemical Formula

The molecule consists of three primary components: the base-labile Fmoc protecting group, a central hydrazine bridge, and a benzoic acid functional group which allows for its attachment to a solid support resin.

  • Chemical Formula: C₂₂H₁₈N₂O₄[1][5][6]

  • IUPAC Name: 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid

  • Synonyms: 4-(Fmoc-hydrazino)-benzoic acid[1][5][6][7]

  • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NNC4=CC=C(C=C4)C(=O)O[6]

G cluster_Fmoc Fmoc Group cluster_Linker Hydrazine Linker cluster_Benzoic Benzoic Acid Fmoc_Struct Fluorenyl (C₁₃H₉) Methoxy Methyleneoxy (-CH₂O-) Fmoc_Struct->Methoxy Carbonyl_Fmoc Carbonyl (-C=O) Methoxy->Carbonyl_Fmoc Hydrazine Hydrazine (-NH-NH-) Carbonyl_Fmoc->Hydrazine -Linkage- Benzene Benzene Ring (C₆H₄) Hydrazine->Benzene -Linkage- Carboxyl Carboxylic Acid (-COOH) Benzene->Carboxyl

Caption: Structural components of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These data are essential for experimental design, including reaction stoichiometry and storage protocols.

PropertyValueReference(s)
Molecular Weight 374.4 g/mol [1][5][7]
CAS Number 214475-53-3[1][5][6]
Appearance Off-white to light grey solid[1][7]
Purity ≥95% (HPLC) or ≥96% (HPLC)[1][5][7]
Storage Temperature 0 - 8 °C[1][7]

Experimental Protocols and Applications

This compound is primarily used as a linker in Solid-Phase Peptide Synthesis (SPPS) to generate peptide hydrazides.[1][2] The Fmoc group provides temporary protection of the hydrazine moiety, which is stable to the conditions used for peptide chain elongation but can be removed at the appropriate time.

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The incorporation and use of this compound in SPPS follows a multi-step workflow. This process enables the synthesis of a desired peptide sequence with a C-terminal hydrazide functionality, ready for subsequent ligation reactions.

G node_start Start: Select Resin (e.g., Wang, Trityl) node_attach 1. Covalent Attachment Couple Fmoc-4-hydrazinobenzoic acid to resin support. node_start->node_attach node_deprotect 2. Fmoc Deprotection Treat with piperidine in DMF to expose the terminal hydrazine. node_attach->node_deprotect node_couple 3. Amino Acid Coupling Couple the first Fmoc-protected amino acid to the hydrazine. node_deprotect->node_couple node_cycle 4. Elongation Cycle Repeat Fmoc deprotection and coupling for each amino acid. node_couple->node_cycle node_cleave 5. Final Cleavage Treat with strong acid (e.g., TFA) to cleave peptide hydrazide from resin. node_cycle->node_cleave node_end End Product: C-Terminal Peptide Hydrazide node_cleave->node_end

Caption: Workflow for SPPS using this compound.
Detailed Experimental Protocol: Synthesis of a Peptide Hydrazide

This protocol outlines the key steps for synthesizing a peptide C-terminal hydrazide on a solid support using this compound.

  • Resin Preparation and Linker Attachment:

    • Swell a suitable hydroxyl-functionalized resin (e.g., Wang resin) in N,N-dimethylformamide (DMF).

    • Activate the carboxylic acid of this compound using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

    • Add the activated linker solution to the swollen resin and agitate until coupling is complete, as monitored by a ninhydrin test.

    • Wash the resin extensively with DMF to remove excess reagents.

  • Initial Fmoc Group Removal:

    • Treat the resin-bound linker with a solution of 20% piperidine in DMF for approximately 20-30 minutes to remove the Fmoc protecting group from the hydrazine nitrogen.

    • Wash the resin thoroughly with DMF to remove piperidine and the fluorenyl byproduct. This step exposes the hydrazine group for coupling of the first amino acid.

  • Peptide Chain Elongation:

    • Couple the C-terminal amino acid of the target peptide (which is Fmoc-protected at its N-terminus) to the exposed hydrazine group on the resin using standard coupling reagents (e.g., HATU, HBTU/DIEA).

    • After coupling, wash the resin with DMF.

    • Perform subsequent cycles of Fmoc deprotection (using 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled.[8]

  • Final Cleavage and Product Isolation:

    • Once the peptide sequence is complete, wash the peptidyl-resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, ethanedithiol) to cleave the peptide from the resin and remove side-chain protecting groups.[2]

    • Precipitate the crude peptide hydrazide from the cleavage solution using cold diethyl ether, centrifuge to form a pellet, and decant the ether.

    • The crude product can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of 4-Hydrazinobenzoic Acid Precursor

This compound is synthesized from its precursor, 4-hydrazinobenzoic acid. Understanding the synthesis of this precursor is valuable for researchers. The common industrial route involves the diazotization of p-aminobenzoic acid, followed by reduction of the resulting diazonium salt.[9]

G cluster_reactants Starting Materials cluster_products Products p_aminobenzoic p-Aminobenzoic Acid intermediate p-Carboxybenzene- diazonium Chloride p_aminobenzoic->intermediate  Diazotization (NaNO₂, HCl, 0-5°C) sodium_nitrite Sodium Nitrite (NaNO₂) sodium_nitrite->intermediate hcl Hydrochloric Acid (HCl) hcl->intermediate final_product 4-Hydrazinobenzoic Acid intermediate->final_product  Reduction (e.g., Sodium Metabisulfite)

Caption: Synthesis pathway of 4-hydrazinobenzoic acid.

This two-step process is efficient and widely used.[9] An alternative four-step method, involving esterification, diazotization, reduction, and final hydrolysis, has also been reported to achieve high overall yields of up to 82%.[10]

References

An In-depth Technical Guide to the Synthesis of Fmoc-4-hydrazinobenzoic Acid from 4-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-4-hydrazinobenzoic acid, a valuable bifunctional linker in peptide synthesis and drug development. The synthesis commences with the readily available starting material, 4-aminobenzoic acid, and proceeds through a two-step conversion to 4-hydrazinobenzoic acid, followed by the final N-protection with the fluorenylmethyloxycarbonyl (Fmoc) group. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in its practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound from 4-aminobenzoic acid is a three-step process:

  • Diazotization of the primary aromatic amine of 4-aminobenzoic acid to form a diazonium salt.

  • Reduction of the diazonium salt to the corresponding hydrazine derivative, 4-hydrazinobenzoic acid.

  • Fmoc Protection of the hydrazine moiety to yield the final product, this compound.

An alternative four-step process involving initial esterification of 4-aminobenzoic acid, followed by diazotization, reduction, and final hydrolysis has also been reported to achieve a high overall yield of 82%.[1][2]

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid

The conversion of 4-aminobenzoic acid to 4-hydrazinobenzoic acid is a well-established procedure involving diazotization followed by reduction.

Step 1: Diazotization of 4-Aminobenzoic Acid

This step converts the primary amino group of 4-aminobenzoic acid into a diazonium salt using sodium nitrite in an acidic medium.[2][3]

  • Materials:

    • 4-Aminobenzoic acid

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Deionized water

    • Ice

  • Procedure:

    • Suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.[2]

    • Cool the suspension to 0-5 °C in an ice bath with continuous stirring.[2]

    • Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 57.5 mL of 10N HCl) to the cooled suspension.[2]

    • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).[2]

    • Slowly add the sodium nitrite solution to the 4-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.[2][3]

    • After the complete addition of sodium nitrite, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.[2] The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to 4-hydrazinobenzoic acid using a suitable reducing agent, such as sodium sulfite or sodium metabisulfite.[2][3]

  • Materials:

    • p-Carboxybenzenediazonium chloride solution (from Step 1)

    • Sodium Sulfite (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)

    • Sodium Hydroxide (NaOH) for pH adjustment

    • Concentrated Hydrochloric Acid (HCl)

    • Deionized water

  • Procedure:

    • In a separate large beaker, prepare a solution of the reducing agent. For example, dissolve sodium metabisulfite in water.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the reducing agent solution. This addition should be done carefully to control the evolution of nitrogen gas.[2]

    • The pH of the reduction medium is crucial; a pH of 7-9 is recommended for efficient reduction with sodium sulfite.[4][5] This can be achieved by the controlled addition of a base, such as sodium hydroxide.

    • After the complete addition of the diazonium salt solution, continue to stir the mixture for a period of time (e.g., 30 minutes) to ensure the reduction is complete.[2]

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.[2]

    • Collect the precipitate by filtration.

    • Wash the collected solid with cold water to remove any inorganic impurities.[2]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or hot water, to yield pure 4-hydrazinobenzoic acid.[2]

Synthesis of this compound

The final step involves the protection of the hydrazine group of 4-hydrazinobenzoic acid with the Fmoc group. This is typically achieved using Fmoc-Cl or Fmoc-OSu under basic conditions.

  • Materials:

    • 4-Hydrazinobenzoic acid

    • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium Bicarbonate (NaHCO₃) or another suitable base (e.g., pyridine, triethylamine)

    • Dioxane and water, or Dimethylformamide (DMF)

    • Diethyl ether

    • 1 M Hydrochloric Acid (HCl)

  • Procedure (General Schotten-Baumann conditions):

    • Dissolve 4-hydrazinobenzoic acid in a mixture of a suitable organic solvent (e.g., dioxane or THF) and a saturated aqueous solution of sodium bicarbonate (e.g., 2:1 v/v).

    • Dissolve Fmoc-Cl or Fmoc-OSu in the same organic solvent.

    • Slowly add the Fmoc-reagent solution to the 4-hydrazinobenzoic acid solution at room temperature with vigorous stirring.

    • Allow the reaction to stir at room temperature for several hours (e.g., 16 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

    • Dilute the reaction mixture with water and adjust the pH to be basic (pH 9) with additional saturated sodium bicarbonate solution.

    • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-reagent and by-products.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of 4-hydrazinobenzoic acid and its Fmoc-protected derivative.

Parameter Value Reference
Reactants for 4-Hydrazinobenzoic Acid Synthesis
4-Aminobenzoic Acid1.0 molar equivalent[2]
Sodium Nitrite1.0 - 1.1 molar equivalents[2]
Hydrochloric Acid (conc.)2.5 - 3.0 molar equivalents[2]
Sodium Sulfite/Metabisulfite2.0 - 2.5 molar equivalents[2]
Reaction Conditions for 4-Hydrazinobenzoic Acid Synthesis
Diazotization Temperature0 - 5 °C[2]
Reduction Temperature10 - 35 °C[5]
Reduction pH7 - 9[4][5]
Yield and Purity
Overall Yield (4-step process)82%[1]
Purity of 4-Hydrazinobenzoic Acid>98%[2]

Table 1: Quantitative data for the synthesis of 4-hydrazinobenzoic acid.

Parameter Value Reference
Reactants for Fmoc Protection
4-Hydrazinobenzoic Acid1.0 molar equivalentGeneral Protocol
Fmoc-Cl or Fmoc-OSu1.05 - 1.1 molar equivalentsGeneral Protocol
Base (e.g., NaHCO₃)ExcessGeneral Protocol
Reaction Conditions for Fmoc Protection
TemperatureRoom TemperatureGeneral Protocol
Physicochemical Properties of this compound
Molecular FormulaC₂₂H₁₈N₂O₄[6]
Molecular Weight374.4 g/mol [7]
Purity≥96%[7]

Table 2: Quantitative data and properties of this compound.

Visualization of the Synthetic Workflow

The following diagrams illustrate the overall synthetic pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway A 4-Aminobenzoic Acid B p-Carboxybenzenediazonium chloride A->B  NaNO₂, HCl  0-5 °C C 4-Hydrazinobenzoic Acid B->C  Na₂SO₃ / Na₂S₂O₅  Reduction D This compound C->D  Fmoc-Cl or Fmoc-OSu  Base

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_step3 Step 3: Fmoc Protection A Suspend 4-aminobenzoic acid in HCl(aq) B Cool to 0-5 °C A->B C Slowly add NaNO₂(aq) B->C D Stir for 20-30 min C->D E Prepare reducing agent solution (e.g., Na₂SO₃) F Add diazonium salt solution to reducing agent E->F G Adjust pH to 7-9 F->G H Stir for 30 min G->H I Acidify with HCl to precipitate product H->I J Filter and wash the precipitate I->J K Recrystallize for purification J->K L Dissolve 4-hydrazinobenzoic acid in base/solvent M Add Fmoc-Cl or Fmoc-OSu solution L->M N Stir at room temperature M->N O Acidify to precipitate product N->O P Filter, wash, and dry the final product O->P

Caption: Experimental workflow for the synthesis of this compound.

References

Fmoc-4-hydrazinobenzoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-hydrazinobenzoic acid is a critical building block in solid-phase peptide synthesis (SPPS) and related bioconjugation applications. Its utility is fundamentally linked to its solubility in common organic solvents used in synthesis and its stability during storage and reaction conditions. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the known behavior of similar Fmoc-protected amino acids and provides detailed experimental protocols for researchers to determine these parameters in their own laboratory settings. This document is intended to be a practical resource for scientists and professionals working with this versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₂H₁₈N₂O₄[1][2][3][4][5]
Molecular Weight 374.4 g/mol [1][2][4]
Appearance Off-white to light grey solid[1][4]
Purity ≥95% (HPLC)[1] or ≥96%[2][4]
Storage Temperature 0 - 8 °C[1][4]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in synthesis. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents.[6]

Qualitative Solubility

Based on the general solubility of Fmoc-protected amino acids, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.[6][7]

SolventSolvent TypeExpected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleDMF is a standard solvent for SPPS, and most Fmoc-amino acids exhibit high solubility in it.[6][8]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly SolubleSimilar to DMF, NMP is an excellent solvent for Fmoc-protected amino acids.[8]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong organic solvent capable of dissolving a wide array of organic compounds.[8]
Acetonitrile (ACN) Polar AproticLimited to ModerateOften used in purification (RP-HPLC), but the solubility of some Fmoc-amino acids can be lower compared to DMF or NMP.[6]
Tetrahydrofuran (THF) Polar AproticLimited to ModerateUsed in some "green" SPPS protocols, but its solvating power for Fmoc-amino acids can be less than that of DMF or NMP.[6]
Water Polar ProticSparingly SolubleFmoc-protected amino acids are generally poorly soluble in water.[9]
Experimental Protocol: Shake-Flask Method for Solubility Determination

For precise solubility data, the shake-flask method is the recommended approach.[6]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the solvent to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result Add excess this compound to solvent Add excess this compound to solvent Seal vial Seal vial Add excess this compound to solvent->Seal vial Agitate at constant temperature (24-48h) Agitate at constant temperature (24-48h) Seal vial->Agitate at constant temperature (24-48h) Centrifuge Centrifuge Agitate at constant temperature (24-48h)->Centrifuge Collect supernatant Collect supernatant Centrifuge->Collect supernatant Dilute and quantify (HPLC) Dilute and quantify (HPLC) Collect supernatant->Dilute and quantify (HPLC) Calculate solubility Calculate solubility Dilute and quantify (HPLC)->Calculate solubility

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of this compound is crucial for its storage and handling during synthetic procedures. The primary point of lability is the Fmoc protecting group, which is designed to be removed under specific basic conditions.

General Stability and Storage
  • Solid State: As a solid, this compound is generally stable when stored in a cool, dry, and dark place. Recommended storage is at 0-8 °C.[1][4]

  • Solution Stability: The stability in solution will depend on the solvent and the presence of any acidic or basic impurities. In anhydrous, neutral aprotic solvents, it is expected to be relatively stable.

Stability to Acidic and Basic Conditions
  • Acidic Conditions: The Fmoc group is known to be stable to acidic conditions, which is a cornerstone of its use in orthogonal peptide synthesis strategies.[10]

  • Basic Conditions: The Fmoc group is labile to basic conditions. Cleavage occurs via a β-elimination mechanism in the presence of a base, typically a secondary amine like piperidine.[11][12] This reaction liberates the free hydrazine and dibenzofulvene, which is trapped by the amine base.[12]

G Fmoc-NH-NH-R Fmoc-NH-NH-R Deprotonation at C9 Deprotonation at C9 Fmoc-NH-NH-R->Deprotonation at C9 + Base Base (e.g., Piperidine) Base (e.g., Piperidine) β-Elimination β-Elimination Deprotonation at C9->β-Elimination H₂N-NH-R (Free Hydrazine) H₂N-NH-R (Free Hydrazine) β-Elimination->H₂N-NH-R (Free Hydrazine) Dibenzofulvene Dibenzofulvene β-Elimination->Dibenzofulvene Dibenzofulvene-Piperidine Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Dibenzofulvene-Piperidine Adduct + Piperidine

Fmoc Group Cleavage Mechanism
Experimental Protocol: Forced Degradation Study

A forced degradation study can be conducted to identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions. The following is a general protocol that can be adapted.[13]

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add sodium hydroxide. Keep the solution at room temperature and withdraw samples at various time points for HPLC analysis. Note that this will cause cleavage of the Fmoc group.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide. Keep the solution at room temperature for a defined period, taking samples at intervals for HPLC analysis.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period. Also, prepare a solution and expose it to heat to study degradation in the solution state.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Acidic (HCl, heat) Acidic (HCl, heat) This compound->Acidic (HCl, heat) Basic (NaOH) Basic (NaOH) This compound->Basic (NaOH) Oxidative (H₂O₂) Oxidative (H₂O₂) This compound->Oxidative (H₂O₂) Thermal (heat) Thermal (heat) This compound->Thermal (heat) Photolytic (light) Photolytic (light) This compound->Photolytic (light) HPLC Analysis HPLC Analysis Acidic (HCl, heat)->HPLC Analysis Basic (NaOH)->HPLC Analysis Oxidative (H₂O₂)->HPLC Analysis Thermal (heat)->HPLC Analysis Photolytic (light)->HPLC Analysis Identification of Degradation Products Identification of Degradation Products HPLC Analysis->Identification of Degradation Products Stability Profile Stability Profile HPLC Analysis->Stability Profile

Forced Degradation Study Workflow

Conclusion

This compound is a valuable reagent in peptide chemistry and drug development. While specific quantitative data on its solubility and stability are not extensively documented, its chemical properties can be inferred from the well-established behavior of Fmoc-protected amino acids. It is expected to be highly soluble in polar aprotic solvents like DMF and NMP and stable under acidic conditions, while being readily cleaved by bases. For applications requiring precise knowledge of its solubility and stability limits, the experimental protocols provided in this guide offer a framework for obtaining reliable, quantitative data. This will enable researchers to optimize their synthetic strategies and ensure the quality and integrity of their final products.

References

The Versatility of Hydrazinobenzoic Acid: A Core Chemical Intermediate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hydrazinobenzoic acid, a bifunctional aromatic organic compound, serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring both a reactive hydrazine group and a carboxylic acid moiety, allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of hydrazinobenzoic acid, with a primary focus on the para-isomer (4-hydrazinobenzoic acid), delving into its chemical properties, synthesis, and significant applications in medicinal chemistry.

Physicochemical and Spectroscopic Profile

Hydrazinobenzoic acid exists as a light yellow to light brown crystalline solid.[1][2] The presence of both an acidic carboxylic group and a basic hydrazine group on the same aromatic ring gives it its characteristic properties and reactivity. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 4-Hydrazinobenzoic Acid

PropertyValueReferences
Molecular FormulaC₇H₈N₂O₂[1][2][3]
Molecular Weight152.15 g/mol [1][2][3]
AppearanceLight yellow to light brown crystalline powder[1][2]
Melting Point218 °C (decomposes)[1]
SolubilitySlightly soluble in DMSO and Methanol (with heating)[1][2]
pKa4.14 ± 0.10 (Predicted)[1]
CAS Number619-67-0[1]

The structural features of 4-hydrazinobenzoic acid have been well-characterized using various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid in DMSO-d₆ [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70Doublet2HAromatic protons (ortho to -COOH)
~6.77Doublet2HAromatic protons (ortho to -NHNH₂)
~8.5 (broad)Singlet1H-COOH
~5.9 (broad)Singlet1H-NH-
~4.2 (broad)Singlet2H-NH₂

Note: The broad signals for the -COOH, -NH-, and -NH₂ protons are due to chemical exchange and hydrogen bonding.[2]

Table 3: ¹³C NMR Spectroscopic Data of 4-Hydrazinobenzoic Acid [2]

Chemical Shift (ppm)Assignment
~167-COOH
~152C-NHNH₂
~131C (ortho to -COOH)
~122C-COOH
~113C (ortho to -NHNH₂)

Table 4: Key Infrared (IR) Spectroscopy Peaks for 4-Hydrazinobenzoic Acid [2]

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid)
3300-3100N-H stretch (hydrazine)
~1680C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic ring)
~1300C-O stretch
~1250C-N stretch

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid is commonly synthesized from 4-aminobenzoic acid via a three-step process involving diazotization, reduction, and hydrolysis.[1][4]

Synthesis_of_4_HBA cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt 4-Carboxybenzenediazonium Chloride 4-Aminobenzoic_Acid->Diazonium_Salt Reagents1 NaNO₂, HCl 0-5 °C Intermediate Hydrazine Sulfonic Acid Intermediate Diazonium_Salt->Intermediate Reagents2 Sodium Metabisulfite or Sodium Sulfite Reagents1->Diazonium_Salt 4-HBA 4-Hydrazinobenzoic Acid Intermediate->4-HBA Reagents3 HCl, Heat Reagents2->Intermediate Reagents3->4-HBA Deferasirox_Synthesis 4-HBA 4-Hydrazinobenzoic Acid Deferasirox Deferasirox 4-HBA->Deferasirox Ethanol, Reflux Reactant 2-(2-Hydroxyphenyl)- 4H-1,3-benzoxazin-4-one Reactant->Deferasirox Anticancer_Pathway HBA_Derivative 4-HBA Hydrazone Derivative PI3K_AKT PI3K/AKT Pathway HBA_Derivative->PI3K_AKT Inhibits Apoptosis Apoptosis HBA_Derivative->Apoptosis Induces Cancer_Cell Cancer Cell PI3K_AKT->Cancer_Cell Promotes Survival Apoptosis->Cancer_Cell Leads to Death Spill_Response Spill Spill Occurs Assess Assess Hazard (Size, Location) Spill->Assess Evacuate Evacuate Area (If Necessary) Assess->Evacuate PPE Don Appropriate PPE Assess->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Absorbent Material) Contain->Cleanup Dispose Dispose of Waste (According to Regulations) Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

References

The Hydrazine Functional Group in Fmoc-4-hydrazinobenzoic Acid: A Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-hydrazinobenzoic acid is a heterobifunctional linker that plays a pivotal role in modern bioconjugation strategies, particularly in the fields of peptide synthesis and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its utility is centered on the unique reactivity of its hydrazine functional group, which allows for the formation of stable, yet cleavable, hydrazone bonds with carbonyl-containing molecules. This technical guide provides an in-depth exploration of the role of the hydrazine moiety in this compound, detailing its chemical properties, reaction mechanisms, and applications. The guide includes a summary of quantitative data on hydrazone linker stability, detailed experimental protocols for its use, and visualizations of key chemical pathways and workflows.

Introduction to this compound

This compound (Fmoc-HBA) is a versatile chemical tool characterized by three key components: a fluorenylmethoxycarbonyl (Fmoc) protecting group, a benzoic acid moiety, and a hydrazine functional group.[1] The Fmoc group provides a base-labile protecting group for the hydrazine, allowing for its selective deprotection during synthesis.[2] The carboxylic acid on the benzene ring offers a convenient handle for attachment to other molecules, such as amino groups on a solid-phase resin or a biomolecule. However, the core functionality that underpins the utility of Fmoc-HBA in bioconjugation lies in its hydrazine group (-NH-NH2).

The Pivotal Role of the Hydrazine Functional Group

The hydrazine functional group is a potent nucleophile due to the alpha effect, where the presence of an adjacent atom with lone pair electrons (the other nitrogen atom) enhances its nucleophilicity.[3] This heightened reactivity allows it to readily react with electrophilic carbonyl groups of aldehydes and ketones to form a carbon-nitrogen double bond, creating a hydrazone linkage.[2] This reaction is highly specific and can be performed under mild conditions, making it suitable for use with sensitive biomolecules.[4]

Hydrazone Bond Formation: A pH-Sensitive Linkage

The formation of a hydrazone bond is a condensation reaction that proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule.[5] A key characteristic of the hydrazone bond is its pH-dependent stability. While relatively stable at physiological pH (~7.4), the hydrazone linkage is susceptible to hydrolysis under acidic conditions, such as those found in the endosomal and lysosomal compartments of cells (pH 4.5-6.5).[4][6] This pH sensitivity is a critical feature exploited in the design of drug delivery systems, enabling the targeted release of a payload in the acidic microenvironment of tumor cells or within specific cellular organelles.[7]

Quantitative Data on Hydrazone Linker Stability

The stability of the hydrazone bond is a crucial parameter in the design of bioconjugates. It is influenced by the electronic and steric nature of the substituents on both the hydrazine and the carbonyl precursor. The following table summarizes quantitative data on the stability of various hydrazone linkers at different pH values.

Hydrazone TypepHHalf-life (t½)Reference(s)
General Hydrazone7.0183 hours
5.04.4 hours
Acylhydrazone7.4>24 hours (<30% degradation)
7.0> 2.0 hours
5.0Steadily increases over 24 hours
5.02.4 minutes
Aliphatic Aldehyde-derived Hydrazone7.420 - 150 minutes[5]
5.5< 2 minutes[5]
Aromatic Aldehyde-derived Hydrazone7.4> 72 hours[5]
5.5> 48 hours[5]

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid

This protocol describes the synthesis of the parent compound, 4-hydrazinobenzoic acid, from p-aminobenzoic acid.

Materials:

  • p-Aminobenzoic acid

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Sodium sulfite

  • Sodium hydroxide

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Suspend p-aminobenzoic acid (1.0 eq) in water and cool to 0-5 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[1]

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite (2.2 eq) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis and Isolation:

    • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 4-hydrazinobenzoic acid hydrochloride.

    • Filter the precipitate and wash with cold water.

    • To obtain the free base, dissolve the hydrochloride salt in warm water and neutralize with a solution of sodium hydroxide until precipitation is complete.

    • Filter the 4-hydrazinobenzoic acid, wash with cold water, and dry under vacuum.

General Protocol for Fmoc Protection of 4-Hydrazinobenzoic Acid

Materials:

  • 4-Hydrazinobenzoic acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or Diisopropylethylamine (DIPEA)

  • Dioxane and water, or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol for Antibody-Drug Conjugation using this compound Linker

This protocol outlines a general procedure for conjugating a carbonyl-containing drug to an antibody via a hydrazone linker derived from this compound.

Materials:

  • Antibody (e.g., IgG)

  • This compound N-hydroxysuccinimide (NHS) ester (activated linker)

  • Carbonyl-containing drug (e.g., aldehyde or ketone derivative of a cytotoxic agent)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 8.0-8.5

  • Dimethyl sulfoxide (DMSO)

  • Piperidine solution (20% in DMF)

  • Acetate buffer, pH 4.5-5.5

  • Aniline (catalyst)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS (pH 8.0-8.5) at a concentration of 5-10 mg/mL.

  • Linker Conjugation to Antibody:

    • Dissolve the this compound NHS ester in DMSO.

    • Add the activated linker solution to the antibody solution at a 5- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Purify the Fmoc-linker-antibody conjugate by SEC to remove excess linker.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the purified Fmoc-linker-antibody conjugate.

    • Incubate for 10-30 minutes at room temperature.

    • Immediately purify the deprotected hydrazide-linker-antibody conjugate by SEC to remove piperidine and byproducts.

  • Hydrazone Ligation:

    • Dissolve the carbonyl-containing payload in DMSO.

    • Add the payload solution and a catalytic amount of aniline (10-50 mM) to the deprotected hydrazide-linker-antibody conjugate in acetate buffer (pH 4.5-5.5).

    • Incubate the reaction for 2-16 hours at room temperature.

  • Purification and Characterization:

    • Purify the final antibody-drug conjugate (ADC) by SEC to remove unreacted payload and catalyst.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizing Key Processes

Chemical Reaction Pathway for Hydrazone Formation

Hydrazone_Formation Reactants Fmoc-NH-NH-Ph-COOH (Hydrazine) + R-C(=O)-R' (Carbonyl) Intermediate Tetrahedral Intermediate Fmoc-NH-N(H)-C(OH)(R)(R')-Ph-COOH Reactants->Intermediate Nucleophilic Attack Product Hydrazone Fmoc-NH-N=C(R)(R')-Ph-COOH + H2O Intermediate->Product Dehydration

Caption: Mechanism of hydrazone formation from a hydrazine and a carbonyl compound.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow start Start: Antibody & Fmoc-HBA-NHS conjugation 1. Linker Conjugation to Antibody Lysines (pH 8.0-8.5) start->conjugation purification1 Purification (SEC) conjugation->purification1 deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) purification1->deprotection purification2 Purification (SEC) deprotection->purification2 ligation 3. Hydrazone Ligation with Carbonyl-Drug (pH 4.5-5.5, Aniline catalyst) purification2->ligation purification3 Final Purification (SEC) ligation->purification3 end End: Purified ADC purification3->end

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

The hydrazine functional group is the cornerstone of this compound's utility in bioconjugation and drug development. Its enhanced nucleophilicity enables the efficient and specific formation of hydrazone linkages with aldehydes and ketones under mild conditions. The pH-sensitive nature of the resulting hydrazone bond is a particularly advantageous feature, allowing for the design of stimuli-responsive systems that can selectively release their cargo in acidic environments characteristic of tumor tissues and intracellular compartments. A thorough understanding of the reactivity of the hydrazine group and the stability of the hydrazone linkage, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design and successful implementation of this compound in the development of novel bioconjugates and targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Fmoc-4-hydrazinobenzoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-4-hydrazinobenzoic acid (Fmoc-HBA) in solid-phase peptide synthesis (SPPS). This linker is a valuable tool for the synthesis of C-terminal peptide hydrazides, which are key intermediates for producing peptide thioesters for native chemical ligation (NCL) and other peptide modifications.

Introduction

This compound is a "safety-catch" linker used in Fmoc-based solid-phase peptide synthesis. The hydrazide linker is stable to the standard piperidine treatments used for Fmoc deprotection and to trifluoroacetic acid (TFA) used for the cleavage of most side-chain protecting groups. This orthogonality allows for the synthesis of fully protected or unprotected peptide fragments. The final cleavage of the peptide from the resin is achieved under mild oxidative conditions, yielding a C-terminal peptide hydrazide.[1][2]

The primary application of peptides synthesized using Fmoc-HBA is in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. The peptide hydrazide is converted to a highly reactive peptide thioester, which then reacts with another peptide fragment bearing an N-terminal cysteine residue to form a native peptide bond.

Key Applications

  • Synthesis of Peptide C-terminal Hydrazides: The direct product of cleavage from an Fmoc-HBA resin.

  • Preparation of Peptide Thioesters: Peptide hydrazides are readily converted to peptide thioesters, which are crucial for native chemical ligation.[1]

  • Convergent Peptide Synthesis: Facilitates the synthesis of large proteins by ligating smaller, purified peptide fragments.

  • Introduction of C-terminal Modifications: The hydrazide group can be a handle for various chemical modifications.

Quantitative Data Summary

The efficiency of peptide synthesis using hydrazide-based linkers can be influenced by the peptide sequence and coupling conditions. Below is a summary of reported yields.

Peptide DescriptionResin TypeCleavage MethodPurityOverall YieldReference
40-amino acid GLP-1R agonist "P5"Fmoc-NHNH-Trityl Tentagel® XV95% TFA, 2.5% TIS, 2.5% H₂OPurified by LC-MS17%[3]
Three small model peptides4-Fmoc-hydrazinobenzoyl AM resinOxidative cleavage with NBS~95% (by HPLC)~65%[4]
Leu-enkephalinHydrazinobenzoic acid linker on NovaGel resinNot specified67% (improved to 78% with Triton-X-100)Not specified[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the overall workflow for SPPS using an Fmoc-HBA linker.

sp_ps_workflow resin Fmoc-HBA Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 1. wash1 DMF Wash deprotection1->wash1 2. coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling 3. wash2 DMF Wash coupling->wash2 4. repeat Repeat Cycle (n-1 times) wash2->repeat 5. repeat->deprotection1 deprotection_final Final Fmoc Deprotection repeat->deprotection_final Final Cycle wash3 Wash & Dry Resin deprotection_final->wash3 cleavage Oxidative Cleavage wash3->cleavage 6. peptide_hydrazide Peptide Hydrazide cleavage->peptide_hydrazide 7. hydrazide_to_thioester peptide_hydrazide Peptide Hydrazide activation Activation (NaNO₂, acidic buffer, -20°C to 0°C) peptide_hydrazide->activation peptide_azide Peptide Acyl Azide (Intermediate) activation->peptide_azide thiolysis Thiolysis (Aryl Thiol, e.g., MPAA) peptide_azide->thiolysis peptide_thioester Peptide Thioester thiolysis->peptide_thioester purification HPLC Purification peptide_thioester->purification final_product Purified Peptide Thioester purification->final_product

References

Fmoc-4-Hydrazinobenzoic Acid: A Versatile Linker for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fmoc-4-hydrazinobenzoic acid serves as a highly versatile "safety-catch" linker in solid-phase peptide synthesis (SPPS), enabling the production of C-terminally modified peptides, including peptide aldehydes and cyclic peptides. Its unique hydrazide functionality remains stable throughout standard Fmoc-based chain elongation and is selectively activated under mild oxidative conditions for subsequent cleavage and modification. This allows for a broader range of synthetic strategies compared to standard acid-labile linkers.

The key feature of the 4-hydrazinobenzoic acid linker is its stability to the basic conditions required for Fmoc group removal (e.g., piperidine in DMF) and acidic conditions used for side-chain deprotection (e.g., TFA). Activation of the linker is typically achieved through mild oxidation, which converts the hydrazide into a reactive acyl diazene intermediate. This intermediate can then undergo nucleophilic attack to release the peptide from the resin.

Key Applications:

  • Synthesis of Peptide Aldehydes: Peptide aldehydes are potent inhibitors of various proteases and are valuable tools in drug discovery. The hydrazinobenzoic acid linker allows for the synthesis of peptide chains followed by a final oxidative cleavage step that can be tailored to yield the C-terminal aldehyde.

  • Synthesis of Head-to-Tail Cyclic Peptides: Cyclization of peptides can enhance their conformational stability, receptor affinity, and resistance to enzymatic degradation. This linker facilitates on-resin or solution-phase cyclization strategies. Following linear peptide assembly, the N-terminal Fmoc group is removed, and the exposed amine can attack the activated C-terminal hydrazide, leading to cyclization and concomitant cleavage from the resin.

Data Presentation

The following tables summarize representative quantitative data for peptide synthesis utilizing aryl hydrazide-based linkers. It is important to note that yields and purities are highly sequence-dependent and require optimization for each specific peptide.

ApplicationPeptide Sequence (Example)Cleavage/Cyclization MethodYield (%)Purity (%)Reference
Peptide Thioester Model PeptideOxidative cleavage with NBS/Pyridine followed by thiol displacement~65~95[1]
Peptide Aldehyde Fmoc-GVAIF-HOxazolidine formation on hydrophilic resin and subsequent cleavage82-87Not Specified[2]
Cyclic Peptide cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)On-resin cyclization using DIPCDI/HOAtNot SpecifiedHigh[3]
Long Peptide Hydrazide 40-mer GLP-1R agonist "P5"Cleavage from Fmoc-NHNH-Trityl resin17Not Specified[4]

Experimental Protocols

Protocol 1: Preparation of Fmoc-4-Hydrazinobenzoyl-Resin

This protocol describes the loading of this compound onto an aminomethyl-functionalized resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Methanol

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.

  • This compound Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated linker solution to the resin. Add DIPEA (6 eq.) and agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

  • Final Washing and Drying: Wash the resin with DMF (5x), DCM (3x), and methanol (3x), and dry under vacuum. The resin is now ready for the coupling of the first amino acid.

G resin Aminomethyl Resin swell Swell in DMF resin->swell couple Couple to Resin + DIPEA swell->couple linker_sol This compound + HOBt + DIC in DMF preactivate Pre-activate linker_sol->preactivate preactivate->couple wash1 Wash couple->wash1 cap Cap (Optional) wash1->cap deprotect Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect wash2 Wash & Dry deprotect->wash2 ready_resin Hydrazinobenzoyl Resin wash2->ready_resin

Workflow for the preparation of Hydrazinobenzoyl Resin.
Protocol 2: Synthesis of a C-Terminal Peptide Aldehyde

This protocol outlines the synthesis of a peptide aldehyde on the prepared Fmoc-4-hydrazinobenzoyl resin.

Materials:

  • Fmoc-4-hydrazinobenzoyl resin

  • Fmoc-protected amino acids

  • Standard coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • DIPEA

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • Anhydrous DCM

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS protocols.[5]

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Resin Washing: Wash the peptidyl resin thoroughly with DMF and DCM and dry under vacuum.

  • Oxidative Cleavage to Aldehyde: a. Swell the dried peptidyl resin in anhydrous DCM for 20 minutes. b. In a separate flask, dissolve N-Bromosuccinimide (NBS) (5 eq.) and pyridine (10 eq.) in anhydrous DCM. c. Add the NBS/pyridine solution to the resin and agitate for 10-15 minutes at room temperature.[1] d. Filter the resin and wash with anhydrous DCM. e. The combined filtrate contains the peptide aldehyde.

  • Peptide Precipitation and Purification: a. Evaporate the DCM from the filtrate. b. Precipitate the crude peptide aldehyde by adding cold diethyl ether. c. Purify the peptide aldehyde by reverse-phase HPLC.

G start Peptidyl-Hydrazinobenzoyl Resin swell Swell in Anhydrous DCM start->swell oxidize Oxidative Cleavage (NBS, Pyridine in DCM) swell->oxidize filter Filter & Wash oxidize->filter filtrate Filtrate containing Peptide Aldehyde filter->filtrate precipitate Precipitate with Ether filtrate->precipitate purify Purify by RP-HPLC precipitate->purify final_product Purified Peptide Aldehyde purify->final_product

Workflow for the synthesis of a peptide aldehyde.
Protocol 3: Head-to-Tail Cyclization of a Peptide

This protocol describes the on-resin head-to-tail cyclization of a peptide using the Fmoc-4-hydrazinobenzoyl linker.

Materials:

  • Linear peptidyl-Fmoc-4-hydrazinobenzoyl resin

  • 20% Piperidine in DMF

  • DMF, DCM

  • N-Bromosuccinimide (NBS)

  • Pyridine

  • DIPEA

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on the Fmoc-4-hydrazinobenzoyl resin using standard Fmoc-SPPS.

  • N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • On-Resin Cyclization: a. Swell the deprotected peptidyl resin in anhydrous DCM. b. Add a solution of NBS (3 eq.) and pyridine (5 eq.) in anhydrous DCM to the resin and agitate for 7 minutes to activate the linker.[1] c. Wash the resin with anhydrous DCM to remove excess reagents. d. Swell the resin in DMF and add DIPEA (3 eq.). e. Agitate the resin at room temperature for 2-4 hours to facilitate the intramolecular cyclization. Monitor the reaction for completion.

  • Cleavage from Resin: a. Wash the resin with DMF and DCM, then dry under vacuum. b. Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the cyclic peptide from any remaining linker fragments and remove side-chain protecting groups.

  • Purification: Precipitate the crude cyclic peptide with cold diethyl ether and purify by RP-HPLC.

G start Linear Peptidyl-Resin (N-terminal Fmoc protected) deprotect N-terminal Fmoc Deprotection (20% Piperidine/DMF) start->deprotect activate Linker Activation (NBS, Pyridine in DCM) deprotect->activate cyclize On-Resin Cyclization (DIPEA in DMF) activate->cyclize cleave Cleavage from Resin (TFA cocktail) cyclize->cleave purify Purification (RP-HPLC) cleave->purify final_product Purified Cyclic Peptide purify->final_product

Workflow for head-to-tail peptide cyclization.

References

Application Notes and Protocols for Bioconjugation with Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-hydrazinobenzoic acid is a versatile heterobifunctional crosslinker employed in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure incorporates three key functionalities: a fluorenylmethyloxycarbonyl (Fmoc) protected hydrazine, a carboxylic acid, and a phenyl ring. This arrangement allows for a sequential and controlled conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with amine-containing biomolecules, such as the lysine residues on a protein. Subsequent removal of the Fmoc protecting group under mild basic conditions reveals the hydrazine moiety, which can then react with aldehydes or ketones to form a pH-sensitive hydrazone bond. This pH-labile linkage is of particular interest in drug delivery systems designed to release a payload in the acidic microenvironment of tumors or within endosomal compartments.

These application notes provide a detailed protocol for the bioconjugation of a payload to a protein using this compound, covering the activation of the linker, conjugation to the protein, Fmoc deprotection, and final hydrazone formation with an aldehyde-containing payload.

Data Presentation

While specific quantitative data for the conjugation efficiency of this compound is not extensively published, the following table provides representative data for similar bioconjugation reactions involving hydrazone linkages and Fmoc deprotection steps. Researchers should optimize the reaction conditions for their specific application to achieve the desired conjugation efficiency and drug-to-antibody ratio (DAR).

ParameterTypical Value/RangeMethod of DeterminationNotes
Linker Activation Efficiency > 90%HPLC, LC-MSActivation of the carboxylic acid with EDC/NHS is generally efficient.
Protein Conjugation Yield (Amide Bond Formation) 70-90%Protein Assay (e.g., BCA), HPLCDependent on protein concentration and linker-to-protein molar ratio.[1]
Fmoc Deprotection Efficiency > 95%UV-Vis Spectroscopy (monitoring dibenzofulvene adduct)Typically a very efficient reaction with 20% piperidine in DMF.[2]
Hydrazone Formation Efficiency > 90% (with catalyst)HPLC, LC-MS, UV-Vis SpectroscopyAniline can catalyze the reaction, leading to high yields.[3][4]
Final Conjugate Purity > 95%SEC-HPLC, HIC-HPLCPurification is crucial to remove unreacted components.[5]
Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, Mass SpectrometryCan be controlled by adjusting the molar ratio of linker to antibody.[5][6]
Hydrazone Bond Stability (Half-life) pH 7.4: > 24 hourspH 5.0: minutes to hoursHPLC, LC-MSDemonstrates the pH-sensitive nature of the linkage.[7]

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.5 equivalents relative to the amine-containing molecule) in anhydrous DMF.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to generate the NHS ester. The activated linker solution is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol details the conjugation of the activated this compound to a protein (e.g., an antibody) via its primary amines (lysine residues).

Materials:

  • Protein solution (e.g., antibody in PBS, pH 7.4)

  • Activated this compound solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.

  • Slowly add the activated this compound solution to the protein solution. A molar excess of 5-20 fold of the linker over the protein is recommended to achieve a desired drug-to-antibody ratio (DAR).[7]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester.

  • Purify the Fmoc-protected linker-protein conjugate using SEC or dialysis to remove unreacted linker and byproducts.

Protocol 3: Fmoc Deprotection of the Linker-Protein Conjugate

This protocol describes the removal of the Fmoc protecting group to expose the hydrazine functionality.

Materials:

  • Fmoc-protected linker-protein conjugate

  • 20% (v/v) Piperidine in DMF

  • Purification system (e.g., SEC)

Procedure:

  • To the purified Fmoc-linker-protein conjugate, add a solution of 20% piperidine in DMF. The final concentration of DMF should be kept as low as possible to avoid protein denaturation, or the buffer can be exchanged to a more organic-tolerant one if the protein is stable.

  • Incubate the reaction for 10-30 minutes at room temperature.[7]

  • Immediately purify the deprotected hydrazino-linker-protein conjugate by SEC to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 4: Hydrazone Formation with an Aldehyde- or Ketone-Containing Payload

This protocol details the final step of conjugating the deprotected hydrazino-linker-protein with a payload containing an aldehyde or ketone group.

Materials:

  • Deprotected hydrazino-linker-protein conjugate

  • Aldehyde- or ketone-containing payload (e.g., a cytotoxic drug)

  • Reaction buffer (e.g., Acetate buffer, pH 4.5-5.5)

  • Aniline (as a catalyst, optional)

  • DMSO (to dissolve the payload)

  • Purification system (e.g., SEC)

Procedure:

  • Dissolve the aldehyde- or ketone-containing payload in a minimal amount of DMSO.

  • Add the payload solution to the deprotected hydrazino-linker-protein conjugate in an acetate buffer (pH 4.5-5.5). A slight excess of the payload (e.g., 1.5-5 equivalents) is recommended.

  • (Optional but recommended) Add aniline to a final concentration of 10-50 mM to catalyze the hydrazone formation.[7]

  • Incubate the reaction mixture for 2-16 hours at room temperature.[7]

  • Purify the final protein-payload conjugate using SEC to remove unreacted payload and catalyst.

  • Characterize the final conjugate using techniques such as HIC-HPLC to determine the DAR, and mass spectrometry to confirm the identity of the conjugate.[5]

Mandatory Visualization

Bioconjugation_Workflow cluster_0 Step 1: Linker Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Fmoc Deprotection cluster_3 Step 4: Hydrazone Formation Fmoc_HBA This compound Activated_Linker Activated Fmoc-4-HBA (NHS Ester) Fmoc_HBA->Activated_Linker Activation EDC_NHS EDC, NHS Protein Protein (e.g., Antibody) with Lysine residues Fmoc_Linker_Protein Fmoc-Linker-Protein Conjugate Protein->Fmoc_Linker_Protein Amide Bond Formation Piperidine 20% Piperidine in DMF Hydrazino_Linker_Protein Hydrazino-Linker-Protein Conjugate Payload Aldehyde/Ketone Payload Fmoc_Linker_Protein_c->Hydrazino_Linker_Protein Fmoc Removal Final_Conjugate Final Protein-Payload Conjugate (ADC) Payload->Final_Conjugate Hydrazone Bond Formation (pH 4.5-5.5)

Caption: Experimental workflow for bioconjugation with this compound.

Signaling_Pathway cluster_0 Extracellular Space (pH ~7.4) cluster_1 Intracellular Compartments ADC Antibody-Drug Conjugate (Hydrazone Linkage) Target_Cell Target Cell (e.g., Cancer Cell) ADC->Target_Cell Binding to Surface Antigen Endosome Endosome (pH 5.0-6.5) Target_Cell->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Hydrazone Cleavage Cell_Death Cell Death (Apoptosis) Drug_Release->Cell_Death Induction of Cytotoxicity

Caption: pH-dependent drug release from a hydrazone-linked ADC.

References

Applications of Fmoc-4-hydrazinobenzoic Acid in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-hydrazinobenzoic acid is a versatile bifunctional molecule that has carved a significant niche in the field of drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected hydrazine group and a carboxylic acid, makes it an invaluable tool for medicinal chemists. The Fmoc group provides a stable protecting group for the hydrazine moiety, which can be selectively removed under basic conditions, while the carboxylic acid allows for straightforward coupling to amines. This combination of features enables its use in a variety of applications, including solid-phase peptide synthesis, the construction of antibody-drug conjugates (ADCs), and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the utilization of this compound in key areas of drug development.

I. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a valuable building block in SPPS to introduce a hydrazide functionality into a peptide sequence. This hydrazide can be used as a handle for subsequent modifications, such as the attachment of payloads, imaging agents, or for cyclization.

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the manual solid-phase synthesis of a peptide with a C-terminal 4-hydrazinobenzoyl moiety using a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Coupling of this compound:

    • After the final amino acid has been coupled and its Fmoc group removed, couple this compound using the same procedure as in step 3.

  • Final Fmoc Deprotection: Remove the Fmoc group from the 4-hydrazinobenzoyl moiety as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). For peptides containing arginine, add DTT (2.5%).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for SPPS
ParameterTypical ValueReference
Coupling Efficiency >99% (monitored by Kaiser test)General SPPS knowledge
Overall Yield (crude) 50-70% (sequence dependent)General SPPS knowledge
Purity (after HPLC) >95%General SPPS knowledge

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_loop start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_aa 3. Couple Fmoc-AA (DIC/Oxyma) deprotect1->couple_aa wash1 Wash (DMF, DCM) couple_aa->wash1 loop_start Repeat for each amino acid wash1->loop_start couple_hba 4. Couple This compound wash1->couple_hba deprotect2 Fmoc Deprotection couple_next_aa Couple Next Fmoc-AA deprotect2->couple_next_aa wash2 Wash couple_next_aa->wash2 wash3 Wash couple_hba->wash3 final_deprotect 5. Final Fmoc Deprotection wash3->final_deprotect cleave 6. Cleavage from Resin (TFA cocktail) final_deprotect->cleave purify 7. Purification (RP-HPLC) cleave->purify end End: Purified Peptide with C-terminal Hydrazide purify->end

Caption: Workflow for incorporating this compound in SPPS.

II. Application in Antibody-Drug Conjugates (ADCs)

This compound is a precursor for the synthesis of pH-sensitive hydrazone linkers used in ADCs. The resulting hydrazone bond is stable at physiological pH (~7.4) but is hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells, leading to the targeted release of the cytotoxic payload.

Protocol 2: Synthesis of a Hydrazone-Linked ADC

This protocol outlines the general steps for conjugating a carbonyl-containing drug to an antibody through a hydrazone linker derived from 4-hydrazinobenzoic acid.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Carbonyl-containing cytotoxic drug

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Piperidine in DMF (20%)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Release buffer (e.g., Acetate buffer, pH 5.0)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column (optional)

Procedure:

Part A: Synthesis of the Linker-Payload Construct

  • Activation of this compound:

    • Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous dioxane.

    • Add DCC (1.1 eq) and stir the mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of this compound.

  • Fmoc Deprotection:

    • Evaporate the solvent from the filtrate.

    • Dissolve the residue in DMF and add 20% piperidine in DMF.

    • Stir for 30 minutes at room temperature.

    • Evaporate the solvent and purify the resulting 4-hydrazinobenzoic acid NHS ester by flash chromatography.

  • Hydrazone Formation:

    • Dissolve the 4-hydrazinobenzoic acid NHS ester (1 eq) and the carbonyl-containing drug (1.2 eq) in anhydrous DMSO.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Purify the linker-payload construct by RP-HPLC.

Part B: Conjugation to the Antibody

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the purified linker-payload construct in a minimal amount of DMSO.

    • Slowly add the linker-payload solution to the antibody solution with gentle stirring. The molar excess of the linker-payload will determine the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours.

  • Purification of the ADC:

    • Remove unconjugated linker-payload and other small molecules by SEC.

    • (Optional) Further purify the ADC to separate species with different DARs using HIC.

    • Buffer exchange the purified ADC into a formulation buffer.

Quantitative Data for ADC Synthesis and Stability
ParameterTypical ValueReference
Drug-to-Antibody Ratio (DAR) 2 - 8General ADC knowledge
Hydrazone-linked Doxorubicin ADC Half-life at pH 5.0 ~2.4 minutes[1]
Hydrazone-linked Doxorubicin ADC Half-life at pH 7.0 >2.0 hours[1]
Plasma Stability of Hydrazone Linkers (Half-life) Variable, generally lower than other linkers[2]

Mechanism of Action for a Hydrazone-Linked ADC

ADC_MoA cluster_circulation Bloodstream (pH ~7.4) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (Stable Hydrazone Linker) receptor Target Antigen ADC->receptor 1. Binding endosome Endosome (pH 5.0-6.5) receptor->endosome 2. Internalization lysosome Lysosome (pH 4.5-5.0) endosome->lysosome 3. Trafficking drug_release Payload Release (Hydrazone Hydrolysis) lysosome->drug_release 4. Acid-catalyzed Cleavage apoptosis Cell Death (Apoptosis) drug_release->apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

III. Application in the Development of Anticancer Agents

The 4-hydrazinobenzoic acid scaffold has been exploited for the synthesis of novel small molecule anticancer agents. Derivatives of this compound have shown potent inhibitory effects against various cancer cell lines.

Protocol 3: Synthesis of a 4-Hydrazinobenzoyl-based Anticancer Compound

This protocol describes the synthesis of a hydrazone derivative from 4-hydrazinobenzoic acid and an aromatic aldehyde, a common motif in anticancer drug discovery.

Materials:

  • 4-Hydrazinobenzoic acid

  • Substituted aromatic aldehyde

  • Ethanol or Methanol

  • Glacial acetic acid

  • Reflux apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 4-hydrazinobenzoic acid (1.0 equivalent) in a minimal amount of hot ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 equivalent).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure hydrazone derivative.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of some 4-hydrazinobenzoic acid derivatives against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.[3]

CompoundHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Derivative 6 21.3 ± 4.124.5 ± 4.5
Derivative 7 25.4 ± 4.828.3 ± 5.1
Derivative 9 22.1 ± 4.326.1 ± 4.9
Doxorubicin (Ref.) 22.6 ± 3.919.7 ± 3.1

Signaling Pathway Targeted by Hydrazone Derivatives

Some hydrazone derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation apoptosis Apoptosis AKT->apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition proliferation Cell Proliferation & Growth S6K->proliferation fourEBP1->proliferation Hydrazone Hydrazone Derivative (Inhibitor) Hydrazone->PI3K Inhibition Hydrazone->AKT Inhibition Hydrazone->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by hydrazone derivatives.

IV. Conclusion

This compound is a highly valuable and versatile reagent in drug development. Its applications span from the fundamental construction of peptides to the sophisticated design of targeted therapies like ADCs and the discovery of novel small molecule inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their drug discovery and development endeavors. The ability to introduce a reactive hydrazide moiety in a controlled manner opens up a wide array of possibilities for creating innovative and effective therapeutic agents.

References

Application Notes and Protocols: Fmoc-4-hydrazinobenzoic Acid for the Creation of Diagnostic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-hydrazinobenzoic acid is a versatile building block for the synthesis of advanced diagnostic agents.[1] Its key feature is the hydrazine moiety, which allows for the formation of pH-sensitive hydrazone linkages.[2] This property is particularly valuable in the design of targeted diagnostics, such as antibody-drug conjugates (ADCs) or peptide-based imaging agents, that are engineered to release their payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[2][3]

These application notes provide a comprehensive guide to the use of this compound in the development of diagnostic agents, complete with detailed protocols, data presentation, and workflow visualizations.

Core Concepts and Advantages

The primary advantage of employing this compound lies in the creation of diagnostic agents with cleavable linkers. The resulting hydrazone bond is relatively stable at physiological pH (~7.4) but undergoes hydrolysis under acidic conditions (pH 4.5-6.5).[2][3][] This targeted release mechanism can enhance the signal-to-noise ratio of a diagnostic agent by concentrating the active reporter molecule at the site of interest, thereby minimizing background signal and improving imaging contrast.

Data Presentation

Table 1: pH-Dependent Stability of Hydrazone Linkers

The stability of the hydrazone bond is critical for the performance of the diagnostic agent. The following table summarizes the general pH-dependent stability profile of hydrazone linkers derived from 4-hydrazinobenzoic acid.

pH ValueEnvironmentHydrazone Linker StabilityImplication for Diagnostic Agents
7.4Bloodstream/PhysiologicalRelatively StableMinimal premature release of the diagnostic payload during circulation, reducing off-target signal.[3][]
6.0 - 6.5Tumor MicroenvironmentModerately LabileInitial release of the payload can begin in the acidic vicinity of tumor tissue.
5.0 - 6.0Early EndosomesLabileRelease of the payload upon internalization into the cell via endocytosis.[2][3]
4.5 - 5.0Late Endosomes/LysosomesHighly LabileRapid and efficient release of the diagnostic payload within the cell for maximal signal amplification at the target site.[2][3]

Note: The exact cleavage kinetics can be influenced by the steric and electronic properties of the conjugated payload.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound as a C-terminal modifier of a custom peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Peptide synthesis vessel

  • Shaker

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and OxymaPure® (or HOBt) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Coupling of this compound: For the final coupling step, activate this compound using the same procedure as for the amino acids and couple it to the N-terminus of the peptide.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the 4-hydrazinobenzoyl-modified peptide with 20% piperidine in DMF.

  • Washing: Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conjugation of a Hydrazinobenzoyl-Modified Peptide to a Carbonyl-Containing Diagnostic Probe

This protocol details the chemoselective ligation of the hydrazinobenzoyl-modified peptide to a diagnostic probe (e.g., a fluorescent dye or a chelator for a radionuclide) that contains an aldehyde or ketone functionality.

Materials:

  • Purified hydrazinobenzoyl-modified peptide

  • Carbonyl-containing diagnostic probe (e.g., aldehyde-modified fluorescent dye)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Aniline (as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Size-exclusion chromatography (SEC) column or RP-HPLC for purification

Methodology:

  • Dissolution of Reactants:

    • Dissolve the hydrazinobenzoyl-modified peptide in the reaction buffer.

    • Dissolve the carbonyl-containing diagnostic probe in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the dissolved diagnostic probe to the peptide solution.

    • Add a catalytic amount of aniline to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the conjugation by RP-HPLC or mass spectrometry.

  • Purification of the Conjugate: Purify the resulting diagnostic agent conjugate using SEC to remove unreacted probe and catalyst, or by RP-HPLC for higher purity.

  • Characterization: Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm the conjugation and determine the concentration.

Visualizations

Experimental Workflow for Creating a Peptide-Based Diagnostic Agent

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Conjugation to Diagnostic Probe cluster_characterization Final Product start Start: Fmoc-Rink Amide Resin spps Solid-Phase Peptide Synthesis (SPPS) start->spps incorporation Incorporate this compound spps->incorporation cleavage Cleave from Resin & Purify incorporation->cleavage peptide Hydrazinobenzoyl- Modified Peptide cleavage->peptide ligation Hydrazone Ligation (pH 4.5-5.5, Aniline catalyst) peptide->ligation probe Carbonyl-Containing Diagnostic Probe probe->ligation purification Purify Diagnostic Agent (SEC or RP-HPLC) ligation->purification final_product Purified Diagnostic Agent purification->final_product mechanism cluster_stable Stable at Physiological pH (~7.4) cluster_acidic Acidic Environment (pH 4.5-5.5) cluster_products Cleavage Products adc Targeting Moiety-Linker-Probe Conjugate protonation Protonation of Hydrazone adc->protonation Internalization into target cell hydrolysis Hydrolysis of Hydrazone Bond protonation->hydrolysis H₂O release Release of Diagnostic Probe hydrolysis->release moiety Targeting Moiety with Hydrazinobenzoyl Remnant release->moiety probe Active Diagnostic Probe release->probe

References

Application Notes and Protocols for the Cleavage of Fmoc-4-hydrazinobenzoic Acid from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the cleavage of peptides and other molecules from solid-phase resins functionalized with Fmoc-4-hydrazinobenzoic acid. This "safety-catch" linker is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but can be activated for cleavage under mild oxidative conditions. This allows for the synthesis of protected or unprotected peptide fragments, which can be subsequently modified at the C-terminus to yield acids, amides, or esters.

Two primary oxidative cleavage methods are detailed: one employing N-Bromosuccinimide (NBS) and the other utilizing Copper(II) acetate (Cu(OAc)₂). The choice of method can be guided by the desired C-terminal functionality, the sensitivity of the peptide sequence to the reagents, and the desired purity of the final product.

Data Presentation: Comparative Analysis of Cleavage Methods

The efficiency of cleavage can be influenced by the chosen oxidative system and the nature of the peptide sequence. Below is a summary of available quantitative data for the cleavage of model peptides from 4-Fmoc-hydrazinobenzoyl AM resin.

Peptide SequenceCleavage MethodOxidizing AgentNucleophile (for cleavage)Cleavage TimeCrude Purity (by HPLC)Isolated YieldReference
H-Phe-Ala-Phe-Gly-OxidativeNBS/PyridineH-Gly-SEt7 min (oxidation)~95%~65%[1]
H-Gly-Phe-Ala-OxidativeNBS/PyridineH-Ala-SEt7 min (oxidation)~95%~65%[1]
H-Ala-Phe-Gly-OxidativeNBS/PyridineH-Phe-SEt7 min (oxidation)~95%~65%[1]
Leu-enkephalinOxidativeNot SpecifiedNot SpecifiedNot Specified67%Not Reported[2]

Note: The yields and purities are dependent on the specific peptide sequence, resin loading, and purification methods. The data presented should be considered as a guideline.

Experimental Protocols

Prior to cleavage, it is crucial to ensure the complete removal of the N-terminal Fmoc group from the peptide-resin. This is typically achieved by treatment with a solution of 20% piperidine in DMF. Following Fmoc deprotection, the resin must be thoroughly washed with DMF and DCM and dried under vacuum.

Protocol 1: Oxidative Cleavage using N-Bromosuccinimide (NBS)

This method is particularly effective for the synthesis of peptide thioesters and other C-terminally modified peptides.[2]

Materials:

  • Peptide-resin (dried)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Nucleophile of choice (e.g., amino acid thioester, alcohol, or amine)

  • Anhydrous Tetrahydrofuran (THF) (optional, as a co-solvent)

Procedure:

  • Swell the dried peptide-resin in anhydrous DCM for 20 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Prepare a solution of NBS (2 equivalents relative to the resin loading) and anhydrous pyridine (2 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the NBS/pyridine solution to the swollen resin and agitate gently for 5-7 minutes at room temperature.[1][2]

  • Filter the resin and wash thoroughly with anhydrous DCM (3 times) and anhydrous THF (3 times) to remove excess reagents.

  • Resuspend the activated resin in anhydrous DCM.

  • Add the desired nucleophile (5 equivalents relative to the resin loading). If the nucleophile has poor solubility in DCM, THF can be used as a co-solvent.

  • Agitate the mixture gently for 4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with DCM.

  • Combine the filtrates and evaporate to dryness under reduced pressure to obtain the crude product.

Protocol 2: Oxidative Cleavage using Copper(II) Acetate (Cu(OAc)₂)

This method is a milder alternative and is often used for the synthesis of peptide amides.

Materials:

  • Peptide-resin (dried)

  • Copper(II) acetate (Cu(OAc)₂)

  • Amine (neat, as both nucleophile and solvent)

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the dried peptide-resin in the desired neat amine (which acts as both the nucleophile and the solvent).

  • Add Cu(OAc)₂ (0.5 equivalents relative to the resin loading).

  • Bubble air vigorously through the suspension for 4 hours at room temperature.

  • Filter the resin and wash it with DCM.

  • Combine the filtrate and the washes.

  • Evaporate the combined organic phases to dryness.

  • Redissolve the residue in DCM and wash sequentially with 1 M KHSO₄ solution, water, and saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to dryness to yield the crude product.

Visualizations

Experimental Workflow for Oxidative Cleavage

experimental_workflow cluster_resin_prep Resin Preparation cluster_cleavage Oxidative Cleavage cluster_workup Product Isolation start Start with Peptide-Resin fmoc_deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash_dry Wash (DMF, DCM) and Dry fmoc_deprotection->wash_dry oxidation Oxidation of Hydrazide Linker wash_dry->oxidation nucleophilic_attack Nucleophilic Cleavage oxidation->nucleophilic_attack nbs_method Method 1: NBS/Pyridine cu_method Method 2: Cu(OAc)₂/Air filtration Filtration to remove resin nucleophilic_attack->filtration evaporation Evaporation of solvent filtration->evaporation purification Purification (e.g., HPLC) evaporation->purification final_product Final Product purification->final_product

Caption: General experimental workflow for the oxidative cleavage of peptides from hydrazinobenzoyl resin.

Proposed Mechanism for Cu(II)-Mediated Oxidative Cleavage

cleavage_mechanism resin_hydrazide Peptidyl-Resin-Hydrazide oxidized_intermediate Oxidized Hydrazide Intermediate resin_hydrazide->oxidized_intermediate Oxidation (O₂, Cu(II)) cu_complex [Cu(II) Complex] cu_complex->oxidized_intermediate diazene Peptidyl-Resin-Diazene oxidized_intermediate->diazene Elimination cleaved_product Cleaved Peptide-Nu diazene->cleaved_product Nucleophilic Attack resin_byproduct Resin Byproduct diazene->resin_byproduct n2 N₂ diazene->n2 nucleophile Nucleophile (Nu-H) nucleophile->cleaved_product

Caption: Proposed mechanism for the Cu(II)-mediated oxidative cleavage of the hydrazinobenzoyl linker.

References

Application Notes and Protocols for Oxidative Cleavage of Hydrazinobenzoyl Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidative cleavage of peptides and other molecules from hydrazinobenzoyl resins. Two primary methods are discussed: Copper(II)-mediated oxidative cleavage and N-Bromosuccinimide (NBS)-mediated oxidative cleavage. These methods offer versatile strategies for obtaining C-terminally modified peptides, such as amides, esters, and acids.

Introduction

Hydrazinobenzoyl resins serve as valuable solid supports in peptide synthesis, functioning as a "safety-catch" linker. The hydrazide linkage is stable to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). However, upon oxidation, the hydrazide is converted to a highly reactive acyl diazene intermediate, which is susceptible to nucleophilic attack, leading to the cleavage of the product from the resin. This strategy allows for the synthesis of a diverse range of C-terminally modified molecules.

This document outlines the principles, provides detailed experimental protocols, and presents available quantitative data for the two most common oxidative cleavage methods.

Method 1: Copper(II)-Mediated Oxidative Cleavage

The Copper(II)-mediated method is a widely used one-pot procedure for the synthesis of peptide amides. The reaction is typically carried out by suspending the peptidyl-hydrazinobenzoyl resin in a neat amine, which acts as both the nucleophile and the solvent. Copper(II) acetate, in the presence of air, catalyzes the oxidation of the hydrazide to the acyl diazene, which is then immediately trapped by the amine to yield the corresponding amide.

Quantitative Data
Oxidant SystemNucleophileCleavage Time (h)Typical Yield (%)Purity (%)Reference
Cu(OAc)₂ / AirNeat Amine (general)4Moderate to GoodVariable[1]
CuSO₄·5H₂OWater (to form acid)0.5 - 1~32Not specified[2]

Note: Yields and purities are highly dependent on the peptide sequence, the specific amine used, and the reaction conditions.

Experimental Protocol: Synthesis of a Peptide Amide

This protocol describes a general procedure for the Cu(II)-mediated oxidative cleavage of a peptidyl-hydrazinobenzoyl resin to yield a peptide amide.

Materials:

  • Peptidyl-hydrazinobenzoyl resin (1 eq.)

  • Amine (e.g., benzylamine, piperidine; used as solvent)

  • Copper(II) acetate (Cu(OAc)₂; 0.5 eq.)

  • Dichloromethane (DCM)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Compressed air source or air pump

Procedure:

  • Resin Swelling: Swell the peptidyl-hydrazinobenzoyl resin in DCM and then wash thoroughly with DCM to remove any residual solvents from synthesis. Dry the resin under vacuum.

  • Reaction Setup: Place the dried resin in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Amine: Suspend the resin in the desired neat amine.[1]

  • Addition of Catalyst: Add copper(II) acetate (0.5 equivalents based on the initial resin loading).[1]

  • Oxidation: Vigorously bubble air through the resin suspension for 4 hours at room temperature.[1] The color of the solution may change, indicating the progress of the reaction.

  • Filtration: After the reaction is complete, filter the resin and wash it thoroughly with DCM.

  • Work-up:

    • Combine the filtrate and the DCM washes.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM.

    • Wash the organic layer with 1 M KHSO₄ solution, followed by water, and finally with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to obtain the crude peptide amide.[1]

  • Purification: Purify the crude peptide amide using standard techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide amide by mass spectrometry and HPLC analysis.

Logical Workflow for Cu(II)-Mediated Cleavage

Cu_Cleavage_Workflow Resin Peptidyl-Hydrazinobenzoyl Resin Swell Swell and Wash Resin (DCM) Resin->Swell Dry Dry Resin Swell->Dry React Suspend in Amine, add Cu(OAc)₂, bubble Air (4h) Dry->React Filter Filter and Wash Resin (DCM) React->Filter Evaporate1 Evaporate Filtrate Filter->Evaporate1 Redissolve Redissolve in DCM Evaporate1->Redissolve Wash Wash with KHSO₄, H₂O, NaCl Redissolve->Wash Dry_Evaporate2 Dry (Na₂SO₄) and Evaporate Wash->Dry_Evaporate2 Purify Purify by RP-HPLC Dry_Evaporate2->Purify Product Peptide Amide Purify->Product NBS_Cleavage_Workflow cluster_oxidation Step 1: Oxidation cluster_cleavage Step 2: Cleavage Resin Peptidyl-Hydrazinobenzoyl Resin Swell Swell in anhydrous DCM Resin->Swell Oxidize Add NBS and Pyridine in DCM (5 min) Swell->Oxidize Wash1 Filter and Wash (DCM, THF) Oxidize->Wash1 Oxidized_Resin Oxidized Resin (Acyl Diazene) Wash1->Oxidized_Resin Suspend Suspend in anhydrous DCM Oxidized_Resin->Suspend Cleave Add Nucleophile (e.g., Alcohol) Suspend->Cleave Filter_Wash2 Filter and Wash (DCM) Cleave->Filter_Wash2 Evaporate Evaporate Filtrate Filter_Wash2->Evaporate Purify Purify by RP-HPLC Evaporate->Purify Product Peptide Ester/Amide/Acid Purify->Product Reaction_Mechanism cluster_resin On-Resin Resin_Hydrazide Resin-Linker-CO-NH-NH-Peptide Acyl_Diazene Resin-Linker-CO-N=N-Peptide (Acyl Diazene Intermediate) Resin_Hydrazide->Acyl_Diazene Oxidation Oxidant [Oxidant] (Cu(II)/Air or NBS) Cleaved_Product Peptide-CO-Nu Acyl_Diazene->Cleaved_Product Nucleophilic Attack Byproducts N₂ + Resin-Linker-H Acyl_Diazene->Byproducts Decomposition Nucleophile Nucleophile (Nu-H) (Amine, Alcohol, Water)

References

Application Notes and Protocols: Fmoc-4-hydrazinobenzoic Acid in Cancer Therapeutics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-4-hydrazinobenzoic acid is a heterobifunctional linker precursor widely utilized in the development of targeted cancer therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its primary role is to form a pH-sensitive hydrazone linkage between a monoclonal antibody and a potent cytotoxic payload. This acid-labile bond is designed to be stable at the physiological pH of the bloodstream (pH 7.4) but cleaves readily in the acidic environment of tumor cell endosomes and lysosomes (pH 4.5-6.5).[1][2] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.[3][4]

The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the hydrazine moiety allows for controlled, sequential conjugation, making it a valuable tool in the multi-step synthesis of complex bioconjugates.[5] This document provides detailed application notes and experimental protocols for the use of this compound in the research and development of cancer therapeutics.

Data Presentation: Performance of Hydrazone-Linked ADCs

The performance of ADCs is critically dependent on the linker's stability and the potency of the released payload. The following tables summarize representative quantitative data for ADCs utilizing hydrazone linkers derived from 4-hydrazinobenzoic acid precursors.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeLinkage ChemistryRepresentative Half-life (t½) in Human PlasmaKey Characteristics & Citations
Hydrazone (4-Hydrazinobenzoic acid-based) Acid-cleavable hydrazone~2.6 - 7.6 days Susceptible to gradual hydrolysis in circulation, which can lead to premature drug release.[6][7] Stability is pH-dependent.[7]
Peptide (e.g., Val-Cit)Protease-cleavable dipeptide>120 hoursExhibits high plasma stability, requiring specific lysosomal proteases (e.g., Cathepsin B) for cleavage.[1][8]
Disulfide (e.g., SPDB)Reductively cleavable disulfideVariable (can be modulated)Cleaved in the reducing environment of the cytosol.[8]
Non-cleavable (e.g., SMCC)ThioetherHighly StableRelies on complete antibody degradation in the lysosome for payload release, offering excellent plasma stability.[8]

Table 2: Representative In Vitro Cytotoxicity of ADCs with Hydrazone Linkers

PayloadTarget AntigenCancer Cell LineIC50 (nM)Citation
Ozogamicin (Calicheamicin derivative)CD22 / CD33Various Leukemia/Lymphoma~0.003 - 0.1[9]
DoxorubicinLewis-YColon Carcinoma (RCA, BN7005)Less potent than free doxorubicin, but antigen-specific.[10]
Doxorubicin-Ovarian (SKOV-3)46.78 µg/ml (for a peptide-Dox conjugate)[11]
Auristatin E--Potency is payload-dependent.[7]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.[9]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of an ADC using a hydrazone linker derived from this compound.

Protocol 1: Synthesis of a Hydrazone-Linked Antibody-Drug Conjugate

This protocol outlines the general workflow for conjugating a carbonyl-containing cytotoxic drug (e.g., a derivative of doxorubicin or calicheamicin) to an antibody via surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)

  • Carbonyl-containing cytotoxic payload

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Aniline (catalyst)

  • Purification systems: Size-Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for several hours to form the NHS ester.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Conjugation of Activated Linker to Antibody:

    • Exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 5-10 mg/mL.

    • Add the activated this compound NHS ester to the antibody solution at a calculated molar excess to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Remove excess, unreacted linker by Size-Exclusion Chromatography (SEC).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the Fmoc-linker-antibody conjugate.

    • Incubate for 10-30 minutes at room temperature to remove the Fmoc protecting group, exposing the hydrazine moiety.

    • Immediately purify the conjugate by SEC to remove piperidine and byproducts.

  • Hydrazone Ligation with Cytotoxic Payload:

    • Prepare a solution of the carbonyl-containing cytotoxic payload in a suitable solvent (e.g., DMSO).

    • Add the payload solution to the deprotected hydrazide-linker-antibody conjugate in an acidic buffer (e.g., acetate buffer, pH 4.5-5.5).

    • Add a catalytic amount of aniline (e.g., 10-50 mM).

    • Incubate the reaction for 2-16 hours at room temperature.[9]

  • Purification of the Final ADC:

    • Purify the final ADC product by SEC to remove any unreacted payload and catalyst.

    • If a heterogeneous mixture of ADC species with different DARs is produced, further purification can be performed using Hydrophobic Interaction Chromatography (HIC).[12]

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law. The DAR is the molar ratio of the payload to the antibody.[12][13]

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species based on the number of conjugated drug molecules, as each addition of the hydrophobic payload increases the overall hydrophobicity of the conjugate. This method provides information on the distribution of different DAR species.[12][13]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, allowing for the calculation of the average DAR.[13]

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the cytotoxic potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.[8][12]

  • Procedure:

    • Seed antigen-positive and antigen-negative cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

    • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic payload. Include untreated cells as a control.

    • Incubate for a specified period (e.g., 72-120 hours).[8]

    • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[8]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Measure the absorbance at a suitable wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.[12]

3. Plasma Stability Assay:

  • Objective: To evaluate the stability of the hydrazone linker in plasma.[8][12]

  • Procedure:

    • Incubate the ADC at a predetermined concentration in human or mouse plasma at 37°C.[8]

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[12]

    • Analyze the aliquots by LC-MS to quantify the amount of intact ADC and the amount of prematurely released payload.[12]

    • Plot the percentage of intact ADC remaining over time to determine the linker's stability and half-life.[12]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization A 1. Linker Activation (this compound + NHS/DCC) B 2. Antibody Conjugation (Activated Linker + mAb) A->B C 3. Fmoc Deprotection (20% Piperidine) B->C D 4. Payload Ligation (Hydrazide-mAb + Carbonyl-Payload) C->D E 5. Purification (SEC) D->E F DAR Determination (UV-Vis, HIC, MS) E->F Purified ADC G In Vitro Cytotoxicity (MTT Assay) F->G H Plasma Stability Assay (LC-MS) F->H

Caption: General workflow for ADC synthesis and characterization.

Mechanism of Action: ADC with a Hydrazone Linker

ADC_MoA cluster_extracellular Extracellular (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_intracellular Intracellular (Lysosome, pH 4.5-5.0) A ADC in Circulation (Stable Hydrazone Linker) B 1. ADC binds to Tumor Antigen A->B C 2. Receptor-Mediated Endocytosis B->C D 3. Trafficking to Endosome/Lysosome C->D E 4. Acid-Catalyzed Hydrolysis of Hydrazone Linker D->E F 5. Release of Cytotoxic Payload E->F G 6. Payload induces Apoptosis F->G H Cell Death G->H

Caption: Mechanism of action for an ADC with a pH-sensitive hydrazone linker.

Apoptosis Signaling Pathway (Intrinsic/Mitochondrial)

This diagram illustrates the general intrinsic apoptosis pathway induced by common cytotoxic payloads like Doxorubicin and Calicheamicin, which are often used with hydrazone linkers.

Apoptosis_Pathway Payload Cytotoxic Payload (e.g., Doxorubicin, Calicheamicin) DNA_Damage DNA Double-Strand Breaks Payload->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization CytoC Cytochrome c Release Mitochondria->CytoC Bax_Bak->Mitochondria Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax_Bak Apoptosome Apoptosome Formation (Apaf-1, Caspase-9, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic ADC payloads.

References

Application Notes and Protocols for HPLC Analysis of Peptides Synthesized with Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide research and drug development.[1] The choice of linker and resin is critical, dictating the C-terminal functionality of the synthesized peptide. The use of Fmoc-4-hydrazinobenzoic acid to create a 4-hydrazinobenzoyl-functionalized resin allows for the synthesis of C-terminal peptide hydrazides. These peptide hydrazides are valuable intermediates, particularly for the preparation of peptide thioesters used in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[2]

The successful synthesis and subsequent application of these peptide hydrazides are critically dependent on robust analytical techniques to ensure their purity and identity. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of synthetic peptides.[3][4] This document provides detailed application notes and protocols for the synthesis of peptides using a 4-hydrazinobenzoyl linker and their subsequent analysis by HPLC.

Principle of the Methodology

The overall process involves three main stages:

  • Fmoc Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support functionalized with a 4-hydrazinobenzoyl linker. The synthesis follows standard Fmoc-SPPS protocols, involving iterative cycles of Fmoc deprotection and amino acid coupling.

  • Cleavage from the Resin: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, yielding a C-terminal peptide hydrazide. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to protect sensitive amino acid side chains.[1][5]

  • HPLC Analysis: The crude peptide hydrazide is then analyzed by RP-HPLC to determine its purity. The separation is based on the differential partitioning of the peptide and any impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides having longer retention times.[3][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Ala-Phe-Gly-Leu-NHNH2) on 4-Hydrazinobenzoyl Resin

This protocol describes the manual synthesis of a model tetrapeptide hydrazide.

Materials:

  • 4-Hydrazinobenzoyl-AM (aminomethyl) resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether (anhydrous, cold)

  • Capping reagent: Acetic anhydride

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 4-hydrazinobenzoyl-AM resin in DMF for 1 hour in the synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • In a separate vial, pre-activate 3 equivalents of Fmoc-Leu-OH with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Drain the DMF from the swelled resin.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Capping (Optional but Recommended): To block any unreacted hydrazide groups, add a solution of acetic anhydride and DIPEA in DMF and shake for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH): Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin and shake for 1 hour.

  • Final Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and finally with diethyl ether (3x).

    • Dry the resin under vacuum.

Protocol 2: Cleavage of the Peptide from the 4-Hydrazinobenzoyl Resin

Materials:

  • Dried peptide-resin from Protocol 1

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8] This cocktail is suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr. For peptides without these residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.[1]

  • Cold anhydrous diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[9]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether twice, and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Analysis of the Crude Peptide Hydrazide

Materials:

  • Dried crude peptide hydrazide

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[9]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide hydrazide in Mobile Phase A (or a mixture of A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV at 214 nm and 280 nm

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.[10]

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the crude purity of the peptide hydrazide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Data Presentation

Table 1: Typical HPLC Conditions for Peptide Hydrazide Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., Vydac, Zorbax, Gemini)
Dimensions 4.6 x 250 mm
Particle Size 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes (typical)
Flow Rate 1.0 mL/min
Temperature 30-40 °C
Detection UV at 214 nm (peptide backbone) & 280 nm (aromatic residues)
Table 2: Expected Performance and Purity in SPPS
ParameterModern SPPS (Fmoc-based)
Expected Crude Purity (by HPLC) 70-95%[10]
Typical Major Impurities Deletion sequences, truncated sequences[10]
Synthesis Time Hours to days (automated)[10]
Purification Complexity Lower[10]

Note: Actual crude purity can vary depending on the peptide sequence, length, and synthesis conditions.

Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_analysis HPLC Analysis Resin 4-Hydrazinobenzoyl Resin Coupling1 1. Couple Fmoc-AA-OH Resin->Coupling1 Wash1 2. Wash Coupling1->Wash1 Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 4. Wash Deprotect->Wash2 Repeat Repeat Steps 1-4 for each amino acid Wash2->Repeat Final_Wash Final Wash & Dry Repeat->Final_Wash Cleavage Cleavage with TFA Cocktail Final_Wash->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Dry Dry Crude Peptide Precipitation->Dry Dissolve Dissolve in Mobile Phase A Dry->Dissolve Inject Inject on RP-HPLC Dissolve->Inject Analyze Analyze Purity Inject->Analyze

Caption: Workflow for the synthesis and HPLC analysis of peptide hydrazides.

Cleavage_Mechanism Resin_Peptide Peptide-CO-NH-NH-Benzoyl-Resin Peptide attached to resin Protonation Peptide-CO-NH-NH2+-Benzoyl-Resin Protonation of linker by TFA Resin_Peptide->Protonation TFA (H+) Cleaved_Peptide Peptide-CO-NH-NH2 C-terminal Peptide Hydrazide Protonation->Cleaved_Peptide Cleavage Resin_Cation Cationic Resin Fragment Cleaved resin Protonation->Resin_Cation Cleavage

References

Fmoc-4-Hydrazinobenzoic Acid: A Versatile Linker for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-hydrazinobenzoic acid is a bifunctional linker that has emerged as a valuable tool in the development of peptide-based therapeutics. Its unique chemical properties allow for its application in two primary areas: as a precursor for pH-sensitive hydrazone linkers in antibody-drug conjugates (ADCs) and as a safety-catch linker in the solid-phase peptide synthesis (SPPS) of C-terminal modified peptides, such as peptide thioesters and cyclic peptides.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in these key therapeutic development workflows.

I. Application in Antibody-Drug Conjugates (ADCs) as a pH-Sensitive Linker

The hydrazine moiety of 4-hydrazinobenzoic acid can be reacted with a carbonyl group (aldehyde or ketone) on a cytotoxic drug to form a hydrazone linkage.[1] This bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[1] This pH-dependent cleavage allows for the targeted release of the cytotoxic payload inside the cancer cell, minimizing off-target toxicity.[1]

Quantitative Data: pH-Dependent Stability of Hydrazone Linkers

The stability of the hydrazone linker is crucial for the efficacy and safety of an ADC. Premature release of the payload in circulation can lead to systemic toxicity, while inefficient cleavage at the target site can reduce therapeutic efficacy. The following table summarizes the pH-dependent stability of hydrazone linkers.

Linker TypeConditionHalf-life (t½)Reference
HydrazonepH 7.4 (Human Plasma)183 hours[3]
HydrazonepH 5.04.4 hours[3]
Experimental Protocols

Protocol 1: Synthesis of a Peptide-Drug Conjugate (PDC) using a Hydrazone Linker

This protocol outlines the general steps for conjugating a cytotoxic drug to a peptide via a hydrazone linker derived from this compound.

Materials:

  • This compound

  • Peptide with a free amino group (e.g., on a lysine side chain)

  • Cytotoxic drug with a ketone or aldehyde functionality

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Solvents: DMF, DCM, Piperidine, TFA, Acetic Acid

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on a solid support using standard Fmoc-SPPS protocols.

  • Incorporation of the Hydrazinobenzoyl Linker:

    • Swell the peptide-resin in DMF.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple this compound (3 equivalents) to the free N-terminus of the peptide using a suitable coupling agent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection of the Linker:

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the hydrazinobenzoyl linker.

  • Conjugation of the Cytotoxic Drug:

    • Swell the resin in a suitable solvent (e.g., DMF with 1% acetic acid).

    • Add the cytotoxic drug (containing a ketone or aldehyde, 5 equivalents) to the resin.

    • Allow the reaction to proceed overnight at room temperature to form the hydrazone bond.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM.

    • Cleave the peptide-drug conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Purification and Characterization:

    • Precipitate the crude conjugate in cold diethyl ether.

    • Purify the conjugate using preparative RP-HPLC.

    • Characterize the purified PDC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Visualization of ADC Mechanism of Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (pH 5.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Acid-Catalyzed Hydrazone Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: General mechanism of action of an ADC with a pH-sensitive hydrazone linker.

II. Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a "safety-catch" linker in SPPS. The linker is stable to the basic conditions used for Fmoc deprotection and the acidic conditions for final cleavage. The C-terminal hydrazide can be activated on-resin by mild oxidation to a reactive acyl diazene intermediate, which can then be cleaved by various nucleophiles to generate C-terminally modified peptides.[2]

Quantitative Data: Yield and Purity in SPPS

The efficiency of peptide synthesis using hydrazinobenzoyl linkers is comparable to standard SPPS methods.

Peptide ModificationCleavage NucleophileTypical YieldTypical Purity (crude)Reference
Peptide ThioesterThiol (e.g., H-Gly-SEt)~65%~95%[4]
Cyclic PeptideIntramolecular Amine19% (overall)-[2]
Experimental Protocols

Protocol 2: Synthesis of a Peptide Thioester

This protocol describes the synthesis of a peptide C-terminal thioester using a 4-hydrazinobenzoyl resin.

Materials:

  • 4-Fmoc-hydrazinobenzoyl AM resin

  • Fmoc-protected amino acids

  • SPPS reagents (HBTU, DIPEA, piperidine, TFA)

  • Oxidizing agent: N-bromosuccinimide (NBS)

  • Base: Pyridine

  • Nucleophile: α-amino S-alkyl thioester (e.g., H-Gly-SEt·HCl)

  • Solvents: DMF, DCM

  • Purification and analytical instruments as in Protocol 1.

Procedure:

  • Peptide Synthesis:

    • Swell the 4-Fmoc-hydrazinobenzoyl AM resin in DMF.

    • Perform standard Fmoc-SPPS to assemble the desired peptide sequence.[2]

  • On-Resin Oxidation:

    • Swell the peptide-resin in anhydrous DCM.

    • Treat the resin with a solution of NBS (2 equivalents) and pyridine (10 equivalents) in anhydrous DCM for 10 minutes at room temperature. This converts the C-terminal hydrazide to a reactive acyl diazene.[2]

    • Wash the resin with anhydrous DCM to remove excess reagents.

  • Cleavage with Thiol Nucleophile:

    • Treat the oxidized resin with a solution of the α-amino S-alkyl thioester (e.g., H-Gly-SEt·HCl, 10-20 equivalents) and DIPEA in DCM for 30 minutes.[2]

  • Final Deprotection and Purification:

    • Cleave the side-chain protecting groups with a TFA-based cocktail.

    • Precipitate, purify, and characterize the peptide thioester as described in Protocol 1.

Protocol 3: Synthesis of a Head-to-Tail Cyclic Peptide

This protocol outlines the on-resin cyclization of a peptide using the 4-hydrazinobenzoyl linker.

Materials:

  • 4-Fmoc-hydrazinobenzoyl AM resin

  • Fmoc-protected amino acids with appropriate side-chain protection to allow for selective N-terminal deprotection.

  • SPPS reagents

  • Oxidizing agent (e.g., NBS)

  • Base (e.g., Pyridine)

  • Solvents, purification, and analytical instruments as in Protocol 1.

Procedure:

  • Linear Peptide Synthesis:

    • Synthesize the linear peptide precursor on the 4-Fmoc-hydrazinobenzoyl AM resin using Fmoc-SPPS.

  • Selective N-terminal Deprotection:

    • Selectively deprotect the N-terminal protecting group (e.g., a Boc group if used orthogonally) to expose the free amine.

  • On-Resin Cyclization and Cleavage:

    • Swell the resin in anhydrous DCM.

    • Perform the on-resin oxidation with NBS and pyridine as described in Protocol 2 to form the acyl diazene.

    • The exposed N-terminal amine of the peptide will then intramolecularly attack the C-terminal acyl diazene, leading to cyclization and concomitant cleavage from the resin.[2]

  • Purification and Characterization:

    • Purify and characterize the cyclic peptide as described in Protocol 1.

Visualization of SPPS Workflows

SPPS_Workflow cluster_thioester Peptide Thioester Synthesis cluster_cyclic Cyclic Peptide Synthesis Resin_T 4-Fmoc-hydrazinobenzoyl Resin SPPS_T Fmoc-SPPS Resin_T->SPPS_T Oxidation_T On-Resin Oxidation (NBS, Pyridine) SPPS_T->Oxidation_T Cleavage_T Cleavage with Thiol Nucleophile Oxidation_T->Cleavage_T Thioester Peptide Thioester Cleavage_T->Thioester Resin_C 4-Fmoc-hydrazinobenzoyl Resin SPPS_C Fmoc-SPPS Resin_C->SPPS_C Deprotection_C Selective N-terminal Deprotection SPPS_C->Deprotection_C Cyclization_C On-Resin Oxidation & Intramolecular Cyclization Deprotection_C->Cyclization_C Cyclic Cyclic Peptide Cyclization_C->Cyclic

Caption: Workflows for the synthesis of peptide thioesters and cyclic peptides.

Conclusion

This compound is a highly versatile chemical entity that facilitates the development of advanced peptide-based therapeutics. Its application as a pH-sensitive linker in ADCs enables targeted drug delivery, while its use as a safety-catch linker in SPPS provides an efficient route to C-terminally modified peptides. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions with Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-4-hydrazinobenzoic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a bifunctional linker used in solid-phase peptide synthesis (SPPS) and for the creation of bioconjugates.[1] Its fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it compatible with standard Fmoc-based peptide synthesis protocols. The hydrazine moiety allows for the synthesis of peptide hydrazides, which can be used as intermediates for creating larger peptides through fragment condensation or for the development of peptide-based drugs with modified C-termini.[1]

Q2: Is the hydrazide linker of this compound stable under standard Fmoc-SPPS conditions?

Yes, the aryl hydrazide linker is stable to the conditions typically used in Fmoc-SPPS, including treatment with piperidine for Fmoc deprotection.[1][2]

Q3: Do I need to protect the hydrazine group of this compound during peptide synthesis?

In many applications, the hydrazine group does not require additional protection during standard Fmoc-SPPS.[1][2] However, if you are using chemistries that could react with the hydrazine, such as those involving the Dde protecting group which is removed by hydrazine, careful consideration of an orthogonal protection strategy is necessary.[3][4]

Q4: What are the recommended coupling reagents for attaching this compound to a resin or for coupling an amino acid to a resin pre-functionalized with this compound?

Standard coupling reagents used in Fmoc-SPPS are generally effective. These include aminium/uronium salts like HBTU and HATU, or carbodiimides such as DIC in combination with an additive like HOBt or Oxyma.[5][6][7] The choice of reagent may depend on the specific resin and the amino acid being coupled. For sterically hindered couplings, more potent activators like HATU are often preferred.[6][7]

Q5: How can I monitor the completion of the coupling reaction with this compound?

Standard monitoring tests for Fmoc-SPPS can be used. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[8] A negative Kaiser test indicates a complete coupling reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient activation of this compound: The carboxylic acid may not be fully activated before coupling. 2. Steric hindrance: The amino acid being coupled or the resin matrix may be sterically hindered. 3. Poor resin swelling: The resin may not be adequately swelled, limiting access to reactive sites. 4. Aggregation of the growing peptide chain: This can be an issue in longer peptide sequences.1. Optimize activation: Increase the pre-activation time (e.g., 1-2 minutes for HBTU/HATU).[5] Ensure the correct stoichiometry of the coupling reagent and base (e.g., DIPEA). 2. Use a more potent coupling reagent: Switch from DIC/HOBt to HATU or HCTU.[7][9] 3. Increase reaction time and/or temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C). 4. Ensure proper resin swelling: Allow the resin to swell completely in a suitable solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling step.[5] 5. Incorporate a chaotropic salt: For difficult sequences prone to aggregation, adding a salt like LiCl to the coupling mixture can be beneficial.
Formation of Side Products 1. Racemization: The chiral center of the amino acid being coupled may epimerize during activation. 2. Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. 3. Reaction with the hydrazine moiety: Although generally stable, the hydrazine could potentially react with certain reagents or under harsh conditions.1. Minimize racemization: Use DIC in combination with an additive like Oxyma, which is known to suppress racemization.[7] Avoid excessive amounts of base and prolonged activation times.[6] 2. Prevent diketopiperazine formation: When coupling the second amino acid, especially if it is a Proline, use a 2-chlorotrityl chloride resin which is more sterically hindered and suppresses this side reaction.[10] 3. Protect the hydrazine group: If side reactions involving the hydrazine are suspected, consider using a temporary protecting group for the hydrazine that is orthogonal to the Fmoc group.
Difficulty Dissolving this compound 1. Poor solubility in the chosen solvent: this compound may have limited solubility in common SPPS solvents.1. Use a solvent mixture: A mixture of DMF and DCM can improve solubility.[8] 2. Gentle warming: Gently warming the solution may aid in dissolution. 3. Sonication: Brief sonication can help to dissolve the compound.

Quantitative Data

The following tables summarize typical reagent molar equivalents and coupling times for Fmoc-SPPS. Note that direct comparative data for this compound is limited in the literature; therefore, these tables provide general guidelines based on standard Fmoc chemistry.

Table 1: Recommended Reagent Equivalents for Coupling Reactions

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HBTU, HATU)2.9 - 4.9
Additive (e.g., HOBt, Oxyma)3 - 5
Base (e.g., DIPEA)6 - 10

Data synthesized from general Fmoc-SPPS protocols.[1][5]

Table 2: Comparison of Typical Coupling Times for Different Activators

Coupling ReagentTypical Coupling Time (minutes)Notes
HBTU/HATU10 - 45Faster activation and coupling, suitable for hindered amino acids.[11]
DIC/HOBt60 - 120Slower coupling, but can be beneficial for reducing racemization.[8]
COMU5 - 30A highly efficient coupling reagent.[9]

These are general guidelines and optimal times may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling an Amino Acid to a 4-Hydrazinobenzoyl Resin

This protocol assumes the use of a pre-formed resin functionalized with 4-hydrazinobenzoic acid where the Fmoc group has been removed.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

Visualizations

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-AA with HBTU/DIPEA Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Monitor Kaiser Test Wash2->Monitor Monitor->Deprotect Next Cycle Cleavage Peptide Cleavage and Purification Monitor->Cleavage Final Cleavage Troubleshooting_Logic Start Incomplete Coupling? Cause1 Insufficient Activation Start->Cause1 Yes Cause2 Steric Hindrance Start->Cause2 Yes Cause3 Aggregation Start->Cause3 Yes Success Coupling Successful Start->Success No Solution1a Increase Pre-activation Time Cause1->Solution1a Solution1b Check Reagent Stoichiometry Cause1->Solution1b Solution2a Use Potent Activator (HATU) Cause2->Solution2a Solution2b Increase Reaction Time/Temp Cause2->Solution2b Solution3a Use Chaotropic Salt (LiCl) Cause3->Solution3a

References

Technical Support Center: Diketopiperazine (DKP) Formation in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and preventing diketopiperazine (DKP) formation during fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in Fmoc SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during SPPS.[1][2] This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin support.[1][3][4][5] The formation of DKP is problematic for several reasons:

  • Yield Reduction: The primary issue is a loss of the desired full-length peptide, as the growing chain is prematurely cleaved from the resin.[3][4][5]

  • Formation of Deletion Sequences: The hydroxyl group left on the resin after DKP cleavage can act as a new starting point for peptide synthesis, leading to the formation of peptides missing the first two amino acids (des-Xaa1-Xaa2 impurity).[4][6]

  • Purification Challenges: The presence of DKP and related byproducts complicates the purification of the target peptide.

Q2: What are the primary factors that promote DKP formation?

A2: Several factors influence the propensity for DKP formation:

  • Peptide Sequence: The amino acid sequence at the N-terminus of the growing peptide chain is a critical factor.[1][2] Dipeptides containing proline at the second position (Xaa-Pro) are particularly susceptible due to the conformational rigidity of proline, which favors the cyclization reaction.[3][7][8][9] Sequences such as Gly-Pro, Pro-Pro, Ala-Pro, and Val-Pro are known to be high-risk.[7]

  • Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal, typically using a piperidine solution, can catalyze DKP formation.[3][7] Prolonged exposure to the basic deprotection reagent increases the risk.

  • Resin Type: The linker attaching the peptide to the solid support plays a role. Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, can help suppress DKP formation at the dipeptide stage due to steric hindrance.[1][2] Conversely, resins like Wang, which form an ester bond with the first amino acid, are more prone to DKP formation.[3][4][5]

  • Temperature: Higher temperatures during coupling and deprotection steps can accelerate the rate of DKP formation.[7]

  • Solvent: The choice of solvent can impact the stability of the peptide on the resin.[6][10]

Q3: Which amino acid sequences are most prone to DKP formation?

A3: DKP formation is highly sequence-dependent. The risk is highest when the second amino acid from the N-terminus is a secondary amino acid like proline.[1][2][3] Studies have shown that dipeptide sequences such as Pro-Gly, Gly-Pro, Val-Pro, Pro-Pro, and Ala-Pro are particularly sensitive to DKP formation.[7] Peptides with a penultimate proline are especially vulnerable to this side reaction.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to DKP formation.

Problem: Low yield of the final peptide, accompanied by the presence of a deletion sequence (missing the first two amino acids) in the mass spectrometry analysis.

Troubleshooting Workflow:

DKP_Troubleshooting start Low Peptide Yield & Deletion Sequence Detected q1 Analyze Sequence: Does it contain a high-risk dipeptide at the N-terminus? (e.g., X-Pro, X-Gly) start->q1 hr_strategy Implement Prevention Strategy q1->hr_strategy Yes lr_check Review Synthesis Parameters q1->lr_check No hr_s1 Use a Dipeptide Building Block hr_strategy->hr_s1 hr_s2 Modify Deprotection Conditions: - Lower piperidine concentration - Use DBU/piperazine - Reduce time and temperature hr_strategy->hr_s2 hr_s3 Change Resin: Use 2-CTC resin for the first amino acid hr_strategy->hr_s3 hr_s4 Couple the third amino acid immediately after deprotection hr_strategy->hr_s4 lr_c1 Deprotection Time: Was it prolonged? lr_check->lr_c1 lr_c2 Temperature: Was it elevated during coupling or deprotection? lr_c1->lr_c2 No sol_lr1 Optimize Deprotection: - Reduce deprotection time - Ensure efficient washing lr_c1->sol_lr1 Yes lr_c3 Coupling Efficiency: Was the coupling of the third amino acid slow or incomplete? lr_c2->lr_c3 No sol_lr2 Control Temperature: Maintain room temperature or lower during critical steps lr_c2->sol_lr2 Yes sol_lr3 Improve Coupling: - Use a more potent coupling reagent (e.g., HATU, HCTU) - Double couple the third amino acid lr_c3->sol_lr3 Yes

Caption: Troubleshooting workflow for diagnosing and mitigating diketopiperazine formation.

Prevention Strategies and Experimental Protocols

Several strategies can be employed to minimize or prevent DKP formation.

Use of Dipeptide Building Blocks

Coupling a pre-formed Fmoc-dipeptide (e.g., Fmoc-Xaa-Pro-OH) that corresponds to the first two amino acids of the sequence can bypass the formation of the DKP-sensitive intermediate on the resin.[7]

Modification of Fmoc Deprotection Conditions

Standard deprotection with 20% piperidine in DMF can be harsh and promote DKP formation. The following modifications can be effective:

  • Reduced Piperidine Concentration and Temperature: Using a lower concentration of piperidine and performing the deprotection at a reduced temperature can suppress DKP formation.[7]

  • Alternative Deprotection Reagents: A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to the standard 20% piperidine/DMF treatment.[1][2][11][12]

Choice of Resin

For sequences highly prone to DKP formation, using a 2-chlorotrityl chloride (2-CTC) resin is recommended.[1][2] The bulky nature of the trityl linker provides steric hindrance that suppresses the intramolecular cyclization reaction at the dipeptide stage.

Immediate Coupling of the Third Amino Acid

Minimizing the time the deprotected dipeptide remains on the resin before the coupling of the third amino acid is crucial.[1] The free N-terminal amine of the dipeptide is what initiates the cyclization, so its prompt acylation is key.

Experimental Protocols

Protocol 1: Standard Fmoc SPPS (Prone to DKP Formation)

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

  • Resin Preparation: Swell Wang resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF, 10 mL) for 1 hour. Wash with DMF (3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat with a fresh 10 mL portion for 15 minutes. Wash with DMF (5 x 10 mL).[13]

  • Second Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).[3]

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Modified Fmoc SPPS to Suppress DKP Formation

This protocol incorporates modifications to minimize DKP formation.

  • Resin and First Amino Acid Coupling: Use 2-chlorotrityl chloride (2-CTC) resin. Follow the coupling procedure from Protocol 1.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[3] Treat the resin with this solution (10 mL) for 5 minutes. Drain. Repeat with a fresh 10 mL portion for 10 minutes. Wash with NMP (5 x 10 mL).[3]

  • Second Amino Acid Coupling: Immediately after deprotection and washing, couple the second amino acid as described in Protocol 1, step 4.

  • Cleavage and Analysis: Cleave and analyze as described in Protocol 1, step 5. A significant reduction in the DKP byproduct should be observed.

Quantitative Data Summary

The following table summarizes the extent of DKP formation under different Fmoc deprotection conditions for the sequence Fmoc-Cys(Acm)-Pro-OH on 2-CTC resin.

Deprotection ReagentSolventDKP Formation (%)
20% PiperidineDMF13.8
5% PiperidineDMF12.2
5% PiperazineDMF< 4
5% PiperazineNMP< 4
2% DBU / 5% PiperazineNMP< 2

Data adapted from a study on a DKP-susceptible sequence.[1]

Visualizing the Mechanism

The following diagram illustrates the chemical mechanism of diketopiperazine formation from a resin-bound dipeptide.

DKP_Mechanism start Deprotected Dipeptide-Resin intermediate Intramolecular Nucleophilic Attack (Cyclization) start->intermediate Base (e.g., Piperidine) products DKP + Resin-OH intermediate->products Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.

References

Technical Support Center: Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS) and to explore alternative methodologies.

Frequently Asked Questions (FAQs)

Q1: My Kaiser test is negative or weak after a standard Fmoc deprotection cycle. What does this indicate and what are the common causes?

A negative or weak Kaiser test (yellow or colorless beads) indicates that the N-terminal primary amine is not free, meaning the Fmoc group has not been completely removed.[1][2] This is a critical issue as it will prevent the next amino acid from coupling, leading to deletion sequences in your final peptide product.[3]

Common Causes:

  • Reagent Issues:

    • Degraded Piperidine: Piperidine can degrade over time. It is crucial to use fresh, high-quality piperidine for your deprotection solution.[1]

    • Incorrect Concentration: The standard concentration is 20% piperidine in a suitable solvent like DMF. Ensure your solution is prepared accurately.[1]

  • Reaction Conditions:

    • Insufficient Time: While standard protocols are often sufficient, "difficult" or sterically hindered sequences may require longer reaction times.[1]

    • Low Temperature: Deprotection reactions can be sluggish at temperatures below ambient. Ensure a consistent room temperature environment.[1]

  • Peptide & Resin-Related Issues:

    • Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine base from accessing the Fmoc group.[3][4]

    • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) that make the resin less permeable to solvents and reagents, hindering Fmoc removal.[3][4]

    • Poor Resin Swelling: Inadequate swelling of the solid support can lead to peptide chains being too close together, impeding reagent access.[3]

Q2: How can I quantitatively monitor the efficiency of Fmoc removal?

UV-Vis spectrophotometry is the most common and reliable method for quantitatively monitoring Fmoc deprotection.[5] The principle relies on the cleavage of the Fmoc group, which releases dibenzofulvene (DBF). This DBF molecule is then trapped by piperidine to form a stable DBF-piperidine adduct, which has a characteristic strong UV absorbance at approximately 301 nm.[1][5]

By collecting the filtrate from the deprotection steps and measuring its absorbance, you can use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct, which is directly proportional to the amount of Fmoc group removed.[1][5] This allows for real-time assessment of reaction completion and can help diagnose issues with coupling or deprotection steps.

Q3: I am observing a side product with the same mass as my target peptide, particularly with sequences containing Aspartic Acid (Asp). What is happening?

You are likely observing aspartimide formation. This is a significant side reaction in Fmoc-based SPPS, especially when Asp is followed by residues like Gly, Ser, Asn, or Arg.[6] The reaction is initiated by the base (e.g., piperidine) used for deprotection, which can cause the peptide backbone to cyclize at the Asp residue.[6][7]

This cyclic intermediate can then reopen to form not only the desired α-aspartyl peptide but also a β-aspartyl peptide isomer. Furthermore, the process can lead to racemization at the α-carbon of the Asp residue.[6][8] Since these by-products often have the same mass and similar chromatographic properties to the target peptide, they can be extremely difficult to detect and separate.[7][8]

Q4: Are there alternatives to the standard 20% piperidine in DMF for Fmoc removal?

Yes, several alternative reagents and cocktails have been developed to address issues like incomplete deprotection, side reactions, or to provide safer and more efficient options.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal, especially for sterically hindered residues.[9] It is often used in a cocktail with a nucleophile like piperidine to scavenge the released DBF.[9] However, DBU can increase the risk of aspartimide formation and should be used with caution in sequences containing Asp.[9][10]

  • Piperazine: Piperazine is a weaker base than piperidine and has been shown to suppress aspartimide formation.[7] It can be used alone or in combination with DBU for more rapid deprotection.[11][12] A combination of 5% piperazine with 2% DBU has been reported to be faster than 20% piperidine.[12]

  • 4-Methylpiperidine (4MP): 4MP is another alternative to piperidine and has been shown to be comparable in performance for Fmoc removal.[13][14]

  • "Green" Alternatives: For more environmentally friendly synthesis, reagents like NaOH in a 2-MeTHF/methanol solvent system have been explored.[15][16]

Troubleshooting Guides

Guide 1: Incomplete Fmoc Deprotection

This guide provides a systematic approach to diagnosing and solving incomplete Fmoc removal.

G A Start: Negative/Weak Kaiser Test B Check Reagents: - Use fresh piperidine - Verify 20% concentration A->B B->A Reagents Faulty C Re-run Deprotection & Re-test B->C Reagents OK D Issue Resolved? C->D E Increase Deprotection Time (e.g., 2 x 20 min) D->E No K End: Deprotection Complete D->K Yes L End: Problem Persists (Consult further) D->L Still No F Consider Peptide Aggregation or Steric Hindrance E->F G Employ Stronger Methods F->G H Option 1: Increase Temperature (e.g., 35-40°C) G->H I Option 2: Use DBU-based Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) G->I J Monitor via UV-Vis & Re-test H->J I->J J->D Re-evaluate

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Guide 2: Mitigating Aspartimide Formation

This guide outlines strategies to minimize or prevent aspartimide formation during synthesis.

G A Start: Asp-Xxx sequence prone to aspartimide formation B Modify Deprotection Conditions A->B C Option 1: Add Acidic Additive (e.g., 1% Formic Acid or 0.1M HOBt to piperidine solution) B->C D Option 2: Use a Weaker Base (e.g., Piperazine instead of Piperidine) B->D E Evaluate Effectiveness (LC-MS analysis of test cleavage) C->E D->E F Sufficient Suppression? E->F G End: Proceed with Modified Protocol F->G Yes H Use Modified Asp Protecting Group F->H No I Utilize Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH H->I J End: Proceed with Specialized Monomer I->J

Caption: Decision tree for selecting a strategy to prevent aspartimide formation.

Data Presentation

Table 1: Comparison of Fmoc Deprotection Reagents
Reagent/CocktailTypical ConcentrationSolventRelative SpeedKey Advantages & Disadvantages
Piperidine 20% (v/v)DMF/NMPStandardAdv: Well-established, effective for most sequences. Disadv: Can cause aspartimide formation; regulated substance.[6][14]
DBU/Piperidine 2% DBU / 2-20% Piperidine (v/v)DMF/NMPVery FastAdv: Highly effective for hindered residues and aggregating sequences.[3][9] Disadv: Strong base, increases risk of aspartimide formation and racemization.[9]
Piperazine/DBU 5% Piperazine / 2% DBU (w/v / v/v)DMFFaster than PiperidineAdv: Rapid and efficient; safer alternative to piperidine; reduces deletion sequences.[11][12] Disadv: Requires two components.
Piperazine 10% (w/v)9:1 DMF/EthanolSlower than PiperidineAdv: Reduces aspartimide formation.[7][13] Disadv: Slower deprotection may be required.
4-Methylpiperidine (4MP) 20% (v/v)DMFSimilar to PiperidineAdv: Good alternative to piperidine with similar performance.[13][14] Disadv: Less commonly used than piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol describes a typical manual Fmoc deprotection cycle.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]

  • Solvent Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 times).[17]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF, ensuring the resin is fully submerged. Agitate gently for 5-20 minutes at room temperature.[17][18]

  • Drain: Remove the deprotection solution via filtration.[17][18]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure the reaction goes to completion.[17][18]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to completely remove residual piperidine and the DBF-adduct.[17]

  • Confirmation (Optional): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).[1][2]

Protocol 2: Enhanced Fmoc Deprotection using DBU for Difficult Sequences

This protocol is recommended for sterically hindered residues or aggregating sequences where the standard protocol is insufficient.

  • Resin Swelling & Wash: Swell the peptide-resin in DMF for 30 minutes and wash with DMF as described in Protocol 1.[3][9]

  • Prepare Reagent: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Use this solution immediately.[17]

  • Deprotection: Drain the wash solvent and add the DBU-containing cocktail to the resin.

  • Agitation: Agitate the mixture for 3-5 minutes at room temperature.

  • Drain & Repeat: Drain the deprotection solution. Repeat the addition of fresh reagent and agitation (steps 3-4) one more time.[17]

  • Final Wash: Wash the resin thoroughly with DMF (at least 6-7 times) to remove all traces of DBU, piperidine, and byproducts before proceeding to the next coupling step.[3][17]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]

Protocol 3: UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the Fmoc group to monitor reaction efficiency.

  • Perform Deprotection: Carry out the deprotection steps as described in Protocol 1.

  • Collect Filtrate: Combine the filtrates from both deprotection steps into a volumetric flask of a known volume (e.g., 25 mL).[5]

  • Dilute Sample: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer (typically below 1.5 AU).[1][5]

  • Measure Absorbance: Use a quartz cuvette (1 cm path length). Blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF). Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically ~301 nm).[5]

  • Calculate Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration and subsequently the total moles of Fmoc removed, which can be compared to the theoretical loading of the resin. The extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm in DMF is typically around 7800 M⁻¹cm⁻¹.

References

Technical Support Center: Enhancing Peptide Synthesis with Fmoc-4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving peptide synthesis yields using Fmoc-4-hydrazinobenzoic acid (Fmoc-HBA).

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of peptide hydrazides using Fmoc-HBA, a critical precursor for native chemical ligation (NCL).

Issue 1: Low Loading Efficiency of Fmoc-HBA onto the Resin

Q: My initial Fmoc quantification shows a low loading of Fmoc-HBA onto my aminomethylated resin. What could be the cause and how can I improve it?

A: Low loading efficiency is a common issue that can significantly impact the overall yield. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Recommended Solution Mechanism of Action
Incomplete Resin Swelling Ensure the resin is fully swollen before coupling. Swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 1-2 hours.[1]Proper swelling exposes the functional groups within the resin beads, making them accessible for reaction.
Suboptimal Activation of Fmoc-HBA Use a reliable activating agent. HBTU/HOBt with DIPEA or HATU/HOAt with DIPEA are effective.[2] Ensure the activating agents are fresh and anhydrous.Carboxylic acids require activation to form a reactive species (e.g., an active ester) that readily reacts with the amino groups on the resin.
Steric Hindrance Use a resin with a lower substitution level if high loading is not critical. This provides more space between functional groups.Reducing steric hindrance can improve the accessibility of the resin's amino groups to the activated Fmoc-HBA.
Insufficient Coupling Time Extend the coupling time for the initial loading of Fmoc-HBA. A 4-hour to overnight reaction can be beneficial.[3]Allowing more time for the reaction can help overcome kinetic barriers, especially for the first attachment to the solid support.
Deactivation of Activated Fmoc-HBA Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester of Fmoc-HBA, rendering it unreactive.The activated species is sensitive to moisture. Maintaining anhydrous conditions is crucial for efficient coupling.
Issue 2: Low Yield of the Full-Length Peptide Hydrazide

Q: After completing the synthesis and cleaving the peptide from the Fmoc-HBA resin, the yield of my desired peptide hydrazide is significantly lower than expected. How can I troubleshoot this?

A: Low yield of the final peptide hydrazide can stem from issues during peptide chain elongation or the final cleavage step. A logical diagnostic workflow is essential.[4]

Diagnostic and Troubleshooting Workflow:

  • Analyze Crude Product: Perform a test cleavage on a small amount of the peptide-resin and analyze the crude product by mass spectrometry.[4] This will help identify if the issue is with the synthesis (e.g., truncated sequences) or the cleavage process.

  • Monitor Coupling and Deprotection:

    • Kaiser Test: Use the Kaiser test after each coupling step to check for free primary amines. A positive result (blue beads) indicates incomplete coupling.[4]

    • Fmoc Quantification: Monitor the Fmoc release after each deprotection step. A consistent amount of released dibenzofulvene-piperidine adduct indicates efficient coupling in the previous step.[5]

Common Problems and Solutions During Elongation:

Problem Solution Rationale
Incomplete Fmoc Deprotection Extend the piperidine treatment time (e.g., from 20 minutes to 30 minutes) or perform a double deprotection.[6]Ensures complete removal of the Fmoc group, allowing the next amino acid to be coupled.
Poor Coupling Efficiency Use a more potent activating agent like HATU or COMU.[7] Double couple problematic amino acids.Certain amino acid sequences are prone to difficult couplings. Stronger activation or a second coupling reaction can drive the reaction to completion.
Peptide Aggregation Switch to a more solubilizing solvent like N-Methylpyrrolidone (NMP) or use a solvent mixture.[8] Incorporate chaotropic salts (e.g., LiCl) or use resins with polyethylene glycol (PEG) linkers.[9]Aggregation can block reactive sites. Improving solvation or using aggregation-disrupting strategies can enhance reaction efficiency.[7]
Issue 3: Side Reactions During Hydrazide Activation and Ligation

Q: I am observing significant byproducts after activating my peptide hydrazide and proceeding with native chemical ligation. What are the potential side reactions and how can I minimize them?

A: The activation of the peptide hydrazide to a reactive acyl azide or other intermediate is a critical step that can be prone to side reactions if not properly controlled.

Potential Side Reactions and Prevention Strategies:

Side Reaction Cause Prevention Strategy
Formation of Azo Dyes A side reaction during the synthesis of the HBA linker itself, where the diazonium salt couples with unreacted aminobenzoic acid.[10]This is primarily a concern during the synthesis of the Fmoc-HBA reagent. Ensure strongly acidic conditions (pH 1-2) during diazotization to keep the aromatic amine protonated and unreactive.[10]
Over-oxidation Using harsh or excessive oxidizing agents during the activation of the peptide hydrazide can lead to the oxidation of sensitive residues like Cysteine, Tryptophan, or Methionine.Use mild and controlled oxidation conditions. For example, using NaNO₂ at low temperatures (-15 °C) and a controlled pH (around 3.0) is a common method for converting the hydrazide to an acyl azide.[11][12]
Premature Hydrolysis of Activated Ester The activated peptide (e.g., acyl azide or thioester) can be hydrolyzed by water if the ligation reaction is not performed promptly or under anhydrous conditions where possible.Perform the ligation step immediately after the activation of the peptide hydrazide. Ensure that the buffers and reagents for the ligation step are properly prepared and de-gassed.
Epimerization Racemization can occur, particularly at the C-terminal amino acid, if the activation and coupling conditions are too harsh.The conversion of peptide hydrazides to thioesters via NaNO₂ activation is generally considered to be free of epimerization.[11] However, maintaining optimal pH and temperature is still crucial.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: The primary advantage of using Fmoc-HBA is that it allows for the synthesis of C-terminal peptide hydrazides using standard Fmoc-based solid-phase peptide synthesis (SPPS).[13][14] These peptide hydrazides are stable intermediates that can be easily converted into reactive peptide thioesters, which are essential for native chemical ligation (NCL).[5][11] This approach avoids the use of harsher chemicals like HF, which is common in Boc-based synthesis of peptide thioesters, making it compatible with sensitive post-translational modifications.[15]

Q2: How do I prepare the resin for peptide synthesis using Fmoc-HBA?

A2: The first step is to couple Fmoc-HBA to an aminomethylated resin (e.g., Rink Amide or Sieber Amide resin). A general protocol involves swelling the resin in DMF, deprotecting the terminal amino group (if it is Fmoc-protected), and then coupling Fmoc-HBA using a standard coupling agent like HBTU or HATU in the presence of a base like DIPEA.[3]

Q3: What are the best conditions for cleaving the peptide hydrazide from the resin?

A3: The peptide hydrazide is cleaved from the resin using a standard TFA "cocktail". A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[6] The cleavage is typically performed at room temperature for 2-3 hours.[6]

Q4: Can I quantify the yield of my peptide hydrazide before ligation?

A4: Yes, after cleavage and precipitation (usually with cold diethyl ether), the crude peptide hydrazide can be dissolved in an appropriate solvent and its concentration can be determined using UV-Vis spectrophotometry by measuring the absorbance at a specific wavelength (e.g., 280 nm if the peptide contains Trp or Tyr). A more accurate quantification can be achieved using analytical HPLC against a standard of known concentration.

Q5: What is the overall workflow for synthesizing a larger peptide using the Fmoc-HBA method?

A5: The overall workflow involves synthesizing two or more peptide fragments. One fragment is synthesized as a C-terminal peptide hydrazide using Fmoc-HBA. The other fragment(s) are synthesized with an N-terminal cysteine residue. The peptide hydrazide is then activated (e.g., with NaNO₂) to form a peptide thioester in situ, which then reacts with the N-terminal cysteine of the other fragment to form a native peptide bond, thus ligating the two fragments together.[11][16]

Experimental Protocols

Protocol 1: Loading of this compound onto Rink Amide Resin
  • Resin Swelling: Swell Rink Amide resin (1 g, appropriate substitution) in DMF (10 mL) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF. Agitate for 20 minutes. Drain and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).

  • Activation of Fmoc-HBA: In a separate vial, dissolve Fmoc-HBA (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.

  • Coupling: Add the activated Fmoc-HBA solution to the deprotected resin. Agitate at room temperature for 4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF) for 30 minutes. Wash the resin as in the previous step.

  • Fmoc Quantification: Take a small, accurately weighed sample of the dried resin (approx. 5 mg) and perform a standard Fmoc quantification using piperidine and a UV-Vis spectrophotometer to determine the loading.[4]

Protocol 2: Synthesis of a Peptide Hydrazide and Subsequent Ligation
  • Peptide Elongation: Perform standard Fmoc-SPPS on the Fmoc-HBA-loaded resin to assemble the desired peptide sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage: Wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide hydrazide.

  • Ligation:

    • Dissolve the purified peptide hydrazide and the N-terminal cysteine peptide fragment in a ligation buffer (e.g., 6 M Gn-HCl, 0.2 M phosphate buffer, pH 7.0).

    • Cool the solution to -15 °C and add a solution of NaNO₂ (10 equivalents) to activate the hydrazide to an acyl azide.

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to the reaction mixture.

    • Allow the ligation reaction to proceed at room temperature, monitoring the progress by HPLC.

    • Once the reaction is complete, purify the final ligated peptide by preparative HPLC.

Data Presentation

The following tables provide representative data on factors affecting peptide synthesis and ligation yields. Note that yields are highly sequence-dependent.

Table 1: Comparison of Coupling Reagents on Crude Peptide Purity

Coupling ReagentCoupling Time (min)Crude Purity (%)
HBTU5~70-85
HATU2~75-90
HCTU5~75-88
COMU2~80-92

Data adapted from comparative studies of activators in Fmoc-SPPS. Actual purities will vary based on the peptide sequence.[7]

Table 2: Typical Isolated Yields for Peptide Segments

Peptide Length (Amino Acids)Synthesis MethodTypical Isolated Yield (%)
10-20Fmoc-SPPS50-70
20-30Fmoc-SPPS30-50
30-40Fmoc-SPPS10-30
>40Fragment Ligation (NCL)5-20 (overall)

Yields are highly variable and depend on sequence difficulty, aggregation tendency, and purification efficiency.[17]

Visualizations

Below are diagrams illustrating the key workflows in peptide synthesis using Fmoc-HBA.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Peptide Synthesis (SPPS) cluster_cleavage_ligation Cleavage and Ligation Resin Aminomethyl Resin Loaded_Resin Fmoc-HBA-Resin Resin->Loaded_Resin Coupling Fmoc_HBA This compound Fmoc_HBA->Loaded_Resin Deprotection Fmoc Deprotection Loaded_Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Peptide-HBA-Resin Coupling->Elongation Repeat n times Elongation->Deprotection Cleavage TFA Cleavage Elongation->Cleavage Peptide_Hydrazide Peptide Hydrazide Cleavage->Peptide_Hydrazide Activation Activation (e.g., NaNO2) Peptide_Hydrazide->Activation Peptide_Thioester Peptide Thioester (in situ) Activation->Peptide_Thioester Ligation Native Chemical Ligation Peptide_Thioester->Ligation N_Cys_Peptide N-Cys Peptide Fragment N_Cys_Peptide->Ligation Final_Peptide Final Ligated Peptide Ligation->Final_Peptide

Caption: Workflow for peptide synthesis and ligation using Fmoc-HBA.

troubleshooting_logic Start Low Peptide Yield Check_Crude Analyze Crude Peptide by MS Start->Check_Crude Synthesis_Problem Synthesis Issue (Truncation/Deletion) Check_Crude->Synthesis_Problem Target mass absent or low intensity Cleavage_Problem Cleavage/Workup Issue Check_Crude->Cleavage_Problem Target mass present Check_Coupling Kaiser Test After Coupling Synthesis_Problem->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive (Blue) Check_Deprotection Fmoc Quantification Check_Coupling->Check_Deprotection Negative (Yellow) Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Low Fmoc Release Aggregation Aggregation Issue Check_Deprotection->Aggregation Normal Fmoc Release

Caption: Troubleshooting logic for low peptide yield in SPPS.

References

Stability issues of Fmoc-4-hydrazinobenzoic acid in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-4-hydrazinobenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: For optimal stability, it is recommended to prepare stock solutions in high-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Solutions of 4-hydrazinobenzoic acid in DMSO are reportedly stable for up to one month at -20°C and up to six months at -80°C when stored under an inert nitrogen atmosphere.[1][2] To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3] Dissolve the solid in the chosen solvent to your desired concentration. For long-term storage, it is best to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1][3]

Q2: My solution of this compound in DMF has turned a pale yellow. What does this indicate?

A2: A pale yellow coloration upon dissolving this compound in DMF is not uncommon and does not necessarily indicate significant degradation. However, if the color intensifies over time, it may be a sign of instability. DMF can contain trace amounts of dimethylamine, a secondary amine that can slowly cleave the Fmoc protecting group, leading to the formation of dibenzofulvene, which is colored.[4] The appearance of a more intense yellow or orange color could also be due to the formation of azo dyes or other degradation byproducts.[5] It is advisable to use fresh, high-purity, amine-free DMF for preparing solutions.[6] If you observe a significant color change, it is recommended to verify the purity of the solution via HPLC before use.

Q3: Can I store my this compound solution at room temperature?

A3: Storing solutions of this compound at room temperature is not recommended for extended periods. The stability of the Fmoc group is compromised by prolonged exposure to even weak bases, which can be present as impurities in solvents like DMF.[4] At room temperature, the rate of degradation is likely to be higher. For any storage longer than a few hours, it is best to keep the solution at 4°C or, for longer-term storage, at -20°C or -80°C.[1][2]

Q4: I am experiencing low coupling yields when using a solution of this compound that has been stored for a while. Could this be related to its stability?

A4: Yes, low coupling yields can be a direct consequence of the degradation of this compound in solution. If a portion of the this compound has degraded, the actual concentration of the active reagent is lower than anticipated, leading to incomplete coupling.[6] Degradation can also lead to the formation of byproducts that may interfere with the coupling reaction. It is recommended to use freshly prepared solutions or to confirm the purity of a stored solution by HPLC before a critical coupling step. If low yields are observed, performing a double coupling with fresh reagents can sometimes help to drive the reaction to completion.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns from colorless/pale yellow to a more intense yellow/orange over time. Degradation of the Fmoc group leading to the formation of dibenzofulvene and potentially other colored impurities. This can be accelerated by amine impurities in the solvent (e.g., DMF).Use fresh, high-purity, amine-free solvents. Prepare fresh solutions before use. If a solution must be stored, keep it at low temperatures (-20°C or -80°C) and under an inert atmosphere.[1][2] Verify the solution's purity by HPLC before use.
Low or inconsistent coupling efficiency in peptide synthesis. The concentration of active this compound is lower than expected due to degradation in solution.Always use freshly prepared solutions of this compound for coupling reactions. If using a stored solution, confirm its concentration and purity via HPLC. Consider performing a double coupling or increasing the equivalents of the reagent and coupling activators.[6][7]
Appearance of unexpected peaks in the HPLC analysis of the crude peptide. Use of a degraded solution of this compound, leading to the incorporation of impurities or the formation of deletion sequences due to incomplete coupling.Confirm the purity of the this compound solution before each synthesis. Purify the crude peptide using preparative HPLC to remove deletion sequences and other impurities.
Precipitate forms in the solution upon storage at low temperatures. The concentration of the solution may exceed the solubility of this compound at the storage temperature.If a precipitate is observed, gently warm the solution to room temperature and sonicate to redissolve the compound completely before use. Ensure the solution is homogeneous before taking an aliquot. Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue.

Data on Solution Stability (Illustrative)

While specific quantitative stability data for this compound in various solvents is not extensively published, the following table provides an illustrative guide based on general principles of Fmoc chemistry and the stability of related compounds. Users are strongly encouraged to perform their own stability studies for critical applications.

Solvent Temperature Estimated Stability (Time to >5% Degradation) Notes
Anhydrous DMSO-80°C> 6 monthsRecommended for long-term storage.[1][2] Use of an inert atmosphere is advised.
Anhydrous DMSO-20°C~ 1 monthSuitable for medium-term storage.[1][2] Aliquoting is recommended to avoid freeze-thaw cycles.
Anhydrous DMSO4°C< 1 weekShort-term storage only.
Anhydrous DMSORoom Temp (20-25°C)< 24 hoursNot recommended for storage.
Anhydrous DMF-20°C~ 2 weeksStability is highly dependent on the purity of the DMF (absence of amines).
Anhydrous DMF4°C< 48 hoursNot recommended for storage.
Anhydrous DMFRoom Temp (20-25°C)< 8 hoursSolutions should be prepared fresh before use.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the stability of this compound in solution over time.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMF, DMSO)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the solvent of interest.

  • Immediately after preparation (t=0), dilute an aliquot of the stock solution with the mobile phase A/B mixture to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

3. HPLC Conditions (Example):

  • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm and 301 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

4. Stability Study Procedure:

  • Inject the t=0 sample and record the chromatogram. Identify the main peak corresponding to this compound and any impurity peaks.

  • At specified time points (e.g., 4, 8, 24, 48 hours for room temperature; 1, 3, 7, 14, 30 days for cold storage), withdraw an aliquot from the stock solution.

  • Dilute the aliquot in the same manner as the t=0 sample and analyze by HPLC using the same method.

  • Calculate the percentage of the main peak area relative to the total peak area at each time point to determine the purity and extent of degradation.

Visualizations

G cluster_workflow Experimental Workflow: Stability Assessment by HPLC prep Prepare Stock Solution (e.g., 10 mg/mL in DMF) t0 Time = 0 Dilute aliquot & Inject into HPLC prep->t0 store Store Stock Solution (at desired temperature) prep->store tp Time = x Withdraw aliquot store->tp At specified intervals dilute Dilute aliquot to working concentration tp->dilute inject Inject into HPLC dilute->inject analyze Analyze Data (Compare peak areas to t=0) inject->analyze G cluster_troubleshooting Troubleshooting Low Coupling Yield start Low Coupling Yield Observed q1 Is the this compound solution old or discolored? start->q1 a1_yes Prepare fresh solution and repeat coupling q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are coupling reagents (e.g., HATU, DIPEA) fresh? a2_no Use fresh reagents q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a1_no->q2 q3 Consider performing a double coupling a2_yes->q3 G cluster_pathway Potential Degradation Pathway in Solution Fmoc_HBA This compound C₂₂H₁₈N₂O₄ Cleavage_Products 4-Hydrazinobenzoic Acid + Dibenzofulvene Fmoc_HBA->Cleavage_Products Base (e.g., amine impurity in DMF) Oxidation_Products Oxidized Hydrazine Derivatives Fmoc_HBA->Oxidation_Products Oxidation (e.g., air)

References

Technical Support Center: Forced Degradation Studies of 4-Hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-hydrazinobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for conducting a forced degradation study on 4-hydrazinobenzoic acid?

A1: Before initiating a forced degradation study, it is crucial to understand the physicochemical properties of 4-hydrazinobenzoic acid. It is a crystalline powder, and its hydrochloride salt is soluble in water.[1][2] The solid compound should be stored in a dark place, under an inert atmosphere, and preferably at -20°C.[1] Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, under a nitrogen atmosphere.[3] The initial steps involve subjecting the compound, in both solid and solution form, to a variety of stress conditions as outlined by ICH guidelines.[1][4] These conditions typically include acid and base hydrolysis, oxidation, heat, and light.[4][5]

Q2: What are the typical stress conditions for the forced degradation of 4-hydrazinobenzoic acid?

A2: Based on general guidelines for forced degradation studies, the following stress conditions are recommended[1][4][5]:

  • Acid Hydrolysis: 0.1 M HCl at 60°C

  • Base Hydrolysis: 0.1 M NaOH at 60°C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80°C for the solid and solution state

  • Photolytic Degradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

Q3: What are the known incompatibilities of 4-hydrazinobenzoic acid?

A3: 4-Hydrazinobenzoic acid is known to be incompatible with strong oxidizing agents, strong acids, and strong bases.[6][7] Exposure to moist air or water may also affect its stability.[6] These incompatibilities are important to consider when designing the degradation studies and interpreting the results.

Troubleshooting Guide

Issue 1: No degradation is observed under acidic or basic conditions.

  • Possible Cause: The concentration of the acid or base, the temperature, or the duration of the study may be insufficient.

  • Troubleshooting Steps:

    • Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).[5]

    • Increase the temperature of the study (e.g., from 60°C to 80°C).

    • Extend the duration of the study and take samples at later time points.

    • Ensure proper mixing of the solution to facilitate the reaction.

Issue 2: The sample shows rapid and complete degradation upon addition of an oxidizing agent.

  • Possible Cause: The hydrazine moiety in 4-hydrazinobenzoic acid is highly susceptible to oxidation. The concentration of the oxidizing agent or the reaction temperature may be too high.

  • Troubleshooting Steps:

    • Decrease the concentration of the hydrogen peroxide (e.g., from 3% to 0.3%).

    • Conduct the study at a lower temperature (e.g., 4°C).

    • Analyze samples at very early time points to observe the initial degradation products.

Issue 3: The mass balance in the HPLC analysis is poor.

  • Possible Cause: Some degradation products may not be eluting from the HPLC column or may not have a chromophore for UV detection. It is also possible that volatile degradation products are being formed.

  • Troubleshooting Steps:

    • Modify the HPLC method, such as changing the mobile phase composition, gradient, or column type, to ensure all degradation products are eluted.

    • Use a mass spectrometer (LC-MS) in conjunction with the UV detector to identify non-chromophoric or poorly absorbing degradants.

    • Consider the possibility of volatile degradants and use techniques like headspace GC-MS for their identification if necessary.

Experimental Protocols

A general experimental protocol for the forced degradation of 4-hydrazinobenzoic acid is provided below. This should be adapted based on the specific analytical method being used.

Objective: To generate potential degradation products of 4-hydrazinobenzoic acid under various stress conditions and to develop a stability-indicating analytical method.[1]

Materials:

  • 4-Hydrazinobenzoic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve 4-hydrazinobenzoic acid in 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]

  • Base Hydrolysis: Dissolve 4-hydrazinobenzoic acid in 0.1 M NaOH and heat at 60°C. Withdraw samples at appropriate time intervals, neutralize, and analyze by HPLC.[1]

  • Oxidative Degradation: Dissolve 4-hydrazinobenzoic acid in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and analyze samples at various time points by HPLC.[1]

  • Thermal Degradation: Expose solid 4-hydrazinobenzoic acid to dry heat at 80°C. Also, prepare a solution and expose it to the same temperature. Analyze samples at different time points.[1]

  • Photolytic Degradation: Expose solid and solution samples of 4-hydrazinobenzoic acid to light as per ICH Q1B guidelines. Keep control samples in the dark for comparison.[1]

Data Presentation

The following table presents hypothetical quantitative data for a forced degradation study of 4-hydrazinobenzoic acid for illustrative purposes.

Stress ConditionTime (hours)4-Hydrazinobenzoic Acid Remaining (%)Number of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl, 60°C 2485.228.9
0.1 M NaOH, 60°C 2478.5312.4
3% H₂O₂, RT 845.1425.6
80°C (Solid) 4898.111.2
80°C (Solution) 4892.724.3
Photolytic (Solid) -99.510.5
Photolytic (Solution) -96.322.8

Visualizations

G cluster_0 Forced Degradation Workflow start 4-Hydrazinobenzoic Acid (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photolytic Photolytic (ICH Q1B) start->photolytic sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis

Caption: General workflow for forced degradation studies of 4-hydrazinobenzoic acid.

G cluster_1 Potential Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_ox Oxidative Conditions parent 4-Hydrazinobenzoic Acid hydrolysis_acid Decarboxylation Product parent->hydrolysis_acid H⁺, Δ hydrolysis_base Salt Formation and Potential Ring Opening parent->hydrolysis_base OH⁻, Δ oxidation_prod Diazonium Salt or Other Oxidized Species parent->oxidation_prod H₂O₂

Caption: Potential degradation pathways of 4-hydrazinobenzoic acid under stress.

References

Technical Support Center: Troubleshooting Low Yield of Synthetic Peptides with PEGylated Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the solid-phase peptide synthesis (SPPS) of synthetic peptides, with a particular focus on the use of Polyethylene Glycol (PEG) resins.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems that can lead to low peptide yields when using PEGylated resins.

Issue 1: Significantly lower than expected peptide yield after cleavage.

Question: My final peptide yield is dramatically lower than anticipated. How do I begin to troubleshoot this?

Answer: A low final yield can stem from issues at various stages of the synthesis process. A logical first step is to determine whether the problem lies with the on-resin synthesis or with the final cleavage and work-up procedures.

Diagnostic Workflow:

  • Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the peptide-resin. Analyze the cleaved material by mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful.

  • Quantitative Analysis of On-Resin Peptide: If the test cleavage confirms the presence of the desired peptide, the issue may be with the cleavage efficiency or downstream work-up. To confirm this, quantify the amount of peptide on the resin. This can be done by cleaving the peptide from a known mass of dried resin and then quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).

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Troubleshooting_Workflow start Low Final Peptide Yield test_cleavage Perform Small-Scale Test Cleavage start->test_cleavage analyze_ms Analyze by Mass Spectrometry test_cleavage->analyze_ms peptide_present Target Peptide Mass Present? analyze_ms->peptide_present synthesis_issue Problem is likely on-resin synthesis (e.g., coupling, deprotection) peptide_present->synthesis_issue No cleavage_issue Problem is likely cleavage or work-up peptide_present->cleavage_issue Yes

Caption: Initial diagnostic workflow for low peptide yield.

Issue 2: Incomplete coupling reactions identified.

Question: The Kaiser test indicates incomplete coupling. What are the common causes and solutions when using PEGylated resins?

Answer: Incomplete coupling is a frequent cause of low yield and the generation of deletion sequences. PEGylated resins are designed to improve solvation and reduce aggregation, but issues can still arise.

Common Causes:

  • Steric Hindrance: Bulky amino acids or the growing peptide chain can physically block the coupling reaction.

  • Peptide Aggregation: Despite the properties of PEG resins, hydrophobic sequences can still aggregate, hindering reagent access.[1]

  • Poor Reagent Quality: Degradation of amino acids or coupling reagents can lead to inefficient reactions.

  • Suboptimal Reaction Conditions: Insufficient reaction time, temperature, or improper solvent choice can impede coupling.

Solutions:

  • Optimize Coupling Chemistry:

    • Change Coupling Reagent: For difficult couplings, switch to a more potent activating agent.

    • Double Couple: Repeat the coupling step to drive the reaction to completion.

    • Increase Reagent Excess: Use a higher excess of amino acid and coupling reagents.

  • Modify Reaction Conditions:

    • Extend Coupling Time: Increase the reaction time to allow for complete coupling.

    • Elevated Temperature: Performing the coupling at a higher temperature can help disrupt secondary structures and improve reaction kinetics.

    • Solvent Choice: While DMF is common, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can improve solvation of aggregating sequences.[1]

  • Resin Considerations:

    • Lower Loading Capacity: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing aggregation.[2][3]

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Incomplete_Coupling_Solutions start Incomplete Coupling (Positive Kaiser Test) optimize_chem Optimize Coupling Chemistry start->optimize_chem modify_cond Modify Reaction Conditions start->modify_cond resin_consider Resin Considerations start->resin_consider reagent Change Coupling Reagent optimize_chem->reagent double_couple Double Couple optimize_chem->double_couple increase_excess Increase Reagent Excess optimize_chem->increase_excess extend_time Extend Coupling Time modify_cond->extend_time elevate_temp Elevated Temperature modify_cond->elevate_temp solvent Change Solvent (e.g., NMP, DMF/DMSO) modify_cond->solvent lower_loading Use Lower Loading Resin resin_consider->lower_loading

Caption: Solutions for incomplete coupling reactions.

Issue 3: Peptide aggregation on the resin.

Question: I suspect peptide aggregation is occurring on my PEG resin. What are the signs and how can I mitigate this?

Answer: On-resin aggregation is a major hurdle, especially for hydrophobic or long peptide sequences. It leads to poor solvation and accessibility of the growing peptide chain for reagents.

Signs of Aggregation:

  • Resin Shrinking: The resin beads may fail to swell properly or may shrink during synthesis.

  • Slow or Incomplete Reactions: Both coupling and Fmoc deprotection steps may become sluggish.

  • Inconsistent Monitoring Results: A false negative Kaiser test can occur if the aggregated peptide chains block access to the free amines.

Mitigation Strategies:

  • Solvent Choice: Use solvents known to disrupt secondary structures, such as NMP or adding chaotropic salts like LiCl to the DMF. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[1]

  • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions (Ser or Thr) to disrupt the formation of β-sheets.

  • Backbone Protection: Utilize backbone-protected amino acids (e.g., with the 2-hydroxy-4-methoxybenzyl group) to prevent interchain hydrogen bonding.

  • Resin Selection: While using a PEGylated resin is a good first step, consider a resin with a lower loading capacity or a higher PEG content to further improve solvation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEGylated resins over standard polystyrene resins for difficult peptide synthesis?

A1: PEGylated resins, such as TentaGel or ChemMatrix, offer several advantages:

  • Improved Solvation: The hydrophilic PEG chains create a more polar environment, which improves the solvation of the growing peptide chain and reduces aggregation.[4][5]

  • Enhanced Swelling: These resins typically show better and more uniform swelling in a wider range of solvents compared to polystyrene.[6]

  • Higher Purity and Yield for Difficult Sequences: For hydrophobic and long peptides, PEGylated resins often result in higher crude purity and overall yield.[5]

Q2: How does the loading capacity of a PEGylated resin affect peptide synthesis yield?

A2: The loading capacity (the amount of the first amino acid attached per gram of resin) is a critical parameter.

  • High-loading resins are generally suitable for shorter, non-complex peptides and offer higher productivity per gram of resin.

  • Low-loading resins are preferred for long or aggregation-prone peptides. The increased distance between the growing peptide chains on a low-loaded resin minimizes intermolecular interactions and aggregation, leading to improved yields and purity.[2][3]

Q3: What is the Kaiser test and how is it interpreted?

A3: The Kaiser test is a colorimetric method used to detect free primary amines on the resin.[4]

  • Positive Result (Blue Color): Indicates the presence of free primary amines. This is expected after a successful Fmoc deprotection step but signifies an incomplete reaction after a coupling step.

  • Negative Result (Yellow/Colorless): Indicates the absence of free primary amines, signifying a complete coupling reaction.

  • Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine). In this case, an isatin or chloranil test should be used.

Q4: How do I choose the right cleavage cocktail for my peptide synthesized on a PEG resin?

A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide and the protecting groups used. A common and generally effective cocktail is TFA/TIS/Water (95:2.5:2.5) .[7]

  • TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.

  • TIS (Triisopropylsilane): A scavenger that captures reactive carbocations generated during cleavage, preventing side reactions, particularly with tryptophan.

  • Water: Acts as a scavenger and helps to hydrolyze any remaining protecting groups. For peptides containing sensitive residues like cysteine, methionine, or arginine, more complex cocktails with additional scavengers may be necessary.[8][9]

Q5: What are the best practices for washing PEGylated resins during SPPS?

A5: Thorough washing is crucial to remove excess reagents and byproducts.

  • Use a sufficient volume of solvent (typically DMF) for each wash.

  • Perform multiple washes (e.g., 3-5 times) after each coupling and deprotection step.

  • Before cleavage, it is important to wash the resin with a non-polar solvent like dichloromethane (DCM) to remove residual DMF, which can interfere with the cleavage reaction.

Data Presentation

Table 1: Comparison of Crude Peptide Purity on Different Resin Types

Peptide SequenceResin TypeLoading (mmol/g)Crude Purity (%)Yield (%)Reference
Leu-enkephalinDVB-PS-83.6-[5]
Leu-enkephalinDEG-PS-96.1-[5]
ABC analogueDVB-PS-72.546.3[5]
ABC analogueDEG-PS-73.258.3[5]
ThymosinDVB-PS-54.039.2[5]
ThymosinDEG-PS-58.448.6[5]
Aib-enkephalinPolystyrene (PS)-42.8-[4]
Aib-enkephalinPEG (ChemMatrix®)-53.0-[4]

Table 2: Effect of Solvent and Coupling Reagent on Peptide Purity and Yield with PEG Resin

PeptideResinSolventCoupling ReagentPurity (%)Yield (%)Reference
Aib-enkephalinPEG (ChemMatrix®)2-MeTHFDIC/Oxyma Pure-81.9[4]

Table 3: Comparison of Common Cleavage Cocktails

Reagent NameCompositionPrimary UseReference
Standard Cocktail95% TFA / 5% WaterSimple peptides without sensitive residues.[7]
TFA/TIS/Water95% TFA / 2.5% TIS / 2.5% WaterGeneral purpose, good for scavenging trityl cations.[7]
Reagent B88% TFA / 5% Phenol / 5% Water / 2% TIS"Odorless" alternative for scavenging trityl groups.[7][10]
Reagent K82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTRobust cocktail for complex peptides with Cys, Met, and Trp.[7][10]
Reagent R90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleEffective for peptides with Arg(Pmc/Pbf) protecting groups.[7]

Experimental Protocols

Protocol 1: Kaiser Test (Qualitative)

Objective: To detect the presence of free primary amines on the resin.

Reagents:

  • Reagent A: 1 mL of a 16.5 mg/mL KCN solution in water diluted with 49 mL of pyridine.[4]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

    • Safety Note: KCN is highly toxic. Handle with extreme care in a fume hood.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with DCM or DMF and decant the solvent.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Dark blue beads and solution: Incomplete coupling.

  • Colorless or faint yellow beads and solution: Complete coupling.

Protocol 2: Standard Peptide Cleavage and Precipitation

Objective: To cleave the synthesized peptide from the resin and remove side-chain protecting groups.

Reagents:

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DMF, followed by DCM.

  • Dry the resin under high vacuum for at least 1 hour.

  • In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Crude Peptide Analysis by RP-HPLC

Objective: To assess the purity of the crude peptide after cleavage.

Materials:

  • Reversed-phase HPLC system with a UV detector

  • C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude peptide sample dissolved in a suitable solvent (e.g., initial mobile phase)

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the dissolved crude peptide sample.

  • Run a linear gradient to elute the peptide (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Integrate the peak areas to determine the relative purity of the main product.

Protocol 4: Peptide Mass Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized peptide.

Method: MALDI-TOF MS

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the crude or purified peptide in 0.1% TFA in water.[8]

  • Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) in 50% acetonitrile, 0.1% TFA.[8]

  • On a MALDI target plate, spot 1 µL of the peptide solution and allow it to air dry slightly.

  • Add 1 µL of the matrix solution on top of the peptide spot and allow it to co-crystallize.[8]

Data Acquisition:

  • Analyze the sample on a MALDI-TOF mass spectrometer in positive ion, reflector mode.

  • Calibrate the instrument using a standard peptide mixture.

  • Acquire the mass spectrum and compare the observed molecular weight with the theoretical mass of the target peptide.

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SPPS_Workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Work-up cluster_analysis Analysis & Purification deprotection Fmoc Deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring monitoring->deprotection Repeat Cycle final_wash Final Wash & Dry monitoring->final_wash Synthesis Complete cleavage Cleavage from Resin final_wash->cleavage precipitation Precipitation cleavage->precipitation hplc RP-HPLC Analysis precipitation->hplc ms Mass Spectrometry hplc->ms purification Preparative HPLC hplc->purification If purity is low lyophilization Lyophilization purification->lyophilization

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: Minimizing Aspartimide Formation During Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is a common side reaction in Fmoc-based SPPS that occurs at aspartic acid (Asp) residues.[1] The reaction is catalyzed by the basic conditions of Fmoc deprotection, typically with piperidine.[2] It involves the cyclization of the Asp side chain, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group.[1] This forms a five-membered succinimide ring, known as an aspartimide.

This side reaction is problematic for several reasons:

  • Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[2]

  • Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[2]

  • Difficult Purification: These byproducts often have the same mass and similar chromatographic properties as the desired peptide, making purification challenging and sometimes impossible.[1]

  • Reduced Yield: The formation of these side products significantly lowers the overall yield of the target peptide.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[2] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:

  • Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][2]

  • Asp-Asn (D-N) [3]

  • Asp-Ser (D-S) [3]

The side-chain protecting group of the residue following Asp can also influence the rate of aspartimide formation. For example, the Asp(OtBu)‐Cys(Acm) motif results in significantly more aspartimide formation than Asp(OtBu)‐Cys(Trt).[2]

Q3: How does temperature affect aspartimide formation?

Increased temperature significantly accelerates the rate of aspartimide formation. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up synthesis. While higher temperatures can improve coupling efficiency, they can also dramatically increase the extent of aspartimide-related side products. For instance, in the synthesis of a model peptide, using piperidine for deprotection at room temperature resulted in 9.2% aspartimide formation, which increased to over 70% at 45°C.[2]

Troubleshooting Guide

Issue 1: Significant aspartimide-related impurities are detected in my crude peptide.

Root Cause: The standard Fmoc deprotection conditions (20% piperidine in DMF) are too basic for your peptide sequence, leading to base-catalyzed aspartimide formation.

Solutions:

  • Modify Deprotection Conditions:

    • Use a Weaker Base: Replace piperidine with a less basic amine to slow down the rate of aspartimide formation.

    • Add an Acidic Additive: Incorporating a weak acid into the piperidine deprotection solution can buffer the basicity and reduce the deprotonation of the backbone amide, which initiates aspartimide formation.[4]

  • Utilize a Sterically Hindered Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide enough steric bulk to prevent cyclization in susceptible sequences. Using a larger protecting group can physically block the nucleophilic attack.[1][4]

  • Implement Backbone Protection: This strategy involves modifying the amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. This is one of the most effective methods to completely suppress aspartimide formation.[4]

Issue 2: Aspartimide formation persists even with modified deprotection conditions.

Root Cause: For highly susceptible sequences, such as Asp-Gly, modifying the deprotection cocktail alone may not be sufficient to completely eliminate the side reaction.

Solutions:

  • Combine Strategies: A multi-pronged approach is often necessary for particularly difficult sequences. For example, use a sterically hindered Asp protecting group in conjunction with a modified deprotection solution (e.g., 20% piperidine with 0.1 M HOBt).

  • Employ Backbone Protection (Dipeptide Strategy): For the most challenging Asp-Gly sequences, the use of a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is highly recommended.[5] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen completely prevents the amide from participating in the cyclization reaction.[5]

Data Summary

Table 1: Comparison of Deprotection Cocktails on Aspartimide Formation for the Model Peptide VKDGYI
Deprotection ReagentTemperature% Aspartimide FormationReference
20% Piperidine in DMF60°C17%[6]
20% Piperidine in DMF90°C20%[6]
20% Dipropylamine (DPA) in DMF60°C4%[6]
20% Dipropylamine (DPA) in DMF90°C11%[6]
2% DBU in DMF60°C25%[6]
50% Morpholine in DMFRoom Temp1.2%[2]
50% Morpholine in DMF45°C4.3%[2]
20% Piperidine + 0.5 M Oxyma in DMF60°CSignificantly Reduced[6]
20% Piperidine + 0.5 M HOBt in DMF60°CSignificantly Reduced[6]

Note: The model peptide VKDGYI contains the highly susceptible Asp-Gly sequence.

Table 2: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation
Asp Protecting GroupPeptide SequenceConditions% Aspartimide/cycleReference
OtBuVKDG YI20% Piperidine/DMF, 200 min0.61%
OMpeVKDG YI20% Piperidine/DMF, 200 min0.18%
OBno VKDG YI20% Piperidine/DMF, 200 min0.10%
OtBuVKDN YI20% Piperidine/DMF, 200 min0.11%
OMpeVKDN YI20% Piperidine/DMF, 200 min0.03%
OBno VKDN YI20% Piperidine/DMF, 200 min<0.01%

Note: The data for the VKDGYI and VKDNYI peptides are from an extended treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Reaction: Agitate the resin for 3 minutes, then drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.

Protocol 2: Fmoc Deprotection with HOBt Additive
  • Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.

  • Reaction: Agitate the resin for 5 minutes, then drain the solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine/0.1 M HOBt and agitate for 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
  • Deprotection: Perform Fmoc deprotection on the resin-bound peptide chain as per Protocol 1.

  • Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and a suitable coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF. Add DIEA (3-4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7]

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The acylation of the secondary amine of the Dmb-protected glycine can be slower than a primary amine.[7]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF.

  • Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.

Visualizations

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Fmoc Deprotection (Base) P1 ...-NH-CH(R)-CO- Asp Asp Residue -NH-CH(CH₂-CO-O-PG)-CO- NextAA Next Amino Acid (e.g., Gly) -NH-CH₂-CO-... Deprotonation Backbone Amide Deprotonation NextAA->Deprotonation Base (e.g., Piperidine) removes proton from N-H Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization leads to Aspartimide Aspartimide Intermediate (5-membered ring) Cyclization->Aspartimide forms RingOpening Nucleophilic Attack (Piperidine/H₂O) Aspartimide->RingOpening susceptible to Products Mixture of α- and β-peptides (Racemization possible) RingOpening->Products yields

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigation_Strategies_Workflow Start Aspartimide-prone sequence (e.g., Asp-Gly) Decision1 Is the sequence highly susceptible? Start->Decision1 Strategy1 Modify Deprotection Conditions Decision1->Strategy1 No Strategy3 Implement Backbone Protection (Dmb-Dipeptide) Decision1->Strategy3 Yes Strategy2 Use Sterically Hindered Asp Protecting Group Strategy1->Strategy2 Combine if needed Analysis Analyze Crude Peptide (HPLC/MS) Strategy1->Analysis Strategy2->Analysis Strategy3->Analysis Success Minimal Aspartimide Proceed with Purification Analysis->Success Purity OK Failure Significant Aspartimide Re-evaluate Strategy Analysis->Failure Purity Not OK Failure->Decision1

Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.

References

Validation & Comparative

A Comparative Guide to Alternatives for Fmoc-4-hydrazinobenzoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the generation of C-terminal peptide hydrazides is a critical step for various applications, including native chemical ligation (NCL), bioconjugation, and the formation of peptide arrays. Fmoc-4-hydrazinobenzoic acid has been a standard reagent for introducing a stable hydrazide functionality at the C-terminus of a peptide during solid-phase peptide synthesis (SPPS). However, a range of alternative methods have been developed, each with distinct advantages in terms of yield, cost, convenience, and compatibility with different peptide sequences and downstream applications.

This guide provides an objective comparison of the primary alternatives to using this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Overview of Peptide Hydrazide Generation Methods

The core challenge in synthesizing peptide hydrazides is the efficient and clean introduction of the C-terminal -CO-NH-NH2 moiety. This can be achieved through several strategies: using a pre-functionalized linker like this compound, employing a pre-loaded hydrazine resin, or by post-synthesis modification of a resin-bound peptide. The choice of method can significantly impact the overall yield, purity of the crude product, and the ease of the workflow.

Performance Comparison of Key Alternatives

The following sections detail the most common alternatives to this compound, with a comparative analysis of their performance based on published experimental data.

Direct Hydrazinolysis of Peptidyl-Wang Resins

One of the most straightforward and cost-effective alternatives is the direct cleavage of a peptide from a standard Wang resin using hydrazine monohydrate. This method obviates the need for specialized and often expensive linkers. The peptide is synthesized using standard Fmoc-SPPS on a pre-loaded Wang resin. Upon completion of the synthesis, the peptide hydrazide is liberated from the solid support by treatment with a solution of hydrazine.

Experimental Data:

A study by Bello et al. demonstrated the efficiency of this method by synthesizing a series of octapeptides with all 20 proteinogenic amino acids at the C-terminus. The results show that direct hydrazinolysis provides very good to excellent yields and purities for most residues.[1]

C-Terminal Amino AcidYield (%)Purity (%)
Alanine (Ala)95>95
Arginine (Arg)85>95
Asparagine (Asn)70>90
Aspartic Acid (Asp)65>90
Cysteine (Cys)80>95
Glutamine (Gln)75>90
Glutamic Acid (Glu)70>90
Glycine (Gly)98>95
Histidine (His)60>85
Isoleucine (Ile)90>95
Leucine (Leu)95>95
Lysine (Lys)90>95
Methionine (Met)85>95
Phenylalanine (Phe)95>95
Proline (Pro)92>95
Serine (Ser)80>95
Threonine (Thr)78>95
Tryptophan (Trp)75>90
Tyrosine (Tyr)88>95
Valine (Val)93>95
Data adapted from Bello, C. et al., J. Pept. Sci., 2015.[1] Yields and purities are for crude products after hydrazinolysis.
Fmoc-Hydrazine Loaded Resins (e.g., 2-Chlorotrityl Resin)

This approach utilizes a resin, such as 2-chlorotrityl chloride (2-CTC), that is pre-loaded with Fmoc-hydrazine. This provides a stable, ready-to-use solid support for the direct Fmoc-SPPS of peptide hydrazides.[2] This method is convenient as it eliminates the initial linker coupling step and the associated challenges. The mild cleavage conditions for 2-CTC resins also help in preserving sensitive amino acid side chains.

Experimental Data:

MethodPeptide SequenceScaleOverall YieldPurityReference
Fmoc-NHNH-Trityl TentaGel® Resin40-mer GLP1-R agonist0.1 mmol17%Not specified for crudeBird, M. J., & Dawson, P. E. (2022)[2]
Alternative Hydrazide Linkers: Fmoc-6-hydrazinonicotinic acid (Fmoc-HyNic)

Fmoc-HyNic is an alternative linker that introduces a hydrazinonicotinamide moiety at the C-terminus. This linker is widely used for bioconjugation, particularly for labeling with technetium-99m in radiopharmaceuticals. The resulting hydrazone bond formed with an aldehyde is catalyzed by aniline, leading to rapid ligation kinetics.

Experimental Data: Hydrazone Ligation Kinetics

The subsequent ligation reaction of the peptide hydrazide with an aldehyde is a critical step. The rate of this reaction can be significantly enhanced by an aniline catalyst.

HydrazideAldehydeCatalyst (Aniline)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)
6-Hydrazinopyridyl-peptideBenzaldehydeNone4.53.0 ± 0.3
6-Hydrazinopyridyl-peptideBenzaldehyde10 mM4.5160 ± 10
6-Hydrazinopyridyl-peptideBenzaldehyde100 mM4.51100 ± 100
Data from Dirksen, A. et al., J. Am. Chem. Soc., 2006.
Safety-Catch Aryl Hydrazide Linkers

Safety-catch linkers provide an orthogonal strategy where the linker is stable to the standard Fmoc-SPPS conditions (piperidine treatment). After the peptide chain is assembled, the linker is "activated" by a specific chemical transformation, typically mild oxidation, which then allows for the cleavage of the peptide as a hydrazide. An aryl hydrazine linker can be activated by oxidation (e.g., with N-bromosuccinimide) to form a reactive acyl diazene intermediate, which can then be reacted with a nucleophile to release the peptide.[3]

Experimental Data:

MethodPeptideYieldPurityReference
Aryl Hydrazide LinkerModel Peptides~65%~95%Camarero, J. A. et al. (2003)[3]
Aryl Hydrazide LinkerSH3 Protein Domain~10% (after HPLC)>95%Camarero, J. A. et al. (2003)[3]

Experimental Protocols

Protocol 1: Direct Hydrazinolysis from Wang Resin
  • Peptide Synthesis: Assemble the peptide sequence on a pre-loaded Fmoc-aminoacyl-Wang resin using standard Fmoc-SPPS protocols.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Hydrazinolysis:

    • Suspend the dried resin in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin).

    • Add hydrazine monohydrate (20 equivalents relative to the resin loading).

    • Stir the suspension at room temperature for 16-48 hours. The reaction time may need optimization depending on the C-terminal amino acid.

    • Monitor the cleavage progress by taking small aliquots of the resin, washing them, and performing a test cleavage with trifluoroacetic acid (TFA) followed by LC-MS analysis of the supernatant.

  • Work-up:

    • Filter the resin and wash it with DMF, DCM, and diethyl ether.

    • Combine the filtrates and precipitate the peptide hydrazide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the peptide hydrazide under vacuum. The side-chain protecting groups remain intact.

Protocol 2: Synthesis using Fmoc-Hydrazine 2-Chlorotrityl Resin
  • First Amino Acid Coupling:

    • Swell the Fmoc-hydrazine 2-CTC resin in DMF for 30-60 minutes.

    • Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (4 equivalents) using a standard coupling reagent like HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Allow the reaction to proceed for 2-4 hours.

  • Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS cycles.

  • Cleavage:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide hydrazide in cold diethyl ether.

    • Centrifuge, wash the pellet with ether, and dry under vacuum.[4]

Protocol 3: Hydrazone Ligation with a Peptide Hydrazide
  • Preparation of Reactants:

    • Prepare a stock solution of the peptide hydrazide (e.g., obtained from Protocol 1 or 2) in an appropriate buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0).[4]

    • Prepare a stock solution of the aldehyde-containing molecule (e.g., another peptide with a C-terminal aldehyde) in the same buffer.

  • Ligation Reaction:

    • Mix the peptide hydrazide (1 equivalent) and the aldehyde-containing molecule (1.2 equivalents) in the reaction buffer.

    • Optional (for catalysis): If using an aniline catalyst, add a stock solution of aniline to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification: Purify the resulting hydrazone-linked conjugate by reverse-phase HPLC.

Visualizations

Peptide_Hydrazide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPPS_cycle cluster_Cleavage Cleavage & Deprotection start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection->coupling wash Wash coupling->wash repeat Repeat for each Amino Acid wash->repeat final_deprotection Final Fmoc Deprotection wash->final_deprotection repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end end cleavage->end Purified Peptide Hydrazide

Caption: General workflow for solid-phase synthesis of peptide hydrazides.

Hydrazone_Ligation_Mechanism cluster_reactants Reactants peptide1 Peptide-NH-NH₂ (Peptide Hydrazide) intermediate Tetrahedral Intermediate peptide1->intermediate peptide2 Peptide'-CHO (Peptide Aldehyde) peptide2->intermediate product Peptide-NH-N=CH-Peptide' (Hydrazone Conjugate) intermediate->product - H₂O water H₂O catalyst Aniline (Catalyst) catalyst->intermediate Accelerates Formation

Caption: Mechanism of aniline-catalyzed hydrazone ligation.

Conclusion

While this compound remains a viable option for synthesizing peptide hydrazides, several robust alternatives offer significant advantages.

  • Direct hydrazinolysis of Wang resins is a highly efficient and economical choice, particularly when a large variety of peptides are required, as it relies on standard, inexpensive starting materials.

  • Fmoc-hydrazine loaded 2-CTC resins provide convenience and are well-suited for peptides containing acid-sensitive residues due to the mild cleavage conditions.

  • Fmoc-HyNic is an excellent choice when rapid and efficient downstream bioconjugation via hydrazone ligation is the primary goal, especially when leveraging aniline catalysis.

  • Safety-catch linkers offer an elegant solution for complex syntheses where orthogonality is paramount, though they may require more specialized reagents and optimization.

The selection of the optimal method will depend on the specific requirements of the peptide sequence, the intended application, available resources, and the desired scale of the synthesis. The data and protocols provided in this guide serve as a starting point for researchers to make an informed decision and to successfully implement these versatile techniques in their peptide synthesis workflows.

References

A Comparative Guide to the Validation of Peptides Synthesized Using Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of peptide synthesis and validation methodologies, with a focus on the use of Fmoc-4-hydrazinobenzoic acid. We will delve into the performance of this hydrazide linker in comparison to other common linkers used in Solid-Phase Peptide Synthesis (SPPS), supported by available experimental data. Detailed protocols for key experimental procedures are also provided to aid in the practical application of these techniques.

Introduction to Peptide Synthesis and the Role of Linkers

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, enabling the stepwise assembly of amino acids into a desired sequence on a solid support. The choice of a linker, which tethers the growing peptide chain to the resin, is a critical decision that influences the C-terminal functionality of the final peptide, as well as the overall yield and purity.[1]

The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a widely adopted SPPS methodology due to its mild reaction conditions.[2] Within this framework, various linkers are employed to achieve different synthetic goals. Standard linkers like the Wang and Rink Amide linkers are used for the synthesis of C-terminal carboxylic acids and amides, respectively.[1][3]

This compound introduces a hydrazide functionality at the C-terminus of the peptide. These peptide hydrazides are valuable intermediates, particularly as precursors for peptide thioesters, which are essential for native chemical ligation (NCL).[4][5] NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments.[6]

Performance Comparison of Synthesis Strategies

The success of a peptide synthesis strategy is evaluated based on several key performance indicators, including yield and purity. While direct, side-by-side comparative data for the synthesis of the same peptide using different linkers under identical conditions is limited in published literature, we can collate available data to provide a general performance overview.

Synthesis Strategy/LinkerC-Terminal FunctionalityTypical Crude Purity (%)Typical Isolated Yield (%)Key AdvantagesPotential Disadvantages
Fmoc-4-hydrazinobenzoyl Resin Hydrazide~95% (for model peptides)[7]17% (for a 40-mer peptide)[8]Enables Native Chemical Ligation; Stable resin linker[8]Requires an additional activation step for ligation[9]
Wang Linker Carboxylic AcidVariable, sequence-dependentGenerally good for short to medium peptidesWell-established and widely used[1]Prone to racemization of the C-terminal amino acid[1]
Rink Amide Linker AmideHighGenerally highDirect synthesis of peptide amides[1]Linker cleavage can sometimes be a source of impurities[1]

Note: The presented data is collated from different studies and may not represent a direct comparison under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis and validation of peptides are crucial for reproducibility and obtaining high-quality products. Below are protocols for key experimental workflows.

Fmoc-SPPS using 4-Hydrazinobenzoyl Resin

This protocol outlines the manual synthesis of a peptide on a 4-Fmoc-hydrazinobenzoyl AM resin.[10]

  • Resin Swelling: Swell the 4-Fmoc-hydrazinobenzoyl AM resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the hydrazine linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HBTU (3.95 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage from Resin:

    • After synthesis completion, wash the peptide-resin with dichloromethane (DCM).

    • Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[11]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_validation Validation Resin Hydrazide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Activated AA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Purification HPLC Purification Cleavage->Purification MassSpec Mass Spectrometry (MS) Purification->MassSpec Edman Edman Degradation (Optional) MassSpec->Edman NCL_Workflow PeptideHydrazide Peptide-NHNH2 Activation Activation (e.g., NaNO2, acid) PeptideHydrazide->Activation PeptideAzide Peptide-N3 Activation->PeptideAzide Thiolysis Thiolysis (e.g., MPAA) PeptideAzide->Thiolysis PeptideThioester Peptide-SR Thiolysis->PeptideThioester Ligation Native Chemical Ligation (pH ~7) PeptideThioester->Ligation PeptideCys H2N-Cys-Peptide' PeptideCys->Ligation LigatedPeptide Ligated Peptide Ligation->LigatedPeptide

References

4-Hydrazinobenzoic Acid: A Superior Alternative to 2,4-Dinitrophenylhydrazine for Carbonyl Analysis and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry and drug development, the accurate quantification of carbonyl compounds and the synthesis of novel therapeutics are of paramount importance. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been a cornerstone reagent for the derivatization of aldehydes and ketones, facilitating their detection and quantification. However, the emergence of 4-hydrazinobenzoic acid (4-HBA) has presented researchers with a versatile and advantageous alternative, offering improved performance in analytical methods and serving as a crucial building block in pharmaceutical synthesis. This guide provides an objective comparison of 4-HBA and DNPH, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Advantages of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid offers several distinct advantages over 2,4-dinitrophenylhydrazine, primarily centered around its physicochemical properties and the characteristics of its derivatives.

Feature4-Hydrazinobenzoic Acid (4-HBA)2,4-Dinitrophenylhydrazine (DNPH)
Solubility Higher solubility in water and polar solvents, simplifying sample preparation, especially for aqueous samples.[1][2]Limited solubility in aqueous media, often necessitating the use of organic solvents.[1]
Derivative Complexity Forms a single, stable hydrazone derivative per carbonyl compound, which simplifies chromatographic analysis.[1]Can form E/Z stereoisomers, which can complicate chromatographic separation and quantification.[1]
Stability of Derivatives The hydrazone derivatives are stable, ensuring reproducible and accurate quantification.[1][2]Derivatives are generally stable, but the reagent can react with potential interferents like ozone.[1]
Versatility Serves as a critical building block in the synthesis of pharmaceuticals, such as the iron chelator Deferasirox, and as a scaffold for novel anticancer agents.[2]Primarily used as a derivatizing agent for analytical purposes.
Purity Often available in high purity, leading to cleaner reaction profiles and fewer impurities.[2]Purity can vary, and impurities may interfere with analysis.

Performance in Carbonyl Derivatization: A Quantitative Comparison

The primary application of both 4-HBA and DNPH in analytical chemistry is the derivatization of carbonyl compounds for enhanced detection by techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the available quantitative data on the analytical performance of these two reagents.

Parameter4-Hydrazinobenzoic Acid (HBA)2,4-Dinitrophenylhydrazine (DNPH)
Limit of Detection (LOD) Generally below 0.5 mg/L for low-molecular-weight aldehydes.[2][3]Formaldehyde: 0.02 µg/m³ in air[4], 17.33 µg/mL in water[5]; Acetaldehyde: 0.1 µg/m³ in air[4]; General aldehydes: 4.3-21.0 µg/L.[6][7]
Linearity Range Data not extensively available in a comparative format.Formaldehyde: 0.5 to 1321 µg/mL.[5]
Precision (%RSD) Not detailed in comparative studies.Intraday and interday %RSD < 2/3 of the Horwitz ratio for formaldehyde.[5]
Detection Wavelength ~320 nm for HPLC-UV analysis of derivatives.[8]~360-365 nm for HPLC-UV analysis of derivatives.[1][7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative methodologies for the derivatization of aldehydes using both 4-HBA and DNPH.

Derivatization of Aldehydes with 4-Hydrazinobenzoic Acid

This protocol utilizes a gas-diffusion microextraction (GDME) technique for simultaneous extraction and derivatization, which is particularly advantageous for complex matrices.

1. Reagent Preparation:

  • 4-HBA Solution: Prepare a standard solution of 4-hydrazinobenzoic acid (e.g., 1000 mg/L) in a mixture of methanol and water (1:1 v/v).[2]

2. Derivatization and Extraction (GDME):

  • Place the aqueous sample containing aldehydes into a sample vial.

  • The 4-HBA solution acts as the acceptor solution within a GDME probe.

  • The derivatization and extraction are performed simultaneously by heating the sample (e.g., at 50°C for 20 minutes).[2] Volatile aldehydes diffuse from the sample into the 4-HBA solution and react to form stable hydrazones.[2]

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mmol L−1 phosphoric acid, pH 2.5).[2]

  • Detection: UV detection at approximately 320 nm.[8]

  • Quantification: Based on a calibration curve prepared from standard solutions of the target aldehydes.

Derivatization of Aldehydes with 2,4-Dinitrophenylhydrazine

This protocol is a widely used standard method for the analysis of carbonyl compounds.

1. Reagent Preparation:

  • DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile, acidified with a small amount of a strong acid such as sulfuric or phosphoric acid.[3]

  • Aldehyde Standards: Prepare standard solutions of the target aldehydes in acetonitrile.

2. Derivatization:

  • Mix a known volume of the sample or standard solution with the DNPH reagent.

  • The reaction is typically carried out at room temperature or with gentle heating (e.g., 40°C for 1 hour) to ensure complete derivatization.[1]

3. Sample Preparation:

  • The formed DNPH-hydrazones can be extracted from aqueous samples using solid-phase extraction (SPE) with a C18 cartridge.

  • The derivatives are then eluted from the cartridge with a suitable solvent like acetonitrile.[1]

4. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.

  • Detection: UV detection at approximately 360 nm.[1]

  • Quantification: Based on a calibration curve prepared from derivatized aldehyde standards.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and underlying chemical principles, the following diagrams illustrate key workflows and reactions.

G cluster_0 Carbonyl Analysis Workflow Sample Sample containing Carbonyls Derivatization Derivatization with 4-HBA or DNPH Sample->Derivatization SPE Sample Cleanup (e.g., SPE for DNPH) Derivatization->SPE HPLC HPLC Analysis SPE->HPLC Quantification Data Analysis & Quantification HPLC->Quantification

General experimental workflow for carbonyl analysis via derivatization.

G cluster_0 Derivatization Reaction Carbonyl R-C(=O)-R' plus1 + Carbonyl->plus1 Hydrazine H₂N-NH-Ar Hydrazone R-C(=N-NH-Ar)-R' Hydrazine->Hydrazone plus1->Hydrazine plus2 + Hydrazone->plus2 Water H₂O plus2->Water

General reaction of a carbonyl with a hydrazine to form a hydrazone.

Role in Drug Development: Synthesis and Biological Activity

Beyond its utility in analytical chemistry, 4-hydrazinobenzoic acid is a valuable building block in the synthesis of pharmaceuticals.

Synthesis of Deferasirox

4-HBA is a key intermediate in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload.[8]

G cluster_0 Synthesis of Deferasirox SalicylicAcid Salicylic Acid + Salicylamide Intermediate 2-(2-hydroxyphenyl)- 1,3(4H)-benzoxazin-4-one SalicylicAcid->Intermediate Condensation Deferasirox Deferasirox Intermediate->Deferasirox + 4-HBA HBA 4-Hydrazinobenzoic Acid G cluster_0 PI3K/Akt/mTOR Signaling Pathway and Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis promote Inhibitor Hydrazone Derivatives (e.g., from 4-HBA) Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTOR inhibit

References

A Comparative Analysis of Fmoc-Cys(Acm)-OH Alternatives for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of cysteine-protecting groups is a critical determinant in the successful synthesis of complex peptides, particularly those containing multiple disulfide bonds. While Fmoc-Cys(Acm)-OH has long been a staple, a variety of alternatives offer distinct advantages in terms of orthogonality, deprotection conditions, and impact on peptide purity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the strategic design of solid-phase peptide synthesis (SPPS) campaigns.

The acetamidomethyl (Acm) protecting group is renowned for its stability under the acidic conditions of final peptide cleavage from the resin, making it a valuable tool for orthogonal protection strategies.[1] This stability allows for the purification of the fully assembled, protected peptide before the formation of disulfide bonds. However, the removal of the Acm group requires specific and sometimes harsh conditions, such as treatment with iodine or mercury(II) acetate, which can lead to side reactions.[2] This has spurred the adoption of alternative protecting groups that offer milder deprotection conditions and enhanced synthetic flexibility.

Performance Comparison of Cysteine Protecting Groups

The choice of a cysteine protecting group significantly influences the efficiency of peptide synthesis, the purity of the final product, and the strategy for disulfide bond formation. Key performance indicators include the stability of the protecting group throughout the synthesis, the conditions required for its removal, its orthogonality with other protecting groups, and its influence on side reactions such as racemization.

Data Presentation

The following tables summarize the key characteristics and performance of common alternatives to Fmoc-Cys(Acm)-OH.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality & Key FeaturesPotential Disadvantages
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[2]Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[2]Deprotection with iodine can be harsh and lead to side reactions. Use of potentially toxic heavy metals for non-oxidative deprotection.[3]
TritylTrtMild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O).[4]Cleaved during the final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols.[2]Prone to racemization, particularly with base-mediated coupling reagents.[2][5] Not suitable for complex disulfide mapping requiring orthogonal protection.[1]
4-MethoxytritylMmtVery mild acid (e.g., 0.5-2% TFA in DCM).[4]Highly acid-labile, allowing for selective on-resin deprotection. Orthogonal to Trt, Acm, and tBu.[2]
S-tert-butylthioStBuReducing agents (e.g., DTT, β-mercaptoethanol, phosphines).[4]High stability to both basic (Fmoc deprotection) and acidic (cleavage) conditions.[3] Orthogonal to acid-labile side-chain protecting groups.[3]Reductive deprotection can be sluggish and sequence-dependent.[3]
TetrahydropyranylThpTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[2]Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[2][6]
Protecting GroupRacemization (% D-Cys) with HCTU/DIEA CouplingReference
Fmoc-Cys(Trt)-OHHigh[7]
Fmoc-Cys(Acm)-OHLow[7]
Fmoc-Cys(Thp)-OH0.74% (with DIPCDI/Oxyma)[6]
Fmoc-Cys(Dpm)-OH6.8% (with DIPCDI/Oxyma)[6]

Mandatory Visualization

orthogonal_synthesis cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_disulfide1 First Disulfide Bond Formation cluster_disulfide2 Second Disulfide Bond Formation cluster_final Final Steps start Start with Resin elongation Peptide Chain Elongation (Fmoc-AA-OH Coupling/Deprotection Cycles) start->elongation cys_incorporation Incorporate Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH elongation->cys_incorporation mmt_deprotection Selective Mmt Deprotection (1-2% TFA in DCM) cys_incorporation->mmt_deprotection Peptidyl-Resin oxidation1 On-Resin Oxidation (e.g., Iodine, NCS) mmt_deprotection->oxidation1 acm_deprotection Acm Deprotection (Iodine) oxidation1->acm_deprotection oxidation2 Concurrent Oxidation acm_deprotection->oxidation2 cleavage Cleavage from Resin and Global Deprotection (TFA cocktail) oxidation2->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Orthogonal synthesis of a multi-disulfide peptide.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general steps for synthesizing a peptide on a Rink Amide resin using Fmoc chemistry.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine (DIEA), 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

On-Resin Disulfide Bond Formation using Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH

This protocol describes the sequential, on-resin formation of two disulfide bonds using an orthogonal protection strategy.[4]

Materials:

  • Peptidyl-resin with incorporated Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH

  • DCM

  • DMF

  • Mmt deprotection solution: 1-2% Trifluoroacetic acid (TFA) in DCM with 5% Triisopropylsilane (TIS) as a scavenger.

  • Oxidizing agent for the first disulfide bond (e.g., 0.1 M Iodine in DMF or N-chlorosuccinimide (NCS) in DMF).

  • Acm deprotection and second disulfide bond formation reagent: 0.1 M Iodine (I₂) in DMF.

  • Quenching solution: 2% ascorbic acid in DMF.

Procedure:

First Disulfide Bond Formation:

  • Wash the peptidyl-resin with DCM (3 times).

  • Treat the resin with the Mmt deprotection solution for 2 minutes. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed.

  • Wash the resin thoroughly with DCM (5 times) and then DMF (5 times).

  • Add the oxidizing agent for the first disulfide bond (e.g., Iodine or NCS solution) to the resin and shake for 1-2 hours at room temperature.

  • Wash the resin with DMF (5 times) and DCM (5 times).

Second Disulfide Bond Formation:

  • Suspend the resin in DMF.

  • Add the iodine solution (typically 10 equivalents) to the resin and shake for 40 minutes at room temperature. This step removes the Acm groups and concurrently forms the second disulfide bond.

  • Wash the resin with DMF, followed by a wash with the quenching solution to remove excess iodine.

  • Wash the resin again with DMF (5 times) and DCM (5 times).

Deprotection of Fmoc-Cys(StBu)-OH Protected Peptide

The S-tert-butylthio (StBu) group is stable to the acidic conditions of the final cleavage and provides an orthogonal protection strategy.[3]

Procedure:

  • Peptide Cleavage: Cleave the peptide from the resin using a standard TFA/TIS/water (95:2.5:2.5) cocktail. The StBu group will remain intact.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • StBu Deprotection:

    • Dissolve the purified, StBu-protected peptide in a suitable solvent (e.g., DMF).

    • Add a solution of dithiothreitol (DTT) (e.g., 10-20 equivalents) and a mild base such as N-methylmorpholine (NMM) to initiate deprotection.

    • Monitor the reaction progress by HPLC.

Signaling Pathway and Experimental Workflow Visualization

The correct formation of disulfide bonds is often crucial for the three-dimensional structure and biological activity of peptides and proteins, such as hormones and their receptors.

signaling_pathway cluster_peptide Peptide Hormone Synthesis cluster_receptor Receptor Binding and Signaling linear_peptide Linear Peptide Precursor (with protected Cys) folded_peptide Correctly Folded Peptide (with specific disulfide bonds) linear_peptide->folded_peptide Oxidative Folding misfolded_peptide Misfolded Peptide (incorrect disulfide bonds) linear_peptide->misfolded_peptide Misfolding binding Hormone-Receptor Binding folded_peptide->binding Active Conformation receptor Cell Surface Receptor receptor->binding signaling Intracellular Signaling Cascade binding->signaling response Biological Response signaling->response no_binding No Binding misfolded_peptide->no_binding no_binding->receptor experimental_workflow start Start: Resin Selection spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps deprotection_oxidation On-Resin or Solution Phase Cysteine Deprotection & Oxidation spps->deprotection_oxidation cleavage Cleavage from Resin & Global Deprotection deprotection_oxidation->cleavage purification Crude Peptide Purification (RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis final_product Final Peptide analysis->final_product

References

DBU/Piperazine: A Superior Alternative to Piperidine for Faster and Cleaner Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that significantly influences the purity and yield of the final peptide product. For decades, piperidine has been the go-to reagent for this purpose. However, its use is associated with several drawbacks, including the formation of side products such as aspartimides and diketopiperazines, as well as being a controlled substance in many regions.[1] A compelling alternative has emerged in the form of a reagent cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine, which offers faster deprotection kinetics and minimizes common side reactions, leading to higher purity crude peptides.

This guide provides a comprehensive comparison of the efficacy of DBU/piperazine versus the traditional piperidine-based methods for Fmoc deprotection, supported by experimental data and detailed protocols.

Unveiling the Deprotection Mechanism

The removal of the Fmoc group proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] First, a base abstracts the acidic proton from the C9 position of the fluorene ring. This is the rate-determining step.[2] Subsequently, a β-elimination reaction occurs, releasing the free amine of the peptide and a highly reactive dibenzofulvene (DBF) intermediate. This DBF molecule is then scavenged by a nucleophile to prevent its reaction with the newly deprotected amine, which would lead to undesired side products.[1]

In the DBU/piperazine system, DBU, a strong, non-nucleophilic base, efficiently catalyzes the initial proton abstraction, leading to rapid Fmoc removal.[3][4] Piperazine, a nucleophilic secondary amine, then effectively traps the resulting DBF byproduct.[2][3]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate_Carbanion Carbanion Intermediate Fmoc_Peptide->Intermediate_Carbanion + Base Intermediate_Carbanion->Fmoc_Peptide - Base-H⁺ Free_Amine H₂N-Peptide (Free Amine) Intermediate_Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate_Carbanion->DBF DBF_Adduct DBF-Piperazine Adduct DBF->DBF_Adduct + Piperazine Base Base (DBU) Protonated_Base Base-H⁺ Piperazine Piperazine

Figure 1: Mechanism of Fmoc deprotection using DBU and piperazine.

Performance Comparison: DBU/Piperazine vs. Piperidine

Experimental evidence strongly supports the superiority of the DBU/piperazine cocktail over traditional piperidine solutions in several key performance areas.

Faster Deprotection Kinetics

Kinetic studies have demonstrated that a combination of 5% piperazine and 2% DBU in DMF can achieve complete Fmoc removal in less than a minute, rivaling the speed of 20% piperidine.[2][5] The half-life (t1/2) for Fmoc deprotection with 5% piperazine and 2% DBU was found to be 4 seconds, significantly faster than the 7 seconds observed for 20% piperidine.[2] This rapid deprotection is particularly advantageous in preventing the formation of deletion sequences that can arise from incomplete Fmoc removal, especially in aggregation-prone or "difficult" peptide sequences.[2][5]

Deprotection ReagentHalf-life (t1/2)Time for 99.99% Deprotection
20% Piperidine in DMF7 s~1.5 min
5% Piperazine in DMF50 s~11 min
5% Piperazine + 0.5% DBU in DMF12 s~2.7 min
5% Piperazine + 1% DBU in DMF7 s~1.5 min
5% Piperazine + 2% DBU in DMF 4 s < 1 min
Table 1: Comparison of Fmoc deprotection kinetics for various reagents. Data sourced from Ralhan, K. et al. (2015).[2]
Reduction of Side Reactions

Aspartimide Formation: A significant drawback of using strong bases for Fmoc deprotection is the increased risk of aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser motifs.[3][6] While DBU's high basicity can potentially exacerbate this issue, the addition of 1% formic acid to the DBU/piperazine mixture has been shown to effectively suppress aspartimide formation to levels lower than those observed with 20% piperidine.[2][5]

Deprotection Reagent% Aspartimide Formation (VKDGYI peptide)
20% Piperidine in DMF17%
2% DBU in DMF25%
5% Piperazine + 1% DBU + 1% Formic Acid in DMF7.2%
Table 2: Effect of different deprotection reagents on aspartimide formation. Data sourced from Ralhan, K. et al. (2015) and BenchChem (2025).[2][3]

Diketopiperazine Formation: The formation of diketopiperazines is a common side reaction that leads to chain termination, especially at the dipeptide stage.[3] Studies have shown that a solution of 2% DBU and 5% piperazine in NMP significantly reduces diketopiperazine formation compared to 20% piperidine in DMF.[7] For a model peptide prone to this side reaction, the DBU/piperazine mixture resulted in only 3.6% diketopiperazine formation compared to 13.8% with piperidine.[7]

Experimental Protocols

General Fmoc Deprotection with DBU/Piperazine

This protocol is suitable for most peptide sequences.

Reagent Preparation:

  • Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) or N,N-dimethylformamide (DMF).[3]

Procedure:

  • Swell the peptide-resin in the chosen solvent (NMP or DMF) for 30 minutes.

  • Drain the solvent.

  • Add the DBU/piperazine deprotection solution to the resin.

  • Agitate the resin gently for 2 x 5 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with the solvent (3-5 times) to remove residual base.[3]

Fmoc Deprotection with Reduced Aspartimide Formation

For sequences prone to aspartimide formation, the addition of formic acid is recommended.

Reagent Preparation:

  • Prepare a deprotection solution of 1% (v/v) DBU, 5% (w/v) piperazine, and 1% (v/v) formic acid in DMF.[2]

Procedure:

  • Follow the general deprotection protocol outlined above, using the formic acid-containing deprotection solution.

Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin in Solvent (30 min) Start->Swell Drain1 2. Drain Solvent Swell->Drain1 Add_Deprotection 3. Add DBU/Piperazine Solution Drain1->Add_Deprotection Agitate 4. Agitate (2 x 5 min) Add_Deprotection->Agitate Drain2 5. Drain Deprotection Solution Agitate->Drain2 Wash 6. Wash Resin with Solvent (3-5 times) Drain2->Wash End End: H₂N-Peptide-Resin Wash->End

Figure 2: General workflow for Fmoc deprotection using DBU/piperazine.

Conclusion

The use of a DBU/piperazine cocktail presents a significant advancement in Fmoc deprotection strategy for solid-phase peptide synthesis. The combination of rapid deprotection kinetics and the reduction of common side reactions such as aspartimide and diketopiperazine formation leads to the synthesis of higher quality peptides.[5][7] Furthermore, the ability to modulate the basicity and reactivity of the deprotection solution with the addition of formic acid provides a versatile tool for tackling challenging peptide sequences.[2] For researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis protocols, the DBU/piperazine system offers a safer, more efficient, and effective alternative to traditional piperidine-based methods.[5]

References

Unveiling the Antioxidant Potential of 4-Hydrazinobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. This guide provides a comparative analysis of the antioxidant activity of a series of 4-hydrazinobenzoic acid derivatives, supported by experimental data from in vitro screening assays. By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of these compounds and guide future research.

A recent study investigated a series of thirteen 4-hydrazinobenzoic acid derivatives, bearing isothiocyanate, benzylidene, and acid anhydride core units, for their antioxidant properties. The antioxidant potential of these compounds was evaluated using established in vitro methods, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay, and a ferric reducing antioxidant power (FRAP) assay.[1] The results were compared against the well-known synthetic antioxidant, butylated hydroxylanisole (BHA).

Comparative Antioxidant Activity

The antioxidant activities of the 4-hydrazinobenzoic acid derivatives, labeled as compounds 1-13, were quantified and are summarized in the table below. The data highlights the significant free radical scavenging potential of several derivatives, with some exhibiting activity comparable to the standard, BHA.

CompoundDPPH Radical Scavenging (% Inhibition at 20 µg/mL)[2]ABTS Radical Scavenging (% Inhibition at 20 µg/mL)[2]Reducing Power (Absorbance at 700 nm at 40 µg/mL)[2]
1 (Parent) 41.48 ± 0.2374.52 ± 0.11-
2 ->801.17 ± 0.02
3 70-72-1.23 ± 0.04
5 70-72>801.10 ± 0.04
6 70-7280.60 ± 0.150.86 ± 0.01 - 1.02 ± 0.02
7 70-7284.34 ± 0.100.86 ± 0.01 - 1.02 ± 0.02
8 70-72>800.86 ± 0.01 - 1.02 ± 0.02
9 70-72>800.86 ± 0.01 - 1.02 ± 0.02
10 ->800.86 ± 0.01 - 1.02 ± 0.02
11 17.21 ± 0.1634.77 ± 0.15Lowest
12 18.52 ± 0.1418.51 ± 0.15Lowest
13 -46.55 ± 0.16Lowest
BHA 92851.35 ± 0.06

Note: A higher % inhibition indicates greater radical scavenging activity. A higher absorbance value in the reducing power assay indicates greater reducing power. Dashes (-) indicate that specific data was not provided in the source material.

From the data, it is evident that compounds 3 and 5-9 exhibited superior DPPH radical scavenging activity, with inhibition in the range of 70-72% at a concentration of 20 µg/mL.[3][4] In the ABTS assay, compounds 1-10 demonstrated the highest free radical quenching activity, ranging from 80-85% at the same concentration, which is comparable to the standard BHA (85%).[3][4] Conversely, derivatives with an anhydride moiety (11-13 ) showed significantly lower antioxidant activity across all assays.[3] This suggests that the presence of hydrazine, isothiocyanate, and hydrazone units is crucial for the antioxidant capacity of these molecules.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key antioxidant assays used to evaluate the 4-hydrazinobenzoic acid derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5] The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[5]

  • Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) is prepared in methanol. This solution has a deep violet color.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the remaining DPPH radical is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant is reflected in the decolorization of the solution.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid, and a solution of ferric chloride (FeCl₃·6H₂O).

  • Reaction Mixture: The FRAP reagent is mixed with the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation of Reducing Power: The antioxidant potential is determined based on the increase in absorbance, which is proportional to the reducing power of the sample.

Visualizing the Experimental Workflow

To provide a clear overview of the general process of evaluating antioxidant activity, the following diagram illustrates a typical experimental workflow.

G General Workflow for In Vitro Antioxidant Activity Screening cluster_prep Preparation cluster_assay Antioxidant Assays cluster_measurement Measurement & Analysis cluster_conclusion Conclusion Test_Compounds Test Compounds (4-Hydrazinobenzoic Acid Derivatives) DPPH DPPH Assay Test_Compounds->DPPH ABTS ABTS Assay Test_Compounds->ABTS FRAP FRAP Assay Test_Compounds->FRAP Standard_Antioxidant Standard Antioxidant (e.g., BHA) Standard_Antioxidant->DPPH Standard_Antioxidant->ABTS Standard_Antioxidant->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP Spectrophotometer Spectrophotometric Measurement (Absorbance) DPPH->Spectrophotometer ABTS->Spectrophotometer FRAP->Spectrophotometer Data_Analysis Data Analysis (% Inhibition / Reducing Power) Spectrophotometer->Data_Analysis Comparison Comparison of Activities Data_Analysis->Comparison

Caption: Workflow of in vitro antioxidant activity screening.

Structure-Activity Relationship and Mechanistic Insights

The observed antioxidant activities are intrinsically linked to the molecular structure of the derivatives. The presence of the hydrazine and hydrazone moieties is thought to be a significant contributor to the radical scavenging capabilities.[3] Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to further understand the antioxidant mechanisms. These studies propose that the antioxidant activity of these 4-hydrazinobenzoic acid derivatives may proceed through mechanisms like Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT), and Sequential Proton Loss Electron Transfer (SPLET).[3]

References

A Researcher's Guide to Orthogonal Protecting Groups in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of commonly used orthogonal protecting groups, their cleavage conditions, stability, and performance in Fmoc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

In the intricate world of synthetic peptide chemistry, the strategic use of orthogonal protecting groups is fundamental to the successful assembly of complex peptides. Within the framework of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), orthogonality allows for the selective removal of side-chain protecting groups while the peptide remains anchored to the resin and the N-terminal Fmoc group is intact. This capability is crucial for a variety of applications, including the synthesis of branched and cyclic peptides, and the site-specific incorporation of labels, tags, or post-translational modifications.

This guide provides a detailed comparison of the most commonly employed orthogonal protecting groups compatible with Fmoc chemistry. We will delve into their deprotection conditions, stability, potential side reactions, and provide quantitative data where available to assist researchers, scientists, and drug development professionals in selecting the optimal protection strategy for their specific synthetic goals.

The Principle of Orthogonality in Fmoc SPPS

The standard Fmoc/tBu strategy is a cornerstone of modern SPPS.[1] It relies on a two-dimensional orthogonal system where the Nα-Fmoc group is labile to basic conditions (typically 20% piperidine in DMF), while the "permanent" side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) are labile to strong acids, such as trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin.[][3]

Orthogonal protecting groups add a third dimension to this strategy. These "semi-permanent" groups are stable to both the basic conditions used for Fmoc removal and the strong acidic conditions of final cleavage but can be selectively removed by specific reagents that do not affect other protecting groups.[4]

Principle of Orthogonal Protection in Fmoc SPPS.

Comparison of Key Orthogonal Protecting Groups

The selection of an orthogonal protecting group is dictated by the desired on-resin modification and the overall synthetic strategy. Below is a comparison of the most widely used groups.

Protecting GroupStructureCleavage ReagentTypical ConditionsStability to 20% Piperidine/DMFStability to 95% TFACommon Side Reactions
Mtt (4-Methyltrityl)Trityl-basedVery Mild Acid1-2% TFA in DCM with 2% TIS scavenger, 5-10 x 2 minHighLow (cleaved)Partial cleavage of other acid-labile groups (e.g., Trt) or from highly acid-labile resins.
Mmt (4-Methoxytrityl)Trityl-basedVery Mild Acid1% TFA in DCM with scavenger. Even milder than Mtt cleavage.HighLow (cleaved)More acid labile than Mtt, increasing risk of premature deprotection of other groups.
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Vinylogous amideHydrazine2% Hydrazine monohydrate in DMF, 3 x 3 minHighHighMigration to unprotected lysine side chains; partial loss during long syntheses.[5][6]
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Vinylogous amideHydrazine2-10% Hydrazine monohydrate in DMF, multiple treatments (e.g., 3-5 times)Very HighHighSluggish removal in aggregated sequences or at C-terminus; requires higher hydrazine concentration or more repetitions.[7]
Alloc (Allyloxycarbonyl)Allyl-basedPalladium(0) Catalyst0.1-0.2 eq. Pd(PPh₃)₄ with scavenger (e.g., 20 eq. Phenylsilane) in DCM, 2 x 20 minHigh[8]High[8]N-allylation byproducts; incompatibility with sulfur-containing residues that can poison the catalyst.
Hyper-Acid Labile Protecting Groups: Mtt and Mmt

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are derivatives of the trityl group and are employed for the protection of amine, hydroxyl, and sulfhydryl side chains. Their primary advantage is their extreme acid lability, allowing for their removal with very dilute solutions of TFA (1-2%) in dichloromethane (DCM).[9][10] This provides orthogonality with standard tBu-based protecting groups, which require high concentrations of TFA for cleavage.[11]

Deprotection generates a stable trityl carbocation, which must be trapped by a scavenger such as triisopropylsilane (TIS) to prevent side reactions like re-attachment to the deprotected functional group or alkylation of sensitive residues like tryptophan.[10] The Mmt group is even more acid-labile than the Mtt group.[12]

While effective, the use of Mtt and Mmt requires careful optimization, as even dilute acid can cause partial cleavage of other acid-sensitive groups or premature cleavage of the peptide from highly acid-labile resins like 2-chlorotrityl chloride resin.[11]

Hydrazine-Labile Protecting Groups: Dde and ivDde

The Dde and the more sterically hindered ivDde groups are widely used for the protection of the ε-amino group of lysine. Their key feature is their stability to both piperidine and TFA, with selective cleavage achieved using a dilute solution of hydrazine (typically 2%) in DMF.[6]

The deprotection reaction produces a chromophoric indazole byproduct, which allows for spectrophotometric monitoring of the reaction's progress. While Dde is easier to remove, it is less robust and has been reported to undergo partial loss during long syntheses or migrate between amine groups.[5][6] The ivDde group was developed to overcome these stability issues. However, its removal can be challenging, especially in aggregated peptide sequences or when located near the C-terminus, sometimes requiring higher concentrations of hydrazine (up to 10%) or repeated treatments.[13] It is important to note that hydrazine will also remove the N-terminal Fmoc group, so the N-terminus should be protected (e.g., with a Boc group) during Dde/ivDde deprotection.[6]

Palladium-Catalyzed Deprotection: The Alloc Group

The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, alcohols, and carboxylic acids. It offers excellent orthogonality as it is stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc SPPS.[8] Its removal is achieved under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger like phenylsilane.[11][14]

This method is highly efficient and clean. However, care must be taken as the palladium catalyst can be poisoned by sulfur-containing amino acids like cysteine and methionine. Additionally, the formation of N-allylated byproducts can sometimes be observed.

On-Resin Modification Workflow

The use of orthogonal protecting groups enables a powerful workflow for site-specific peptide modification directly on the solid support. This process involves the selective deprotection of the orthogonal group, followed by the desired chemical transformation, and then the continuation of peptide synthesis or final cleavage.

On_Resin_Modification_Workflow cluster_continue Choose Next Step start Start: Peptide-Resin with Orthogonal PG selective_deprotection Selective Deprotection (e.g., 2% Hydrazine for ivDde) start->selective_deprotection wash1 Wash Resin (e.g., DMF) selective_deprotection->wash1 modification On-Resin Modification (e.g., Labeling, Cyclization, Branching) wash1->modification wash2 Wash Resin (e.g., DMF) modification->wash2 continue_synthesis Continue SPPS (Fmoc Deprotection & Coupling) wash2->continue_synthesis Extend Chain final_cleavage Final Cleavage & Global Deprotection (TFA) wash2->final_cleavage Cleave Peptide continue_synthesis->final_cleavage end End: Modified Peptide final_cleavage->end

Workflow for selective deprotection and modification.

Experimental Protocols

The following are generalized protocols for the selective deprotection of common orthogonal protecting groups on a peptide-resin. Note: These protocols may require optimization based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Selective Removal of Mtt Group
  • Resin Swelling: Swell the Mtt-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection solution of 1% (v/v) TFA and 2% (v/v) triisopropylsilane (TIS) in DCM.

  • Deprotection Reaction: Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) for 2 minutes at room temperature. Drain the solution. The filtrate will often appear yellow/orange due to the released Mtt cation.

  • Repeat Treatment: Repeat the treatment with fresh deprotection solution until the drained solution is colorless (typically 5-10 repetitions).

  • Washing: Wash the resin thoroughly with DCM (3x), Methanol (2x), and DCM (3x).

  • Neutralization: Wash the resin with 1% (v/v) diisopropylethylamine (DIEA) in DMF (2x) to neutralize any residual acid.

  • Final Wash: Wash the resin with DMF (3x). The resin is now ready for the next synthetic step.[9][15]

Protocol 2: Selective Removal of Dde/ivDde Group
  • N-Terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) as hydrazine will remove the Fmoc group.

  • Resin Swelling: Swell the Dde/ivDde-protected peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For sluggish ivDde removal, the concentration can be increased up to 10%.

  • Deprotection Reaction: Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin) for 3 minutes at room temperature. Drain the solution.[6]

  • Repeat Treatment: Repeat the hydrazine treatment two more times (for a total of three treatments). For ivDde, more repetitions may be necessary.[11][13]

  • Washing: Thoroughly wash the resin with DMF (5x) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for subsequent modification.

Protocol 3: Selective Removal of Alloc Group
  • Resin Swelling: Swell the Alloc-protected peptide-resin in DCM for 15-30 minutes.

  • Catalyst/Scavenger Solution Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.2 equivalents based on resin loading) in DCM (approx. 6 mL per 0.1 mmol scale). Add the scavenger, phenylsilane (20 equivalents).

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature for 20-30 minutes.

  • Repeat Treatment: Drain the solution and repeat the treatment with a freshly prepared catalyst/scavenger solution for another 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), 5% DIEA in DMF (2x), and DMF (3x). The resin is now ready for the next step.[11]

Conclusion

The ability to perform site-specific modifications on a peptide while it is still attached to the solid support has become an indispensable tool in peptide science. Orthogonal protecting groups compatible with Fmoc chemistry, such as Mtt, Dde/ivDde, and Alloc, provide the chemical handles necessary to achieve this. The choice of protecting group is a critical decision that depends on the desired final product and the chemical nature of the peptide sequence. A thorough understanding of their respective cleavage conditions, stability, and potential side reactions is paramount for the successful synthesis of complex and modified peptides. By leveraging the data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies and advance their research and development goals.

References

A Comparative Guide to Cysteine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for cysteine residues is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides. The highly nucleophilic nature of the cysteine thiol group makes it susceptible to various undesirable side reactions, including oxidation and alkylation.[1][2] Consequently, robust protection is essential to maintain peptide integrity and to orchestrate the regioselective formation of disulfide bonds, which are often pivotal for the peptide's structure and biological function.[2][3]

This guide provides an objective comparison of the performance of commonly employed cysteine protecting groups in Fmoc-based SPPS, supported by experimental data and detailed methodologies.

Performance Comparison of Common Cysteine Protecting Groups

The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture.[3] Protecting groups are broadly categorized based on their deprotection chemistry, which allows for orthogonal removal without affecting other protecting groups or the peptide-resin linkage.[2][3] The following table summarizes the performance of several widely used cysteine protecting groups.

Protecting GroupAbbreviationDeprotection ConditionsCleavage EfficiencyRacemizationKey Features & Side Reactions
Trityl TrtTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)HighProne to racemization (e.g., 3.3% for Fmoc-Cys(Trt)-OH coupling)[1]Cost-effective for routine synthesis of peptides with free thiols.[3] Can lead to S-alkylation side products from resin linkers.[4][5] The bulky group can minimize 3-(1-piperidinyl)alanine formation.[4]
Acetamidomethyl AcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[3]High with specific reagentsLowStable to TFA, allowing for purification of the protected peptide before disulfide bond formation.[3] Orthogonal to Trt, Mmt, and tBu.[3]
tert-Butyl tBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂[3]Requires harsh conditionsLowStable to TFA and iodine oxidation.[3] Useful for orthogonal protection schemes.[3]
S-tert-butylthio StBuReducing agents (e.g., DTT, TCEP)High with reducing agentsLess racemization than Trt in some cases.Offers an orthogonal deprotection strategy compared to acid-labile and oxidatively cleaved groups.[1]
Tetrahydropyranyl THPTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)HighSignificantly reduced racemization (e.g., 0.74% for Fmoc-Cys(Thp)-OH coupling)[1]Reduces formation of 3-(1-piperidinyl)alanine.[6] Stable to 1% TFA in DCM. May enhance solubility of protected peptides.
4-Methoxytrityl MmtDilute TFA (e.g., 1-3% in DCM)High with mild acid-Highly acid-labile, allowing for selective deprotection on-resin. Orthogonal to Trt, Acm, and tBu.
Diphenylmethyl DpmTFA (e.g., 95% TFA)HighHigher racemization than Trt (e.g., 6.8% for Fmoc-Cys(Dpm)-OH coupling)Stable to 1-3% TFA, allowing orthogonality with Mmt.

Note: Racemization data is sequence and coupling condition dependent. The provided values serve as a comparative reference.

Experimental Protocols

Detailed and reproducible protocols are crucial for success in peptide synthesis. Below are methodologies for the deprotection of common cysteine protecting groups and subsequent disulfide bond formation.

On-Resin Deprotection of Cysteine Protecting Groups

1. Trityl (Trt) and Tetrahydropyranyl (THP) Deprotection (During Final Cleavage):

  • Reagents: Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended to minimize side reactions.

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin (e.g., 10 mL per 0.1 mmol of peptide).

    • Incubate at room temperature for 2-4 hours with occasional swirling.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

2. Acetamidomethyl (Acm) Deprotection and On-Resin Oxidation:

  • Reagents: Iodine (I₂) solution (10 equivalents per Acm group) in N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the Acm-protected peptide-resin in DMF.

    • Treat the resin with the I₂ solution for 1-2 hours at room temperature.

    • Monitor the reaction progress by cleaving a small sample of resin and analyzing by LC-MS.

    • Wash the resin thoroughly with DMF to remove excess iodine.

    • Wash with a sodium thiosulfate solution to quench any remaining iodine, followed by washes with water and DMF.[3]

3. S-tert-butylthio (StBu) Deprotection:

  • Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF).

  • Procedure:

    • Swell the StBu-protected peptide-resin in DMF.

    • Treat the resin with the reducing agent solution.

    • Monitor the deprotection by LC-MS analysis of a cleaved sample.

    • Wash the resin thoroughly with DMF.

Disulfide Bond Formation

1. On-Resin Oxidation:

  • General Principle: After selective deprotection of two cysteine residues on the resin, an oxidizing agent is introduced to form the disulfide bond, minimizing intermolecular side reactions.[3]

  • Common Oxidizing Agents:

    • Iodine (I₂): As described in the Acm deprotection protocol.

    • N-Chlorosuccinimide (NCS): Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.

2. Solution Phase Oxidation:

  • General Principle: After cleavage and purification of the peptide with free thiol groups, the disulfide bond is formed in solution.

  • Common Methods:

    • Air Oxidation: The peptide is dissolved in a large volume of aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) and stirred in an open flask for 24-48 hours.

    • Dimethyl Sulfoxide (DMSO): The peptide is dissolved in an aqueous buffer containing DMSO (e.g., 10-20%).[3]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for planning and execution.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Cleavage & Deprotection cluster_downstream Downstream Processing Resin Resin Linker Linker Attachment Resin->Linker AA1 First Amino Acid Coupling Linker->AA1 Deprotection Fmoc Deprotection (Piperidine) AA1->Deprotection AA1->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid FinalDeprotection Side-Chain Deprotection Wash2->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Oxidation Disulfide Bond Formation (Optional) Purification->Oxidation Oxidation->Purification Re-purification Orthogonal_Deprotection cluster_step1 Step 1: First Disulfide Bond cluster_step2 Step 2: Second Disulfide Bond PeptideOnResin Peptide on Resin Cys(A)-X-Cys(B)-Y-Cys(A)-Z-Cys(B) DeprotectA Selective Deprotection of Cys(A) PeptideOnResin->DeprotectA OxidizeA On-Resin Oxidation DeprotectA->OxidizeA PeptideSS1 Peptide with First Disulfide Bond OxidizeA->PeptideSS1 DeprotectB Selective Deprotection of Cys(B) PeptideSS1->DeprotectB OxidizeB On-Resin Oxidation DeprotectB->OxidizeB PeptideSS2 Peptide with Second Disulfide Bond OxidizeB->PeptideSS2 Cleavage Final Cleavage from Resin PeptideSS2->Cleavage Purification Purification Cleavage->Purification

References

A Comparative Guide to Fmoc Removal Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize solid-phase peptide synthesis (SPPS), the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step. The choice of deprotection strategy directly impacts reaction kinetics, peptide purity, and overall yield. This guide provides an objective comparison of common and alternative Fmoc removal agents, supported by experimental data, to facilitate informed decisions in the laboratory.

The lability of the Fmoc group to basic conditions is a cornerstone of modern SPPS, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups. While 20% piperidine in N,N-dimethylformamide (DMF) has long been the gold standard, concerns over its regulatory status and potential to induce side reactions have spurred the investigation of alternative reagents. This guide evaluates the performance of piperidine against prominent alternatives, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine, and 4-methylpiperidine (4MP).

Comparative Efficiency of Fmoc Deprotection Reagents

The efficiency of Fmoc removal is paramount for preventing the formation of deletion sequences and ensuring a high-quality final peptide product. The following tables summarize quantitative data on the kinetics and yield of different deprotection strategies.

Table 1: Comparison of Deprotection Kinetics for Various Fmoc Removal Reagents

Reagent/CocktailConcentrationSolventt1/2 (half-life)Time for >99% DeprotectionNotes
Piperidine (PP)20% (v/v)DMF~7 seconds~1.5 minutesStandard industry practice.
Piperazine (PZ)5% (w/v)DMF~50 seconds~11 minutesSlower kinetics compared to piperidine.
DBU2% (v/v)DMF--Very rapid, but does not scavenge dibenzofulvene.
5% Piperazine + 2% DBU5% (w/v) + 2% (v/v)DMF~4 seconds< 1 minuteFaster than 20% piperidine.[1]
4-Methylpiperidine (4MP)20% (v/v)DMF/NMPSimilar to PiperidineSimilar to PiperidineConsidered a direct, non-regulated replacement for piperidine.[2]

Note: Deprotection kinetics can be influenced by factors such as the specific amino acid sequence, resin type, and temperature.

Table 2: Comparative Yield and Purity of a Model Peptide Synthesized with Different Fmoc Deprotection Reagents

Deprotection ReagentCrude Yield (%)Purity (%)Peptide SequenceNotes
4-Methylpiperidine (4MP)92.072.0NBC112Microwave-assisted synthesis.[3]
Piperidine (PP)90.071.0NBC112Microwave-assisted synthesis.[3]
Piperazine (PZ)90.071.0NBC112Microwave-assisted synthesis.[3]
4-Methylpiperidine (4MP)70Similar to PiperidineRRWQWRMKKLGManual synthesis.[4]
Piperidine (PP)71Similar to 4MPRRWQWRMKKLGManual synthesis.[4]

Note: Yield and purity are highly dependent on the peptide sequence, synthesis scale, and purification methods.

Potential Side Reactions and Mitigation

A critical consideration in choosing an Fmoc deprotection strategy is the potential for side reactions that can compromise the integrity of the final peptide.

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon CausesMitigation Strategies
Aspartimide Formation Cyclization of the aspartic acid side chain, leading to a mixture of α- and β-aspartyl peptides and potential racemization.High basicity of the deprotection solution (e.g., DBU alone), elevated temperatures, and specific sequences (e.g., Asp-Gly).[5]Use of weaker bases like piperazine, addition of an acidic additive to the deprotection cocktail, or using protecting groups on the preceding amino acid's backbone nitrogen.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.Particularly prevalent with proline or glycine at the second position of the peptide chain.[5]Use of sterically hindered resins (e.g., 2-chlorotrityl chloride resin), or employing a DBU/piperazine deprotection cocktail which has been shown to reduce this side reaction.[5]
Racemization Loss of stereochemical integrity at the α-carbon of an amino acid.Basic conditions can promote racemization, especially in sensitive amino acids like cysteine and histidine.Use of milder bases or optimized reaction conditions (e.g., lower temperatures).
Dibenzofulvene (DBF) Adduct Formation The reactive DBF byproduct of Fmoc cleavage can react with the newly deprotected N-terminal amine, capping the peptide chain.Use of non-nucleophilic bases like DBU without a scavenger.Always use a nucleophilic amine (e.g., piperidine, piperazine) to trap the DBF.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes.

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.

  • Solvent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine.

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Solvent Removal: Drain the NMP from the resin.

  • Deprotection: Add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).

Protocol 3: Fmoc Deprotection using 4-Methylpiperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids, a second deprotection step may be required.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

This method allows for the real-time monitoring of the Fmoc removal by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm.

  • Sample Collection: After the deprotection step, collect the filtrate containing the cleaved Fmoc group.

  • Dilution: Dilute a known volume of the filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.

  • Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculation: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct.

    • A = Absorbance

    • ε (molar extinction coefficient of the dibenzofulvene-piperidine adduct) ≈ 7800 M⁻¹cm⁻¹

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

  • Quantification: The total amount of cleaved Fmoc can be determined by multiplying the concentration by the total volume of the undiluted filtrate. This value can be used to assess the efficiency of the deprotection step.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of Fmoc deprotection and the general workflow of solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism cluster_reaction Fmoc Deprotection cluster_scavenging Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Base Base (e.g., Piperidine) Proton_Abstraction Proton Abstraction DBF Dibenzofulvene (DBF) Intermediate->DBF Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Beta_Elimination β-Elimination DBF_Adduct DBF-Base Adduct DBF->DBF_Adduct + Base Base_Scavenger Base (Scavenger)

Caption: Mechanism of Fmoc deprotection by a base.

SPPS_Workflow Start Start with Resin-Bound Fmoc-Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (Remove Base & DBF-Adduct) Deprotection->Wash1 Coupling 3. Coupling (Add next Fmoc-Amino Acid + Coupling Reagents) Wash1->Coupling Wash2 4. Wash (Remove Excess Reagents) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: General workflow of solid-phase peptide synthesis (SPPS).

References

Safety Operating Guide

Safe Disposal of Fmoc-4-hydrazinobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Fmoc-4-hydrazinobenzoic acid are critical for ensuring personnel safety and regulatory compliance within research and development environments. This guide provides detailed, step-by-step procedures for the proper management of this chemical waste, drawing from established laboratory safety guidelines and data on related compounds.

This compound, like its parent compound 4-hydrazinobenzoic acid, should be treated as a hazardous substance.[1][2][3][4] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4][5][6][7][8][9] Therefore, all disposal procedures must be conducted with appropriate personal protective equipment and in accordance with institutional and regulatory standards.

Hazard and Disposal Summary

For immediate reference, the following table summarizes the key hazard classifications and corresponding disposal recommendations for this compound, based on data for the closely related 4-hydrazinobenzoic acid.

Hazard ClassificationDisposal Recommendation
Skin Irritant (Category 2)[4][5][8][9]Dispose of as hazardous waste.[3][4]
Serious Eye Irritant (Category 2/2A)[4][5][6][8][9]Do not empty into drains.[3][4][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)[5][6][8]Dispose of contents/container to an authorized hazardous or special waste collection point.[2][3][4]
Combustible Solid[4]Handle contaminated packaging in the same way as the substance itself.[4]

Detailed Disposal Protocol

Adherence to the following step-by-step instructions is mandatory for the safe disposal of this compound and its contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling any waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[2][3] If dust generation is unavoidable, a NIOSH-approved respirator is recommended.[4]

  • Protective Clothing: A laboratory coat or other suitable protective clothing to prevent skin exposure.[2][4]

Step 2: Waste Collection and Segregation

Proper collection and segregation are crucial to prevent hazardous reactions.

  • Container: Solid this compound waste must be collected in a designated, sealable container that is clearly labeled for hazardous waste.[2][4] The container must be compatible with the chemical and free from damage.[4]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[4][10]

  • Segregation: Store the waste container separately from incompatible materials. Hydrazine derivatives can be reactive, so it is critical to avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][11] Acidic and basic waste streams should always be kept separate.[10]

Step 3: Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Dry Spills: For solid spills, utilize dry clean-up methods to prevent the generation of dust.[2][3][4] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[2][3][4]

  • Decontamination: Following the removal of the spilled solid, decontaminate the area by washing it with copious amounts of water.[2] Ensure that the runoff from this cleaning process does not enter any drains.[2][3] All materials used for spill cleanup must also be disposed of as hazardous waste.[12][13]

Step 4: Storage of Waste

Temporary storage of hazardous waste must be managed safely and in compliance with regulations.

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[4][14]

  • Container Integrity: Keep the waste container tightly closed at all times, except when adding waste.[4][12] Regularly inspect the container for any signs of leaks or degradation.[12]

  • Storage Duration: While hazardous waste can be accumulated in an SAA, be aware of your institution's specific time and quantity limits.[13][14]

Step 5: Final Disposal

The final disposal of this compound waste must be handled by trained professionals.

  • Prohibited Disposal Methods: It is imperative that this compound is never disposed of down the sink or in regular trash receptacles.[4][12] Intentional evaporation of chemical waste is also forbidden.[12][15]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4][14][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generation of This compound waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Collect solid waste in a designated, labeled hazardous waste container. C->D No E Follow Spill Management Protocol: - Use dry cleanup methods - Place contaminated materials  in hazardous waste container C->E Yes F Store container in a designated Satellite Accumulation Area (SAA). D->F E->F G Ensure waste is segregated from incompatible materials (oxidizers, strong acids/bases). F->G H Is the container full or has the storage time limit been reached? G->H H->F No I Contact EH&S or approved waste contractor for pickup. H->I Yes J End: Waste properly disposed. I->J

References

Personal protective equipment for handling Fmoc-4-hydrazinobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the operational use and disposal of Fmoc-4-hydrazinobenzoic acid, a compound utilized in peptide synthesis and medicinal chemistry.[1] Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5][6][7]

Hazard Summary Table

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[3][4][5][6][7]
Serious Eye Irritation (Category 2/2A)H319: Causes serious eye irritation[3][4][5][6][7]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation[3][4][5][6]
Combustible SolidMay emit toxic fumes of nitrogen oxides under fire conditions.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure risks when handling this compound.

Recommended Personal Protective Equipment

Body PartRecommended ProtectionStandard/Specification
Eyes/FaceSafety goggles with side protection. A face shield is recommended if there is a high potential for splashing.[4][8][9]EN 166 or 29 CFR 1910.133[4][5]
Skin (Hands)Chemical-resistant gloves (e.g., Nitrile rubber).[4][8][9][10]EN 374[4]
Skin (Body)Laboratory coat.[8][9][10] Protective clothing to prevent skin exposure.[3][4][5]N/A
RespiratoryUse only in a well-ventilated area, preferably a chemical fume hood.[4][8][10] If dust formation is likely, a NIOSH-approved particulate filter respirator (e.g., N95) is necessary.[2][4]NIOSH (US) or EN 149 (EU)[4]

Operational and Handling Protocols

Safe handling practices are crucial to prevent accidental exposure and contamination. Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[4][11][8][10]

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure that a certified emergency eyewash station and safety shower are readily accessible in the immediate work area.[4][11][9][10] Confirm that all required PPE is available and in good condition.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

  • Dispensing: When weighing or transferring the solid material, do so in a manner that avoids the generation of dust.[3][4][11] Techniques such as gentle scooping and working on a surface that is easy to decontaminate are recommended.[4]

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.[4][11]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[4][11][8] Contaminated work clothing should be laundered separately before reuse.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[3][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
InhalationMove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
Skin ContactImmediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][11] Remove contaminated clothing.[7] Seek medical attention if irritation persists.[7]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7] Seek immediate medical attention.[3][6][7]
IngestionDo NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Spill Management Protocol

  • Minor Dry Spills: For small spills, carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][4]

  • Minor Liquid Spills: For solutions, contain the spill with an inert absorbent material and place it in a labeled container for disposal.[4]

  • Major Spills: In the event of a large spill, evacuate the immediate area and notify laboratory personnel.[10] Contact your institution's Environmental Health & Safety (EHS) department for guidance.[11]

  • Decontamination: Following a spill cleanup, decontaminate the area and all equipment used for the cleanup.[11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection: Collect all solid and liquid waste containing this compound in a designated, clearly labeled, and sealed container.[11][12]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.[12]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][12] Keep the container tightly closed.[3][12]

  • Final Disposal: Dispose of the hazardous waste through an authorized hazardous or special waste collection point.[3][4][12] Do not empty into drains. [4][5][12] Handle contaminated packaging in the same manner as the substance itself.[12]

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency A Verify accessible eyewash/shower B Gather and inspect required PPE A->B C Don all PPE B->C D Weigh/transfer solid, avoiding dust C->D E Prepare solution (if applicable) D->E F Securely seal container E->F G Clean work area F->G H Properly dispose of waste G->H I Remove PPE and wash hands H->I J Spill Occurs L Follow Spill Management Protocol J->L K Exposure Occurs M Follow First-Aid Procedures K->M

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-4-hydrazinobenzoic acid
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Fmoc-4-hydrazinobenzoic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.